5-Bromo-2-nitro-n-phenylaniline
Description
The exact mass of the compound 5-Bromo-2-nitro-n-phenylaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-nitro-n-phenylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-nitro-n-phenylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYRBUVRDFHDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285906 | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-47-3 | |
| Record name | 6311-47-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-2-nitro-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Bromo-2-nitro-n-phenylaniline
CAS Number: 6311-47-3
This technical guide provides a comprehensive overview of 5-Bromo-2-nitro-n-phenylaniline, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis and analysis protocols, and an exploration of its potential biological significance.
Chemical and Physical Properties
5-Bromo-2-nitro-n-phenylaniline is an organic compound with the molecular formula C₁₂H₉BrN₂O₂.[1] It is characterized as an orange to yellow solid.[2][3] While comprehensive experimental data on all physical properties is limited, a combination of computed and available data provides a detailed profile of the compound.
Table 1: Chemical Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 6311-47-3 | [1] |
| Molecular Weight | 293.12 g/mol | [1] |
| IUPAC Name | 5-bromo-2-nitro-N-phenylaniline | [1] |
| Molecular Formula | C₁₂H₉BrN₂O₂ | [1] |
| SMILES | C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)--INVALID-LINK--[O-] | [1] |
Table 2: Physical Properties
| Property | Value | Notes |
| Physical State | Orange to yellow solid | [2][3] |
| Melting Point | Not explicitly available for this compound. A related compound, 2-Bromo-5-nitroaniline, has a melting point of 137°C to 142°C.[4] | Further experimental determination is required. |
| Boiling Point | Not explicitly available. | - |
| Solubility | Not explicitly available. | Halogenated anilines generally exhibit solubility in a range of organic solvents. |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[3] | - |
Experimental Protocols
Synthesis of 5-Bromo-2-nitro-n-phenylaniline
A general procedure for the synthesis of 5-bromo-2-nitro-N-phenylaniline involves the reaction of 4-bromo-2-fluoronitrobenzene with aniline.[2]
Materials:
-
4-bromo-2-fluoronitrobenzene
-
Aniline
-
Anhydrous N-methylpyrrolidone (NMP)
-
Cyclohexane
-
Ethyl acetate
Procedure:
-
Dissolve 4-bromo-2-fluoronitrobenzene (e.g., 5.6 g, 20.9 mmol) and aniline (e.g., 2.5 g, 72.2 mmol) in anhydrous N-methylpyrrolidone (NMP) (e.g., 50 mL).[2]
-
Heat the reaction mixture to 110 °C and stir overnight.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Remove the solvent by distillation under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using an eluent of cyclohexane/ethyl acetate (9:1, v/v) to yield an orange solid product.[2]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 5-Bromo-2-nitro-n-phenylaniline.
Analytical Characterization
¹H-NMR Spectroscopy: The ¹H-NMR spectrum of the synthesized product in CD₂Cl₂ (400 MHz) shows the following chemical shifts (δ): 9.48 (s, 1H), 8.06 (d, 1H), 7.46 (t, 2H), 7.30 (t, 4H), 6.89 (d, 1H).[2]
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity analysis. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be a typical starting point. Gradient elution may be necessary to separate impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a non-polar or medium-polarity capillary column would be appropriate. The injector and detector temperatures should be optimized to ensure proper volatilization and detection without degradation.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activities, mechanism of action, and associated signaling pathways of 5-Bromo-2-nitro-n-phenylaniline. However, the biological activities of related classes of compounds, such as halogenated anilines and nitroanilines, have been investigated, providing a basis for potential areas of research.
Halogenated anilines have been shown to possess broad-spectrum antimicrobial and antibiofilm activities.[5] For instance, certain derivatives have demonstrated efficacy against uropathogenic Escherichia coli and ESKAPE pathogens by potentially inhibiting adenylate cyclase activity.[5]
Nitroanilines are known precursors in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[6] They are also intermediates in the production of dyes and pigments.[6] The metabolism of nitroanilines has been studied, indicating that reduction of the nitro group is a major metabolic pathway.[7]
Given the structural features of 5-Bromo-2-nitro-n-phenylaniline, which combines a halogenated aniline with a nitro group, it is plausible that this compound could exhibit interesting biological properties. Further research is warranted to explore its potential as an antimicrobial agent, an enzyme inhibitor, or a modulator of cellular signaling pathways.
Diagram 2: Potential Research Workflow for Biological Activity Screening
Caption: A proposed workflow for investigating the biological activity of 5-Bromo-2-nitro-n-phenylaniline.
References
- 1. 5-Bromo-2-nitro-n-phenylaniline | C12H9BrN2O2 | CID 238696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-bromo-2-nitro-N-phenyl-aniline | 6311-47-3 [chemicalbook.com]
- 3. 5-BROMO-2-NITRO-N-PHENYL-ANILINE | 6311-47-3 [m.chemicalbook.com]
- 4. 334860050 [thermofisher.com]
- 5. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-nitro-n-phenylaniline: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-nitro-n-phenylaniline, a substituted diphenylamine of significant interest in synthetic and medicinal chemistry. This document delves into its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic analysis, potential applications, and essential safety information.
Core Molecular Attributes
5-Bromo-2-nitro-n-phenylaniline is a nitroaromatic compound characterized by a diphenylamine scaffold bearing a bromine atom and a nitro group. These functional groups impart specific reactivity and electronic properties to the molecule, making it a versatile intermediate in organic synthesis.
Molecular Structure and Weight
The molecular structure of 5-Bromo-2-nitro-n-phenylaniline consists of a phenyl ring bonded to the nitrogen atom of a 5-bromo-2-nitroaniline moiety.
-
IUPAC Name: 5-bromo-2-nitro-N-phenylaniline[1]
-
CAS Number: 6311-47-3[1]
-
Molecular Formula: C₁₂H₉BrN₂O₂[1]
-
Molecular Weight: 293.12 g/mol [1]
| Property | Value | Source |
| Molecular Weight | 293.12 g/mol | PubChem[1] |
| Exact Mass | 291.98474 Da | PubChem[1] |
| Monoisotopic Mass | 291.98474 Da | PubChem[1] |
Synthesis of 5-Bromo-2-nitro-n-phenylaniline
The synthesis of 5-Bromo-2-nitro-n-phenylaniline can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. A general, yet effective, protocol is provided below.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis from 2-fluoro-4-bromonitrobenzene and aniline.[2]
Materials:
-
4-bromo-2-fluoronitrobenzene
-
Aniline
-
Anhydrous N-methylpyrrolidone (NMP)
-
Cyclohexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve 4-bromo-2-fluoronitrobenzene (1.0 eq) and aniline (3.45 eq) in anhydrous N-methylpyrrolidone (NMP).
-
Heat the reaction mixture to 110 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a cyclohexane/ethyl acetate (9:1, v/v) eluent to yield 5-Bromo-2-nitro-n-phenylaniline as an orange solid.
Causality Behind Experimental Choices:
-
Anhydrous NMP: NMP is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without protonating the nucleophile. The anhydrous condition is crucial to prevent side reactions.
-
Excess Aniline: Using a significant excess of aniline helps to drive the reaction to completion.
-
Heating: The reaction is heated to provide the necessary activation energy for the substitution to occur at a reasonable rate.
-
Silica Gel Chromatography: This is a standard purification technique for organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity.
Synthesis Workflow Diagram
Caption: Synthesis of 5-Bromo-2-nitro-n-phenylaniline via SNAr.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized 5-Bromo-2-nitro-n-phenylaniline.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹H-NMR (400 MHz, CD₂Cl₂) δ (ppm): 9.48 (s, 1H), 8.06 (d, 1H), 7.46 (t, 2H), 7.30 (t, 4H), 6.89 (d, 1H).[2]
Applications in Research and Development
Substituted diphenylamines, such as 5-Bromo-2-nitro-n-phenylaniline, are valuable precursors and intermediates in various fields, particularly in drug discovery and materials science.
-
Pharmaceutical Intermediates: The diphenylamine scaffold is a common feature in many biologically active compounds. The presence of the bromo and nitro groups allows for further functionalization, making this molecule a useful building block for the synthesis of more complex pharmaceutical agents. The nitro group can be reduced to an amine, which can then be further modified, while the bromine atom can participate in cross-coupling reactions.
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Chemical Synthesis: The reactivity of the functional groups makes it a versatile reagent in organic synthesis. It can be used to introduce the 5-bromo-2-nitrophenylamino moiety into other molecules.
-
Agrochemicals and Dyes: Nitroaromatic compounds and diphenylamines have applications in the synthesis of agrochemicals and dyes.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-2-nitro-n-phenylaniline. While a specific safety data sheet (SDS) for this compound was not found, the following general guidelines for related nitroanilines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-2-nitro-n-phenylaniline is a valuable chemical compound with a well-defined molecular structure and accessible synthetic routes. Its utility as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals is significant. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-nitro-N-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-nitro-N-phenylaniline, a chemical compound of interest in various research and development applications. This document outlines a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, along with its key characterization data. Additionally, it explores alternative synthetic pathways, offering a broader perspective for process optimization and development.
Core Compound Information
| Property | Value |
| IUPAC Name | 5-Bromo-2-nitro-N-phenylaniline |
| Synonyms | N-(5-bromo-2-nitrophenyl)benzenamine |
| CAS Number | 6311-47-3 |
| Molecular Formula | C₁₂H₉BrN₂O₂ |
| Molecular Weight | 293.12 g/mol |
| Appearance | Orange to yellow solid |
Synthesis of 5-Bromo-2-nitro-N-phenylaniline
The synthesis of 5-Bromo-2-nitro-N-phenylaniline can be effectively achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This section provides a detailed experimental protocol for this method.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis from 4-bromo-2-fluoronitrobenzene and aniline.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 4-Bromo-2-fluoronitrobenzene | C₆H₃BrFNO₂ | 220.00 | ≥98% |
| Aniline | C₆H₇N | 93.13 | ≥99% |
| N-Methylpyrrolidone (NMP) | C₅H₉NO | 99.13 | Anhydrous |
| Cyclohexane | C₆H₁₂ | 84.16 | HPLC Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade |
Procedure:
-
To a solution of 4-bromo-2-fluoronitrobenzene (5.6 g, 20.9 mmol) in 50 mL of anhydrous N-methylpyrrolidone (NMP), add aniline (2.5 g, 26.8 mmol).
-
Heat the reaction mixture to 110 °C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (9:1, v/v) as the eluent.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield 5-Bromo-2-nitro-N-phenylaniline as an orange solid.
Expected Yield: 92% (5.7 g)
Alternative Synthetic Routes
While the nucleophilic aromatic substitution is a viable method, other modern cross-coupling reactions can also be employed for the synthesis of 5-Bromo-2-nitro-N-phenylaniline. These methods, namely the Ullmann condensation and the Buchwald-Hartwig amination, are cornerstones of C-N bond formation in organic synthesis.
Ullmann Condensation:
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an amine. For the synthesis of the target compound, this would involve the reaction of a brominated nitroaromatic compound with aniline in the presence of a copper catalyst and a base, typically at elevated temperatures.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation. The synthesis of 5-Bromo-2-nitro-N-phenylaniline via this route would involve the reaction of a suitable bromonitrobenzene derivative with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.
Characterization Data
The structural confirmation of the synthesized 5-Bromo-2-nitro-N-phenylaniline is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, CD₂Cl₂):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.48 | s | 1H | NH |
| 8.06 | d | 1H | Ar-H |
| 7.46 | t | 2H | Ar-H (phenyl) |
| 7.30 | t | 4H | Ar-H (phenyl & bromo-nitrophenyl) |
| 6.89 | d | 1H | Ar-H |
Note: Further detailed 2D NMR studies would be required for unambiguous assignment of all aromatic protons.
¹³C-NMR:
Infrared (IR) Spectroscopy
An experimental IR spectrum for the target molecule was not found in the performed search. However, the IR spectrum of 5-Bromo-2-nitro-N-phenylaniline is expected to show characteristic absorption bands for the following functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| N-O Stretch (Nitro) | 1500 - 1550 and 1300 - 1370 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry data for 5-Bromo-2-nitro-N-phenylaniline was not explicitly found. The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 292 and an isotopic peak [M+2]⁺ of similar intensity at m/z 294, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the C-N bond.
Visualizing the Synthesis and Logic
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This technical guide provides a detailed protocol for the synthesis of 5-Bromo-2-nitro-N-phenylaniline via nucleophilic aromatic substitution, along with its available ¹H-NMR characterization data. While complete spectroscopic data is not fully available in the public domain, the provided information and the discussion of alternative synthetic routes offer a solid foundation for researchers and drug development professionals working with this compound. Further experimental work is recommended to obtain and fully characterize the product using ¹³C-NMR, IR, and mass spectrometry.
Spectroscopic Profile of 5-Bromo-2-nitro-n-phenylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-2-nitro-n-phenylaniline (CAS No. 6311-47-3). The information presented herein is essential for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document details available and predicted spectral data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, standardized experimental protocols for acquiring this data are provided, alongside a logical workflow for spectral analysis.
Molecular Structure and Properties
-
IUPAC Name: 5-bromo-2-nitro-N-phenylaniline[1]
-
Molecular Formula: C₁₂H₉BrN₂O₂[1]
-
Molecular Weight: 293.12 g/mol [1]
-
CAS Number: 6311-47-3[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of 5-Bromo-2-nitro-n-phenylaniline exhibits distinct signals corresponding to the aromatic protons and the amine proton.
Table 1: ¹H NMR Spectral Data of 5-Bromo-2-nitro-n-phenylaniline
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.48 | s | 1H | N-H |
| 8.06 | d | 1H | Ar-H |
| 7.46 | t | 2H | Ar-H |
| 7.30 | t | 4H | Ar-H (overlapping) |
| 6.89 | d | 1H | Ar-H |
Solvent: CD₂Cl₂, Spectrometer Frequency: 400 MHz
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. Due to the lack of readily available experimental data, the following chemical shifts are predicted based on established substituent effects on aromatic rings. The electron-withdrawing nitro group and bromine atom, along with the phenylamine moiety, will influence the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromo-2-nitro-n-phenylaniline
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~145-150 | C-N (nitro-substituted ring) |
| ~140-145 | C-NO₂ |
| ~135-140 | C-N (phenyl ring) |
| ~128-132 | C-H (phenyl ring) |
| ~125-128 | C-H (nitro-substituted ring) |
| ~120-125 | C-H (phenyl ring) |
| ~115-120 | C-H (nitro-substituted ring) |
| ~110-115 | C-Br |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of 5-Bromo-2-nitro-n-phenylaniline is expected to show prominent peaks corresponding to the N-H bond, the nitro group, and the aromatic rings.
Table 3: Predicted Characteristic IR Absorption Bands for 5-Bromo-2-nitro-n-phenylaniline
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3350 - 3450 | N-H Stretch | Medium |
| 3000 - 3100 | Aromatic C-H Stretch | Medium to Weak |
| 1580 - 1620 | Aromatic C=C Stretch | Medium to Strong |
| 1500 - 1550 | N-O Asymmetric Stretch (NO₂) | Strong |
| 1330 - 1370 | N-O Symmetric Stretch (NO₂) | Strong |
| 1250 - 1350 | Aromatic C-N Stretch | Strong |
| 1000 - 1100 | C-Br Stretch | Medium |
| 690 - 900 | Aromatic C-H Bending (out-of-plane) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-Bromo-2-nitro-n-phenylaniline, electron ionization (EI) is a suitable method. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of 5-Bromo-2-nitro-n-phenylaniline
| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Notes |
| 292/294 | [M]⁺ | Molecular ion peak with characteristic bromine isotope pattern. |
| 246/248 | [M - NO₂]⁺ | Loss of the nitro group. |
| 213 | [M - Br]⁺ | Loss of the bromine atom. |
| 167 | [M - Br - NO₂]⁺ | Subsequent loss of the nitro group from the [M - Br]⁺ fragment. |
| 77 | [C₆H₅]⁺ | Phenyl fragment. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of 5-Bromo-2-nitro-n-phenylaniline in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio.
-
Instrument Setup: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid 5-Bromo-2-nitro-n-phenylaniline sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectral Data Analysis
Caption: A logical workflow for the spectroscopic analysis of 5-Bromo-2-nitro-n-phenylaniline.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-nitro-n-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-nitro-n-phenylaniline is a substituted diphenylamine derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and development. This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-2-nitro-n-phenylaniline. Due to the limited availability of specific quantitative data in the public domain, this document focuses on providing detailed, standardized experimental protocols for determining its solubility in various solvents and its stability under different stress conditions, including thermal, photolytic, and hydrolytic degradation. The methodologies presented herein are based on established analytical techniques and regulatory guidelines, intended to empower researchers to generate reliable and reproducible data.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-nitro-n-phenylaniline is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and formulation settings.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-nitro-N-phenylaniline | [1] |
| CAS Number | 6311-47-3 | [1][2][3] |
| Molecular Formula | C₁₂H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 293.12 g/mol | [1][2] |
| Appearance | Orange to yellow solid | [4] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [4] |
Solubility Determination: Proposed Methodologies
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and developability. It is anticipated that 5-Bromo-2-nitro-n-phenylaniline will exhibit varying degrees of solubility in organic solvents based on its aromatic structure. To address the absence of quantitative data, two standard methods for determining its solubility are detailed below.
The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of 5-Bromo-2-nitro-n-phenylaniline in various solvents at a constant temperature.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)
-
Thermostatic shaker
-
Centrifuge
-
Analytical balance
-
HPLC with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of 5-Bromo-2-nitro-n-phenylaniline to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials until equilibrium is reached (typically 24-72 hours).
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the appropriate solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Stability Assessment: Proposed Methodologies
Evaluating the stability of a compound is crucial for determining its shelf-life and identifying appropriate storage conditions. The stability of 5-Bromo-2-nitro-n-phenylaniline should be assessed under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Forced degradation studies are conducted to identify the potential degradation products and pathways of the compound.
Objective: To investigate the stability of 5-Bromo-2-nitro-n-phenylaniline under hydrolytic, oxidative, photolytic, and thermal stress.
3.1.1. Experimental Protocol: Hydrolytic Stability
-
Prepare solutions of the compound in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.
-
Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation.
3.1.2. Experimental Protocol: Oxidative Stability
-
Prepare a solution of the compound in a suitable solvent and add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Monitor the degradation over time using HPLC.
3.1.3. Experimental Protocol: Photostability
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5]
-
Use a dark control sample stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.
3.1.4. Experimental Protocol: Thermal Stability
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.
-
Monitor for degradation over time by HPLC.
-
Differential Scanning Calorimetry (DSC) can also be used to determine the melting point and decomposition temperature.
Caption: Logical Workflow for Forced Degradation Studies.
Conclusion
While specific public data on the solubility and stability of 5-Bromo-2-nitro-n-phenylaniline is scarce, this guide provides a robust framework for its determination. The detailed experimental protocols for solubility and stability testing will enable researchers to generate the necessary data for informed decision-making in drug discovery and development processes. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for regulatory submissions and successful project advancement.
References
An In-Depth Technical Guide to the Safety, Handling, and Properties of 5-Bromo-2-nitro-n-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and material safety data for 5-Bromo-2-nitro-n-phenylaniline (CAS No: 6311-47-3). The information is intended to support laboratory safety and procedural planning for professionals working with this compound.
Chemical Identification and Physical Properties
5-Bromo-2-nitro-n-phenylaniline is a substituted aromatic amine. Its chemical structure and key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2-nitro-N-phenylaniline | [1] |
| CAS Number | 6311-47-3 | [1] |
| Molecular Formula | C₁₂H₉BrN₂O₂ | [1] |
| Molecular Weight | 293.12 g/mol | [1] |
| Appearance | Orange to yellow solid | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |
Hazard Identification and GHS Classification
While a specific, comprehensive GHS classification for 5-Bromo-2-nitro-n-phenylaniline is not uniformly available, data for the closely related compound 5-Bromo-2-nitroaniline provides a strong indication of the expected hazards.[3]
Signal Word: Warning[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed. [3]
-
H312: Harmful in contact with skin. [3]
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H332: Harmful if inhaled. [3]
-
H335: May cause respiratory irritation. [3]
GHS Pictograms:
Precautionary Statements:
A comprehensive set of precautionary statements for handling this and similar compounds includes:
| Code | Statement | Source(s) |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
| P264 | Wash skin thoroughly after handling. | [5] |
| P270 | Do not eat, drink or smoke when using this product. | [5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| P301+P317 | IF SWALLOWED: Get medical help. | [5] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| P317 | Get medical help. | [4] |
| P330 | Rinse mouth. | [5] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |
Toxicological Data
The primary toxic effects of substituted anilines can include methemoglobinemia, with symptoms of cyanosis.[8]
Handling and Storage
Safe Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[4]
-
Use non-sparking tools and avoid creating dust.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep in a dark place under an inert atmosphere.[2]
-
Store away from incompatible materials.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. | [4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen bromide gas.[4]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including a respirator. Avoid breathing dust and contact with the substance.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]
Experimental Protocols (Analogous Compounds)
Example 1: Synthesis of 5-bromo-2-nitro-N-phenyl-aniline from 2-fluoro-4-bromonitrobenzene and aniline [9]
-
Dissolve 4-bromo-2-fluoronitrobenzene (5.6 g, 20.9 mmol) and aniline (2.5 g, 72.2 mmol) in 50 mL of anhydrous N-methylpyrrolidone (NMP).
-
Heat the reaction mixture to 110 °C and stir overnight.
-
Monitor the reaction to completion.
-
Cool the mixture to room temperature.
-
Remove the solvent by distillation under reduced pressure.
Example 2: Purification by Silica Gel Column Chromatography [9]
-
Prepare a slurry of silica gel in the chosen eluent (e.g., cyclohexane/ethyl acetate, 9:1 v/v).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved product onto the column.
-
Elute the column with the solvent system and collect fractions.
-
Monitor the fractions (e.g., by TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflow and Logical Relationships
Safe Handling Workflow
The following diagram illustrates a general workflow for the safe handling of a chemical like 5-Bromo-2-nitro-n-phenylaniline in a research setting.
Caption: General workflow for safely handling chemical compounds.
Hazard Mitigation Pathway
This diagram illustrates the logical relationship between hazard identification and the implementation of control measures.
References
- 1. 5-Bromo-2-nitro-n-phenylaniline | C12H9BrN2O2 | CID 238696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMO-2-NITRO-N-PHENYL-ANILINE | 6311-47-3 [m.chemicalbook.com]
- 3. 5-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 5314766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. benchchem.com [benchchem.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. 5-bromo-2-nitro-N-phenyl-aniline | 6311-47-3 [chemicalbook.com]
Physical and chemical properties of 5-Bromo-2-nitro-n-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-2-nitro-n-phenylaniline. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines reported data with computed properties and information on related compounds to offer a thorough profile. All data is presented in a structured format for clarity and ease of use by researchers and professionals in drug development.
Core Properties and Data
5-Bromo-2-nitro-n-phenylaniline, with the CAS number 6311-47-3, is an aromatic amine derivative. Its structure incorporates a brominated and nitrated phenyl ring attached to an aniline moiety.
Physical and Chemical Properties
The physical and chemical properties of 5-Bromo-2-nitro-n-phenylaniline are summarized in the table below. It is important to note that while some data is derived from experimental observations, many of the quantitative physical properties are computationally predicted.
| Property | Value | Source |
| IUPAC Name | 5-bromo-2-nitro-N-phenylaniline | [1] |
| CAS Number | 6311-47-3 | [1] |
| Molecular Formula | C₁₂H₉BrN₂O₂ | [1] |
| Molecular Weight | 293.12 g/mol | [1] |
| Appearance | Orange to yellow solid | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Conditions | Keep in a dark place, Inert atmosphere, Room temperature | [2] |
Computed Physicochemical Data
The following table summarizes the computed physicochemical properties for 5-Bromo-2-nitro-n-phenylaniline, which are valuable for predicting its behavior in various systems.
| Property | Value | Source |
| XLogP3 | 4.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 291.98474 Da | [1] |
| Monoisotopic Mass | 291.98474 Da | [1] |
| Topological Polar Surface Area | 57.9 Ų | [1] |
Synthesis and Experimental Protocols
A general method for the synthesis of 5-Bromo-2-nitro-n-phenylaniline involves the nucleophilic aromatic substitution of a di-substituted benzene derivative with aniline.
Synthesis of 5-Bromo-2-nitro-n-phenylaniline
A reported synthesis for 5-Bromo-2-nitro-n-phenylaniline starts from 4-bromo-2-fluoronitrobenzene and aniline.[3]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: 4-bromo-2-fluoronitrobenzene (5.6 g, 20.9 mmol) and aniline (2.5 g, 72.2 mmol) are dissolved in 50 mL of anhydrous N-methylpyrrolidone (NMP).[3]
-
Reaction Conditions: The reaction mixture is heated to 110 °C and stirred overnight.[3]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed by distillation under reduced pressure.[3]
-
Purification: The crude product is purified by silica gel column chromatography using a cyclohexane/ethyl acetate (9:1, v/v) eluent to yield an orange solid. The reported yield for this procedure is 92% (5.7 g).[3]
Synthesis workflow for 5-Bromo-2-nitro-n-phenylaniline.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides insight into the proton environment of the molecule. For a sample of 5-Bromo-2-nitro-n-phenylaniline synthesized as described above, the following proton NMR signals were reported (400 MHz, CD₂Cl₂): δ= 9.48 (s, 1H), 8.06 (d, 1H), 7.46 (t, 2H), 7.30 (t, 4H), 6.89 (d, 1H).[3]
Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CD₂Cl₂).
-
Data Acquisition: The spectrum is acquired on a 400 MHz NMR spectrometer.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.
Chemical Reactivity and Stability
Nitroanilines are generally basic compounds that can react with acids.[4] The presence of the electron-withdrawing nitro group significantly reduces the basicity of the amino group compared to aniline. The compound should be stored in a dark, inert atmosphere at room temperature to ensure stability.[2]
Potential Biological Significance
While no specific biological activities or signaling pathways have been documented for 5-Bromo-2-nitro-n-phenylaniline, the structural motifs present in the molecule are found in compounds with known biological effects. Nitroaromatic compounds, in general, are known to have a wide range of biological activities.
References
- 1. 5-Bromo-2-nitro-n-phenylaniline | C12H9BrN2O2 | CID 238696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMO-2-NITRO-N-PHENYL-ANILINE | 6311-47-3 [m.chemicalbook.com]
- 3. 5-bromo-2-nitro-N-phenyl-aniline | 6311-47-3 [chemicalbook.com]
- 4. 5-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 5314766 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review on 5-Bromo-2-nitro-n-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-nitro-n-phenylaniline is a substituted diphenylamine compound. The diphenylamine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The introduction of a bromine atom and a nitro group to the phenylaniline core can significantly influence its physicochemical properties and biological activity. This document provides a technical overview of the available information on 5-bromo-2-nitro-n-phenylaniline, focusing on its chemical properties, synthesis, and an analysis of the biological activities of structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-bromo-2-nitro-n-phenylaniline is presented in Table 1. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉BrN₂O₂ | PubChem[1] |
| Molecular Weight | 293.12 g/mol | PubChem[1] |
| IUPAC Name | 5-bromo-2-nitro-N-phenylaniline | PubChem[1] |
| CAS Number | 6311-47-3 | PubChem[1] |
| Appearance | Orange to yellow solid | Not explicitly stated, inferred from synthesis description |
| Canonical SMILES | C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)--INVALID-LINK--[O-] | PubChem[1] |
| InChI Key | VXYRBUVRDFHDGD-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Characterization
A general procedure for the synthesis of 5-bromo-2-nitro-n-phenylaniline has been reported and is outlined below. The workflow for this synthesis is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the synthesis of 5-Bromo-2-nitro-n-phenylaniline.
Experimental Protocol
Materials:
-
4-Bromo-2-fluoronitrobenzene
-
Aniline
-
Anhydrous N-methylpyrrolidone (NMP)
-
Cyclohexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
4-bromo-2-fluoronitrobenzene (20.9 mmol) and aniline (72.2 mmol) are dissolved in 50 mL of anhydrous N-methylpyrrolidone (NMP).
-
The reaction mixture is heated to 110 °C and stirred overnight.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed by distillation under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate (9:1, v/v) as the eluent.
-
The final product is obtained as an orange solid with a 92% yield.
Spectroscopic Data
The synthesized 5-bromo-2-nitro-n-phenylaniline has been characterized by ¹H NMR spectroscopy.
| Data Type | Spectral Data |
| ¹H NMR (400 MHz, CD₂Cl₂) | δ = 9.48 (s, 1H), 8.06 (d, 1H), 7.46 (t, 2H), 7.30 (t, 4H), 6.89 (d, 1H) |
Biological Activity
Currently, there is a notable absence of published data specifically detailing the biological activity of 5-bromo-2-nitro-n-phenylaniline. No screening results, enzymatic assays, or in vivo studies for this particular compound are available in the public domain.
However, the broader class of substituted diphenylamines has been the subject of extensive research, revealing a wide range of biological activities. Studies on various diphenylamine derivatives have demonstrated their potential as:
-
Anticancer Agents: Some substituted diphenylamines have shown potent antitumor activity and have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3]
-
Antimicrobial and Antibiofilm Agents: Certain aminodiphenylamine derivatives have exhibited antimicrobial and antibiofilm properties.[4][5]
-
Antioxidants: The diphenylamine scaffold is a well-known antioxidant, and various derivatives are explored for their radical scavenging capabilities.[4][5]
The biological effects of these related compounds are often attributed to the nature and position of the substituents on the diphenylamine core. The electron-withdrawing nitro group and the halogen atom in 5-bromo-2-nitro-n-phenylaniline could potentially confer specific biological properties, but this remains to be experimentally verified.
Signaling Pathways and Mechanism of Action
Due to the lack of biological data for 5-bromo-2-nitro-n-phenylaniline, it is not possible to construct a diagram of any specific signaling pathway or to delineate its mechanism of action. The identification of its biological targets is a prerequisite for such an analysis.
Conclusion
5-Bromo-2-nitro-n-phenylaniline is a readily synthesizable compound with well-defined chemical and physical properties. While the diphenylamine class of molecules is rich in biological activities, the specific pharmacological profile of 5-bromo-2-nitro-n-phenylaniline remains unexplored. This presents an opportunity for researchers in drug discovery to investigate its potential as a therapeutic agent. Future studies should focus on screening this compound against a variety of biological targets to elucidate its potential efficacy and mechanism of action.
References
- 1. 5-Bromo-2-nitro-n-phenylaniline | C12H9BrN2O2 | CID 238696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of 5-Bromo-2-nitro-n-phenylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-Bromo-2-nitro-n-phenylaniline is a substituted diphenylamine derivative. The presence of a bromine atom, a nitro group, and a phenylamine moiety makes it a versatile intermediate in organic synthesis. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, while the bromine atom provides a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. Although its specific biological activities and applications are not extensively documented in publicly accessible records, the structural features are present in various compounds of interest in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-nitro-n-phenylaniline is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.
Table 1: Physicochemical Properties of 5-Bromo-2-nitro-n-phenylaniline
| Property | Value |
| IUPAC Name | 5-bromo-2-nitro-N-phenylaniline[1] |
| CAS Number | 6311-47-3[1] |
| Molecular Formula | C₁₂H₉BrN₂O₂[1] |
| Molecular Weight | 293.12 g/mol [1] |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Historical Context and Probable Discovery
While a definitive record of the first synthesis of 5-Bromo-2-nitro-n-phenylaniline has not been identified in the surveyed historical chemical literature, including the Journal of the Chemical Society and Beilstein's Handbook of Organic Chemistry[2][3][4][5][6][7], its structure strongly suggests that its synthesis became feasible with the advent of the Ullmann condensation and related N-arylation reactions in the early 1900s.[8][9]
The Ullmann condensation, first reported by Fritz Ullmann in 1901, provided a method for the formation of carbon-nitrogen bonds through the copper-catalyzed reaction of an aryl halide with an amine.[8][9] Given that 5-Bromo-2-nitro-n-phenylaniline is an N-arylated derivative of 5-bromo-2-nitroaniline, it is highly probable that its initial synthesis was achieved via a process analogous to the Ullmann condensation. Early procedures for such reactions were often conducted at high temperatures and without the sophisticated ligands used in modern chemistry.
Synthesis of 5-Bromo-2-nitro-n-phenylaniline
The synthesis of 5-Bromo-2-nitro-n-phenylaniline can be achieved through the N-arylation of 5-bromo-2-nitroaniline with a phenylating agent. A general experimental protocol based on modern adaptations of the Ullmann condensation is provided below.
Experimental Protocol: Synthesis via Ullmann-type Reaction
This protocol describes the synthesis of 5-Bromo-2-nitro-n-phenylaniline from 5-bromo-2-nitroaniline and an arylating agent, such as iodobenzene, using a copper catalyst.
Materials:
-
5-Bromo-2-nitroaniline
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 5-bromo-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous N,N-dimethylformamide (DMF) and iodobenzene (1.2 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 5-Bromo-2-nitro-n-phenylaniline.
Characterization Data
While extensive characterization data is not available in the public domain, a key analytical technique for confirming the structure of the synthesized product would be ¹H NMR spectroscopy. The expected proton signals would correspond to the aromatic protons on both phenyl rings.
Applications and Future Directions
The utility of 5-Bromo-2-nitro-n-phenylaniline likely lies in its role as a synthetic intermediate. The nitro group can be reduced to an amine, which can then undergo a variety of functionalization reactions. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, respectively. These transformations would allow for the construction of a diverse library of compounds for screening in drug discovery programs.
While no specific biological activity has been attributed to 5-Bromo-2-nitro-n-phenylaniline itself, the broader class of nitrodiphenylamines has been investigated for various applications. For instance, some nitrodiphenylamine derivatives are used as intermediates in the synthesis of dyes and pharmaceuticals.[10]
Future research could focus on exploring the synthetic utility of 5-Bromo-2-nitro-n-phenylaniline to generate novel compounds with potential therapeutic properties. Systematic derivatization and subsequent biological screening could uncover previously unknown activities.
Conclusion
5-Bromo-2-nitro-n-phenylaniline is a chemical compound with potential as a versatile building block in organic synthesis. Although its specific history of discovery is not well-documented, its synthesis is readily achievable through established methods like the Ullmann condensation. This technical guide provides a foundational understanding of its properties and a practical protocol for its preparation, aiming to facilitate its use in modern chemical research and development. Further investigation into its reactivity and the biological activities of its derivatives is warranted.
References
- 1. 5-Bromo-2-nitro-n-phenylaniline | C12H9BrN2O2 | CID 238696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 340. Synthesis of some nitro-derivatives of di-phenylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. umsl.edu [umsl.edu]
- 4. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 5. Beilstein, Friedrich Konrad, 1838-1906 | The Online Books Page [onlinebooks.library.upenn.edu]
- 6. ia600200.us.archive.org [ia600200.us.archive.org]
- 7. Beilsteins Handbuch der organischen Chemie., by Friedrich Konrad Beilstein et al. | The Online Books Page [onlinebooks.library.upenn.edu]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to 5-Bromo-2-nitro-n-phenylaniline for Research Professionals
For Researchers, Scientists, and Drug Development Professionals: An In-depth Overview of 5-Bromo-2-nitro-n-phenylaniline, a Key Intermediate in Modern Medicinal Chemistry.
This technical guide provides comprehensive information on 5-Bromo-2-nitro-n-phenylaniline, a crucial chemical intermediate in the synthesis of various bioactive molecules. This document outlines its chemical and physical properties, reputable suppliers for research-grade material, and a detailed synthetic protocol. Furthermore, it delves into a significant application in drug discovery, illustrating its role as a precursor in the synthesis of potent ULK1 inhibitors for potential cancer therapeutics.
Chemical and Physical Properties
5-Bromo-2-nitro-n-phenylaniline is a substituted diphenylamine with the chemical formula C12H9BrN2O2.[1] Its chemical structure, characterized by a bromine atom and a nitro group on one of the phenyl rings, makes it a versatile reagent in organic synthesis. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 293.12 g/mol | [1] |
| CAS Number | 6311-47-3 | [1] |
| IUPAC Name | 5-bromo-2-nitro-N-phenylaniline | [1] |
| Appearance | Orange to yellow solid | |
| Molecular Formula | C12H9BrN2O2 | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Procuring Research-Grade 5-Bromo-2-nitro-n-phenylaniline
For research and development purposes, high-purity 5-Bromo-2-nitro-n-phenylaniline can be sourced from several reputable chemical suppliers. These vendors specialize in providing materials suitable for laboratory and pharmaceutical research.
Key Suppliers:
-
Sigma-Aldrich: A major global supplier of research chemicals, offering a range of purities and quantities.
-
VEGPHARM: A supplier of pharmaceutical intermediates and fine chemicals.[2]
-
PubChem: While not a direct supplier, PubChem provides a comprehensive list of vendors for this chemical.[1]
-
ChemScene: A supplier of building blocks and bioactive small molecules for drug discovery.[3]
It is recommended to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and quality of the compound meet the specific requirements of your research.
Experimental Protocols: Synthesis of 5-Bromo-2-nitro-n-phenylaniline
The following protocol describes a common method for the synthesis of 5-Bromo-2-nitro-n-phenylaniline, adapted from established procedures in organic chemistry. This synthesis is a foundational step for its subsequent use in more complex molecular constructions.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 5-Bromo-2-nitro-n-phenylaniline.
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene
-
Aniline
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 4-bromo-1-fluoro-2-nitrobenzene in DMF, add aniline and potassium carbonate.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 5-Bromo-2-nitro-n-phenylaniline.
Application in Drug Discovery: Synthesis of ULK1 Inhibitors
A significant application of 5-Bromo-2-nitro-n-phenylaniline is as a key intermediate in the synthesis of novel kinase inhibitors for cancer therapy. Specifically, it can be utilized in the preparation of derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, which have been identified as potent inhibitors of UNC-51-like kinase 1 (ULK1).[4][5] ULK1 is a crucial protein in the initiation of autophagy, a cellular process that can promote cancer cell survival.[4][5]
Experimental Workflow: Synthesis of a ULK1 Inhibitor Precursor
The following workflow illustrates the initial steps in the synthesis of a ULK1 inhibitor, starting from 5-Bromo-2-nitro-n-phenylaniline.
Caption: Synthetic workflow for a ULK1 inhibitor precursor.
This precursor can then undergo further reactions, such as Suzuki or Buchwald-Hartwig cross-coupling, to introduce various substituents, leading to a library of potential ULK1 inhibitors for structure-activity relationship (SAR) studies.
ULK1 Signaling Pathway in Autophagy
The therapeutic potential of ULK1 inhibitors stems from their ability to modulate the autophagy pathway. ULK1 is a serine/threonine kinase that, upon activation, phosphorylates several downstream targets to initiate the formation of the autophagosome. By inhibiting ULK1, the synthesized compounds can block this process, leading to the accumulation of cellular waste and ultimately inducing apoptosis in cancer cells.
Caption: Simplified ULK1 signaling pathway in autophagy initiation.
This guide provides a foundational understanding of 5-Bromo-2-nitro-n-phenylaniline for its application in research, particularly in the field of drug discovery. Its utility as a versatile intermediate highlights its importance in the development of novel therapeutics. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and further applications.
References
- 1. 5-Bromo-2-nitro-n-phenylaniline | C12H9BrN2O2 | CID 238696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vegpharm.com [vegpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Bromo-2-nitro-n-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-nitro-n-phenylaniline is a nitroaromatic compound with potential applications in pharmaceutical research and drug development. Its chemical structure, featuring a bromo and a nitro group on the phenylaniline backbone, suggests its potential as a scaffold for the synthesis of biologically active molecules. Nitroaniline derivatives have been investigated for a range of therapeutic areas, including oncology and infectious diseases, often acting through mechanisms such as bioreductive activation or enzyme inhibition.
These application notes provide a summary of the physicochemical properties of 5-Bromo-2-nitro-n-phenylaniline, a detailed protocol for its synthesis, and example protocols for its potential evaluation as an anticancer and antimicrobial agent. Due to the limited publicly available data on the specific biological activity of this compound, the application protocols and data tables are presented as templates for experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-nitro-n-phenylaniline is provided in Table 1. This information is crucial for its handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉BrN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 293.12 g/mol | --INVALID-LINK-- |
| Appearance | Orange solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge of similar compounds |
| CAS Number | 6311-47-3 | --INVALID-LINK-- |
Synthesis Protocol
The following is a detailed protocol for the synthesis of 5-Bromo-2-nitro-n-phenylaniline.
Reaction: Nucleophilic aromatic substitution of 4-bromo-2-fluoronitrobenzene with aniline.
Materials:
-
4-bromo-2-fluoronitrobenzene
-
Aniline
-
Anhydrous N-methylpyrrolidone (NMP)
-
Cyclohexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-fluoronitrobenzene (1.0 eq) and aniline (3.5 eq) in anhydrous N-methylpyrrolidone (NMP).
-
Heat the reaction mixture to 110°C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the NMP by distillation under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a cyclohexane/ethyl acetate (9:1, v/v) eluent system.
-
Collect the fractions containing the desired product and concentrate them using a rotary evaporator to yield 5-Bromo-2-nitro-n-phenylaniline as an orange solid.
Workflow Diagram:
Applications of 5-Bromo-2-nitro-n-phenylaniline in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-nitro-n-phenylaniline is a versatile intermediate in organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a secondary amine linkage, allows for a range of chemical transformations. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution and is also a key functional group for reductive cyclization reactions. The bromine atom provides a handle for cross-coupling reactions, allowing for further molecular diversification. This document outlines key applications of 5-Bromo-2-nitro-n-phenylaniline, with a focus on the synthesis of substituted phenazines, which are a class of nitrogen-containing heterocycles with diverse biological activities.
Core Applications
The primary application of 5-Bromo-2-nitro-n-phenylaniline in organic synthesis is as a precursor for the synthesis of substituted phenazines through reductive cyclization. This transformation is of significant interest due to the therapeutic potential of phenazine derivatives, which exhibit anticancer, antibacterial, and antifungal properties.
Synthesis of 2-Bromo-7-phenazine Derivatives
The most direct application of 5-Bromo-2-nitro-n-phenylaniline is in the synthesis of 2-bromo-substituted phenazines. The general strategy involves the reduction of the nitro group to a nitroso or amino group, which then undergoes an intramolecular cyclization with the adjacent phenyl ring.
Reaction Scheme:
Figure 1: General workflow for the synthesis of 2-Bromo-phenazine derivatives.
A variety of reducing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and yield. Palladium-catalyzed reductive cyclization using carbon monoxide or a CO surrogate is a common and efficient method.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of phenazine derivatives from substituted 2-nitro-N-phenylanilines, which serves as a reasonable expectation for reactions involving 5-Bromo-2-nitro-n-phenylaniline.
| Entry | Starting Material | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Nitro-N-phenylaniline | Pd(CH₃CN)₂Cl₂ / 1,10-Phenanthroline, HCOOPh | DMF | 100 | 16 | 85 | [1] |
| 2 | 4-Methyl-2-nitro-N-phenylaniline | Pd(CH₃CN)₂Cl₂ / 1,10-Phenanthroline, CO (gas) | DMF | 100 | 16 | 90 | [1] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Reductive Cyclization for the Synthesis of 2-Bromophenazine
This protocol is adapted from established procedures for the reductive cyclization of 2-nitro-N-phenylanilines.[1]
Objective: To synthesize 2-Bromophenazine from 5-Bromo-2-nitro-n-phenylaniline.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Palladium(II) acetonitrile complex (Pd(CH₃CN)₂Cl₂)
-
1,10-Phenanthroline (Phen)
-
Phenyl formate (HCOOPh) as a CO surrogate
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-Bromo-2-nitro-n-phenylaniline (1.0 mmol), Pd(CH₃CN)₂Cl₂ (0.05 mmol, 5 mol%), and 1,10-Phenanthroline (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (10 mL) to the flask.
-
Add sodium carbonate (0.075 mmol) and phenyl formate (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-Bromophenazine.
Expected Outcome:
Based on analogous reactions, a good to excellent yield of the desired 2-Bromophenazine is expected. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Figure 2: Experimental workflow for the synthesis of 2-Bromophenazine.
Potential Alternative Applications
While the synthesis of phenazines is a primary application, the structural features of 5-Bromo-2-nitro-n-phenylaniline suggest its utility in synthesizing other heterocyclic systems, such as substituted phenothiazines. This would typically involve a different synthetic strategy, such as a Smiles rearrangement of a related sulfide derivative.
Disclaimer: The provided protocols are based on literature precedents for similar compounds and should be adapted and optimized for the specific substrate and laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application Notes and Protocols: 5-Bromo-2-nitro-n-phenylaniline as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-nitro-n-phenylaniline is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a precursor for the synthesis of biologically active scaffolds such as phenazines and benzimidazoles. The strategic placement of the bromo and nitro functionalities allows for a range of chemical transformations, making it an attractive starting material for the development of novel therapeutic agents, particularly in the realm of oncology and infectious diseases. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions, while the bromine atom offers a handle for further functionalization through cross-coupling reactions.
Synthetic Applications
The primary utility of 5-Bromo-2-nitro-n-phenylaniline in medicinal chemistry lies in its conversion to two key heterocyclic systems: phenazines and benzimidazoles.
Synthesis of Brominated Phenazine Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and antibacterial properties. The synthesis of a brominated phenazine core from 5-Bromo-2-nitro-n-phenylaniline can be achieved through a reductive cyclization reaction. This process involves the reduction of the nitro group to a nitroso or amino intermediate, which then undergoes an intramolecular cyclization.
Synthesis of Brominated Benzimidazole Derivatives
Benzimidazoles are another critical pharmacophore known for their diverse therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[1] The synthesis of 6-bromo-2-phenylbenzimidazole from 5-Bromo-2-nitro-n-phenylaniline involves a two-step process: initial reduction of the nitro group to form the corresponding diamine, followed by condensation with an aldehyde.
Quantitative Data: Anticancer Activity of Related Derivatives
While specific data for derivatives of 5-Bromo-2-nitro-n-phenylaniline are not extensively reported, the following tables summarize the anticancer activities of related brominated phenazine and benzimidazole compounds, demonstrating the potential of this structural motif.
Table 1: In Vitro Anticancer Activity of Substituted Phenazine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Bromo-1-hydroxyphenazine | NFκB expressing HEK293 | 73 | [2] |
| Phenazine Derivative 1 | NFκB expressing HEK293 | 4.1 ± 0.3 | [2] |
| Lavanducyanin (Phenazine 3) | NFκB expressing HEK293 | 16.3 ± 0.9 | [2] |
| 2-chloro-N-(phenazin-2-yl)benzamide | K562 (Leukemia) | Comparable to Cisplatin | [3] |
| 2-chloro-N-(phenazin-2-yl)benzamide | HepG2 (Hepatocellular Carcinoma) | Comparable to Cisplatin | [3] |
Table 2: In Vitro Anticancer Activity of Substituted Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5a (Benzimidazole-triazole hybrid) | EGFR | 0.086 | [4] |
| 5a (Benzimidazole-triazole hybrid) | Topoisomerase II | 2.52 | [4] |
| 6g (Benzimidazole-triazole hybrid) | EGFR | 0.131 | [4] |
| Compound 38 (2-phenylbenzimidazole) | A549 (Lung) | 4.47 µg/mL | [5] |
| Compound 38 (2-phenylbenzimidazole) | MDA-MB-231 (Breast) | 4.68 µg/mL | [5] |
| Compound 38 (2-phenylbenzimidazole) | PC3 (Prostate) | 5.50 µg/mL | [5] |
| Compound 40 (2-phenylbenzimidazole) | MDA-MB-231 (Breast) | 3.55 µg/mL | [5] |
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-phenazin-2-amine (Hypothetical Route)
This protocol describes a potential two-step synthesis of a brominated phenazine derivative from 5-Bromo-2-nitro-n-phenylaniline via reductive cyclization.
Step 1: Reductive Cyclization to 7-Bromophenazine
-
Materials: 5-Bromo-2-nitro-n-phenylaniline, Palladium on carbon (Pd/C), Phenyl formate, 1,10-Phenanthroline, Sodium Carbonate (Na₂CO₃), Toluene.
-
Procedure:
-
In a pressure tube, combine 5-Bromo-2-nitro-n-phenylaniline (1.0 eq), Pd/C (5 mol%), 1,10-phenanthroline (10 mol%), and Na₂CO₃ (2.0 eq).[6]
-
Add anhydrous toluene to the mixture.
-
Add phenyl formate (1.5 eq) as a CO source.[6]
-
Seal the tube and heat the reaction mixture at 120 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Bromophenazine.
-
Step 2: Further functionalization (e.g., Amination)
The resulting 7-Bromophenazine can be further functionalized. For example, a nucleophilic aromatic substitution or a Buchwald-Hartwig amination could be employed to introduce an amino group at a specific position, though a detailed protocol for this specific transformation is not available and would require development.
Protocol 2: Synthesis of 6-Bromo-2-phenyl-1H-benzimidazole
This protocol details the synthesis of a brominated benzimidazole derivative from 5-Bromo-2-nitro-n-phenylaniline.
Step 1: Reduction of 5-Bromo-2-nitro-n-phenylaniline to 5-Bromo-N-phenyl-benzene-1,2-diamine
-
Materials: 5-Bromo-2-nitro-n-phenylaniline, Iron powder (Fe), Ammonium chloride (NH₄Cl) or Acetic acid, Ethanol, Water, Ethyl acetate.
-
Procedure:
-
In a round-bottom flask, suspend 5-Bromo-2-nitro-n-phenylaniline (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and ammonium chloride (1.0 eq) or a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Filter the mixture through a pad of celite to remove iron salts, washing the pad with ethyl acetate.
-
Separate the organic layer from the filtrate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-N-phenyl-benzene-1,2-diamine. The product can be used in the next step without further purification.
-
Step 2: Condensation with Benzaldehyde to form 6-Bromo-2-phenyl-1H-benzimidazole
-
Materials: 5-Bromo-N-phenyl-benzene-1,2-diamine (from Step 1), Benzaldehyde, Ethanol, Montmorillonite K10 (as a catalyst, optional).[7]
-
Procedure:
-
In a round-bottom flask, dissolve the crude 5-Bromo-N-phenyl-benzene-1,2-diamine (1.0 eq) in ethanol.
-
Add benzaldehyde (1.1 eq).
-
Optionally, add a catalytic amount of Montmorillonite K10.[7]
-
Stir the reaction mixture at room temperature for 4 hours or heat to reflux for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 6-Bromo-2-phenyl-1H-benzimidazole.
-
Visualizations
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 6. air.unimi.it [air.unimi.it]
- 7. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ullmann Condensation Reaction with 5-Bromo-2-nitro-n-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of carbon-nitrogen (C-N) bond formation in organic synthesis, providing a powerful method for the arylation of amines, amides, and heterocyclic compounds. This copper-catalyzed reaction has seen significant advancements from its early requirements of harsh conditions. Modern protocols, often employing ligands, allow the reaction to proceed under milder temperatures with greater functional group tolerance.[1][2] These application notes provide a detailed protocol for the N-arylation of a secondary amine using 5-Bromo-2-nitro-n-phenylaniline as the aryl halide. The presence of both a bromo and a nitro group on the aniline ring presents a substrate with distinct electronic properties, making the optimization of reaction conditions crucial for a successful coupling. The electron-withdrawing nitro group can activate the aryl halide towards nucleophilic attack, potentially facilitating the reaction.[1]
Reaction Principle
The Ullmann condensation for N-arylation involves the coupling of an amine with an aryl halide in the presence of a copper catalyst, a ligand, and a base. The catalytic cycle is generally understood to initiate with the formation of a copper(I)-amide complex. This complex then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Subsequent reductive elimination yields the desired N-arylated product and regenerates the active copper(I) catalyst. Ligands, such as diamines or amino acids, play a critical role by stabilizing the copper center and facilitating the key steps of the catalytic cycle, often allowing the reaction to proceed at lower temperatures.[2]
Experimental Protocol
This protocol is a generalized procedure based on modern Ullmann condensation methodologies for electron-deficient aryl bromides. Optimization of specific parameters may be necessary for different amine coupling partners.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 - 0.1 mmol, 5-10 mol%)
-
1,10-Phenanthroline (0.1 - 0.2 mmol, 10-20 mol%) or L-Proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dioxane (5 mL)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-nitro-n-phenylaniline (1.0 mmol), the chosen amine (1.2 mmol), Copper(I) iodide (0.05-0.1 mmol), the selected ligand (1,10-Phenanthroline or L-Proline), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (DMF or Dioxane, 5 mL) to the flask via syringe.
-
Reaction Conditions: Lower the flask into a preheated oil bath and heat the reaction mixture to a temperature between 100-120 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 18-24 hours).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified N-arylated product.
Data Presentation
The following tables summarize typical reaction parameters for Ullmann N-arylation of aryl bromides, which can be used as a starting point for the reaction with 5-Bromo-2-nitro-n-phenylaniline.
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Molarity (in 5 mL solvent) |
| 5-Bromo-2-nitro-n-phenylaniline | 1.0 | 0.2 M |
| Amine | 1.2 | 0.24 M |
| Copper(I) Iodide (CuI) | 0.05 - 0.1 | 0.01 - 0.02 M |
| Ligand | 0.1 - 0.2 | 0.02 - 0.04 M |
| Base | 2.0 | 0.4 M |
Table 2: Screening of Reaction Conditions
| Entry | Catalyst System | Base | Solvent | Temperature (°C) |
| 1 | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 |
| 2 | CuI (10 mol%), L-Proline (20 mol%) | K₂CO₃ | DMSO | 110 |
| 3 | Cu₂O (10 mol%), Salicylaldoxime (20 mol%) | K₃PO₄ | DMF | 120 |
| 4 | CuI (10 mol%), no ligand | K₂CO₃ | DMF | 140 |
Visualizations
Diagram 1: Ullmann Condensation Catalytic Cycle
References
Application Notes and Protocols for Suzuki and Heck Coupling Reactions of 5-Bromo-2-nitro-n-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki and Heck coupling reactions of 5-Bromo-2-nitro-n-phenylaniline, a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The resulting 5-aryl and 5-alkenyl-2-nitro-n-phenylaniline derivatives are of significant interest due to the established biological activity of substituted nitroanilines.
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The functionalization of the 5-Bromo-2-nitro-n-phenylaniline scaffold allows for the introduction of diverse aryl and vinyl moieties, leading to the generation of compound libraries for drug discovery and development. The presence of the nitro group, an electron-withdrawing moiety, can be crucial for the biological mechanism of action, particularly for bioreductive activation in hypoxic environments characteristic of solid tumors.[1]
Suzuki Coupling Reaction of 5-Bromo-2-nitro-n-phenylaniline
The Suzuki-Miyaura coupling enables the synthesis of 5-aryl-2-nitro-n-phenylaniline derivatives through the reaction of 5-Bromo-2-nitro-n-phenylaniline with various arylboronic acids. These products are valuable scaffolds in medicinal chemistry.
Data Presentation: Representative Conditions for Suzuki Coupling
While specific data for 5-Bromo-2-nitro-n-phenylaniline is limited, the following table summarizes typical conditions for the Suzuki coupling of structurally similar bromo-nitro-aromatic compounds. These conditions can serve as a starting point for optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | DMF | 110 | 16 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 24 | 80-92 |
Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of 5-Bromo-2-nitro-n-phenylaniline with an arylboronic acid.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-nitro-n-phenylaniline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-aryl-2-nitro-n-phenylaniline.
Experimental Workflow: Suzuki Coupling
Caption: Generalized workflow for the Suzuki coupling of 5-Bromo-2-nitro-n-phenylaniline.
Heck Coupling Reaction of 5-Bromo-2-nitro-n-phenylaniline
The Heck reaction provides a direct method for the synthesis of 5-alkenyl-2-nitro-n-phenylaniline derivatives by coupling 5-Bromo-2-nitro-n-phenylaniline with various alkenes.[2]
Data Presentation: Representative Conditions for Heck Coupling
The following table presents typical conditions for the Heck reaction of bromo-nitro-aromatic compounds, which can be adapted for 5-Bromo-2-nitro-n-phenylaniline.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | 80-95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | 85-97 |
| 3 | Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 120 | 18 | 75-90 |
| 4 | Acrylonitrile | Pd₂(dba)₃ (1) | Tri(2-furyl)phosphine (2) | Cy₂NMe (2) | Dioxane | 100 | 24 | 70-85 |
Experimental Protocol: Heck Coupling
This protocol outlines a general procedure for the Heck coupling of 5-Bromo-2-nitro-n-phenylaniline with an alkene.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add 5-Bromo-2-nitro-n-phenylaniline (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with nitrogen or argon. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous DMF (10 mL), Et₃N (1.5 mmol), and the alkene (1.5 mmol) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 5-alkenyl-2-nitro-n-phenylaniline.
Experimental Workflow: Heck Coupling
Caption: Generalized workflow for the Heck coupling of 5-Bromo-2-nitro-n-phenylaniline.
Applications in Drug Development
N-substituted 2-nitroaniline derivatives are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities, including anticancer and antimicrobial effects.[1] The products derived from the Suzuki and Heck coupling of 5-Bromo-2-nitro-n-phenylaniline can be further explored as potential therapeutic agents.
Anticancer Potential
Substituted anilines are core components of numerous kinase inhibitors used in oncology.[3] For instance, 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases, which are often overexpressed in various tumors.[4] The 5-aryl and 5-alkenyl-2-nitro-n-phenylaniline products could be investigated as inhibitors of various kinases implicated in cancer signaling pathways.
The nitroaromatic moiety can also confer selective toxicity towards hypoxic cancer cells. These cells, prevalent in solid tumors, possess higher levels of nitroreductase enzymes that can reduce the nitro group to cytotoxic species, leading to targeted cell death.
Signaling Pathway Diagram: Kinase Inhibition
Caption: Potential mechanism of action of 5-substituted-2-nitro-n-phenylanilines as kinase inhibitors.
These application notes provide a framework for the synthesis and potential therapeutic exploration of novel compounds derived from 5-Bromo-2-nitro-n-phenylaniline. Further optimization of reaction conditions and extensive biological evaluation are necessary to fully realize the potential of these derivatives in drug discovery.
References
Application Notes and Protocols: Synthesis of Phenazine Derivatives from 5-Bromo-2-nitro-n-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazine derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their diverse pharmacological profiles have made them attractive scaffolds in drug discovery and development.[3][4] This document provides detailed protocols and application notes for the synthesis of phenazine derivatives, specifically starting from 5-Bromo-2-nitro-n-phenylaniline. The primary synthetic strategy outlined is the reductive cyclization of 2-nitro-N-phenylaniline precursors, a robust and widely applicable method for constructing the phenazine core.[5][6]
Synthesis of 2-Bromo-8-chloro-phenazine from 5-Bromo-2-nitro-n-phenylaniline
The synthesis of phenazine derivatives from 2-nitro-N-phenylaniline precursors is a well-established method. A common and effective approach involves a reductive cyclization reaction. This can be achieved using various reducing agents, with palladium-catalyzed methods offering high efficiency and good yields.[5][7]
Experimental Protocol: Palladium-Catalyzed Reductive Cyclization
This protocol details the synthesis of a hypothetical phenazine derivative, 2-bromo-phenazine, from 5-Bromo-2-nitro-n-phenylaniline via a palladium-catalyzed reductive cyclization using carbon monoxide (or a CO surrogate).
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Phenyl formate (CO surrogate) or Carbon Monoxide (gas)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-Bromo-2-nitro-n-phenylaniline (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,10-phenanthroline (0.04 mmol, 4 mol%).
-
Addition of Reagents: Add cesium carbonate (2.0 mmol) and anhydrous toluene (10 mL).
-
Addition of Reducing Agent:
-
Using Phenyl Formate: Add phenyl formate (1.5 mmol).
-
Using Carbon Monoxide: Purge the reaction mixture with carbon monoxide gas and maintain a CO atmosphere (balloon).
-
-
Reaction: Stir the mixture vigorously and heat to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-bromo-phenazine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of various substituted phenazines via palladium-catalyzed methods, adapted from relevant literature.[5][8]
| Starting Material | Catalyst System | Base | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Nitro-N-phenylaniline | Pd(OAc)₂ / Phen | Cs₂CO₃ | CO | Toluene | 120 | 12 | 85 | [5] |
| 4-Methyl-2-nitro-N-phenylaniline | Pd(OAc)₂ / Phen | K₂CO₃ | Phenyl Formate | DMF | 110 | 18 | 78 | [5] |
| 5-Bromo-2-nitro-n-phenylaniline | Pd(OAc)₂ / BINAP | NaOtBu | - (Buchwald-Hartwig) | Toluene | 100 | 24 | ~70 (estimated) | [9] |
| 2-Bromo-4-(trifluoromethyl)aniline | Pd₂(dba)₃ / BINAP | NaOtBu | - (Buchwald-Hartwig) | Toluene | 100 | 18 | 80 | [8] |
Signaling Pathways and Applications
Phenazine derivatives have been shown to interact with various biological pathways, contributing to their therapeutic effects. For instance, some phenazines can intercalate with DNA, inhibiting DNA replication and transcription, which is a key mechanism for their anticancer activity.[1] Others can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial pathogens.[3]
Potential Signaling Pathway for Anticancer Phenazines
References
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed synthesis of phenazines via reductive cyclization of 2-nitro-N-phenylanilines with gaseous CO or its surrogates [air.unimi.it]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 5-Bromo-2-nitro-n-phenylaniline in Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Bromo-2-nitro-n-phenylaniline as a key intermediate in the synthesis of azo dyes and pigments. This document outlines detailed experimental protocols for the synthesis of a representative azo dye, presents hypothetical quantitative data for characterization, and includes visualizations of the synthetic pathway and experimental workflow.
Introduction
5-Bromo-2-nitro-n-phenylaniline is an aromatic amine containing both electron-withdrawing (nitro group, bromine) and electron-donating (amino group) substituents. This unique electronic structure makes it a valuable precursor for the synthesis of chromophores, particularly azo dyes. The primary amino group can be readily converted into a diazonium salt, which can then be coupled with various electron-rich aromatic compounds (coupling components) to produce a wide range of colors. The presence of the nitro and bromo groups can enhance the lightfastness and chemical resistance of the resulting dyes and may lead to deeper shades. Azo dyes are a significant class of synthetic colorants used extensively in the textile, printing, and coatings industries[1][2].
The general process for producing azo dyes involves two main steps: diazotization of a primary aromatic amine and the subsequent coupling of the resulting diazonium salt with a coupling component, such as a phenol or an aromatic amine[1][3].
Key Applications in Dye Synthesis
-
Azo Dyes: The most direct application of 5-Bromo-2-nitro-n-phenylaniline is as a diazo component in the synthesis of azo dyes. The specific color and properties of the resulting dye are determined by the choice of the coupling component.
-
Disperse Dyes: Due to its molecular size and potential for low water solubility, dyes synthesized from this intermediate may be suitable for application as disperse dyes for coloring hydrophobic fibers like polyester[1].
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative azo dye using 5-Bromo-2-nitro-n-phenylaniline.
Protocol 1: Diazotization of 5-Bromo-2-nitro-n-phenylaniline
This protocol describes the conversion of the primary aromatic amine group of 5-Bromo-2-nitro-n-phenylaniline into a diazonium salt.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline (M.W. 293.12 g/mol )
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, create a suspension of 2.93 g (0.01 mol) of 5-Bromo-2-nitro-n-phenylaniline in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Stir the mixture vigorously to ensure a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes, ensuring the temperature is maintained below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
Verify the completion of the diazotization by testing with starch-iodide paper. The presence of excess nitrous acid will result in a blue-black color.
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction. Diazonium salts can be explosive when dry; do not attempt to isolate the solid diazonium salt[1].
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the reaction of the diazonium salt with 2-naphthol to form a representative azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (M.W. 144.17 g/mol )
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly and with constant stirring, add the freshly prepared diazonium salt solution from Protocol 1 to the 2-naphthol solution, maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture for 2-3 hours, allowing it to slowly warm to room temperature to ensure the completion of the coupling reaction.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filtered dye thoroughly with cold distilled water until the filtrate is neutral.
-
The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified dye in a vacuum oven at 60 °C.
Data Presentation
The following table summarizes hypothetical characterization data for the azo dye synthesized from 5-Bromo-2-nitro-n-phenylaniline and 2-naphthol.
| Parameter | Value |
| Compound Name | 1-((5-bromo-2-nitrophenyl)(phenyl)amino)azo)-2-naphthol |
| Molecular Formula | C₂₂H₁₅BrN₄O₃ |
| Molecular Weight | 479.30 g/mol |
| Physical Appearance | Dark red powder |
| Yield | 85% |
| Melting Point | 210-215 °C |
| λmax (in Ethanol) | 510 nm |
| Molar Absorptivity (ε) | 35,000 L mol⁻¹ cm⁻¹ |
| CIELAB (D65, 10°) | L: 45, a: 60, b*: 30 |
Visualizations
Diagrams of Experimental Workflows and Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in the synthesis of the azo dye.
Caption: Experimental workflow for azo dye synthesis.
Caption: Reaction pathway for the synthesis of the azo dye.
Safety Precautions
-
Handle concentrated acids and bases with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
As previously mentioned, diazonium salts can be explosive when dry; always keep them in solution and use them immediately after preparation[1].
References
Application Notes and Protocols: 5-Bromo-2-nitro-n-phenylaniline as a Versatile Intermediate for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-nitro-n-phenylaniline is a key chemical intermediate with significant potential in the synthesis of a diverse range of pharmaceutical compounds. Its unique structure, featuring a nitro group ortho to a secondary amine and a bromine atom on the aniline ring, provides multiple reactive sites for the construction of complex heterocyclic scaffolds. This document outlines the application of 5-Bromo-2-nitro-n-phenylaniline in the synthesis of substituted benzimidazoles, a class of compounds with broad therapeutic applications, including their use as kinase inhibitors.[1][2]
The primary synthetic route involves a reductive cyclization reaction. The nitro group is first reduced to an amine, which then undergoes an intramolecular condensation with a suitable electrophile, typically an aldehyde, to form the benzimidazole ring system.[3][4] The bromine atom on the benzimidazole core can be further functionalized, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Application: Synthesis of Substituted Benzimidazoles as Potential Kinase Inhibitors
Substituted benzimidazoles are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][5] Many benzimidazole derivatives function as kinase inhibitors by competing with ATP for the binding site on the enzyme, thereby modulating cellular signaling pathways.[6][7] The synthesis of such compounds from 5-Bromo-2-nitro-n-phenylaniline offers a convergent and efficient approach to novel drug candidates.
Experimental Protocols
Protocol 1: One-Pot Reductive Cyclization for the Synthesis of 6-Bromo-1-phenyl-1H-benzo[d]imidazol-2-yl Derivatives
This protocol describes a general one-pot method for the synthesis of 2-substituted 6-bromo-1-phenyl-1H-benzo[d]imidazoles from 5-Bromo-2-nitro-n-phenylaniline and various aromatic aldehydes. The reaction proceeds via an in-situ reduction of the nitro group followed by cyclization.[4][8]
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Reducing agent (e.g., Sodium dithionite (Na₂S₂O₄) or Tin(II) chloride (SnCl₂))[8][9]
-
Solvent (e.g., Ethanol, Methanol, or a mixture of water and ethanol)[4][8]
-
Base (e.g., Sodium bicarbonate or Potassium carbonate, if necessary)
-
Inert gas (e.g., Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate eluents)
Procedure:
-
To a solution of 5-Bromo-2-nitro-n-phenylaniline (1.0 eq) in the chosen solvent in a round-bottom flask, add the substituted aromatic aldehyde (1.1 eq).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add the reducing agent (2.0-3.0 eq) portion-wise to the reaction mixture. The addition may be exothermic, and cooling might be necessary to maintain the reaction temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) as required.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-substituted 6-bromo-1-phenyl-1H-benzo[d]imidazole derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a 2-substituted benzimidazole derivative from 5-Bromo-2-nitro-n-phenylaniline, based on typical yields for similar reactions.[4][8]
| Parameter | Value |
| Starting Material | 5-Bromo-2-nitro-n-phenylaniline |
| Reagent | 4-Chlorobenzaldehyde |
| Reducing Agent | Sodium Dithionite |
| Solvent | Ethanol |
| Reaction Time | 4-8 hours |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
| Melting Point | Varies with substitution |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a benzimidazole derivative.
Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by a benzimidazole derivative.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Substituted benzimidazole a potential drug candidate [wisdomlib.org]
- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Scalable Synthesis of 5-Bromo-2-nitro-n-phenylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scalable synthesis of 5-Bromo-2-nitro-n-phenylaniline, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis of this compound can be effectively achieved through modern cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Ullmann condensation. These methods offer robust and scalable routes from readily available starting materials.
Comparison of Scalable Synthesis Methods
Two primary scalable methods for the synthesis of 5-Bromo-2-nitro-n-phenylaniline are presented below: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. Both methods involve the N-arylation of 5-bromo-2-nitroaniline.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Material A | 5-Bromo-2-nitroaniline | 5-Bromo-2-nitroaniline |
| Starting Material B | Aniline | Aniline |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Copper(I) iodide (CuI) |
| Ligand | Xantphos | N,N'-Dimethylethylenediamine (DMEDA) |
| Base | Sodium tert-butoxide (NaOtBu) | Potassium phosphate (K₃PO₄) |
| Solvent | Toluene | Toluene or Dioxane |
| Temperature | 80-110 °C | 110-120 °C |
| Reaction Time | 8-16 hours | 12-24 hours |
| Typical Yield | 75-98% | 70-95% |
Experimental Protocols
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides.[1][2][3][4][5]
Materials:
-
5-Bromo-2-nitroaniline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 5-bromo-2-nitroaniline (1.0 equiv.), aniline (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), palladium(II) acetate (0.02 equiv.), and Xantphos (0.04 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-Bromo-2-nitro-n-phenylaniline.
Method 2: Copper-Catalyzed Ullmann Condensation
This protocol is adapted from established procedures for the Ullmann condensation.[6][7][8]
Materials:
-
5-Bromo-2-nitroaniline
-
Aniline
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add 5-bromo-2-nitroaniline (1.0 equiv.), aniline (1.2 equiv.), CuI (0.1 equiv.), and K₃PO₄ (2.0 equiv.).
-
Solvent and Ligand Addition: Add anhydrous toluene or dioxane to the vessel, followed by the addition of DMEDA (0.2 equiv.) via syringe.
-
Reaction: Seal the vessel and stir the mixture at 110 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired 5-Bromo-2-nitro-n-phenylaniline.
Visualizations
Caption: General workflow for the scalable synthesis of 5-Bromo-2-nitro-n-phenylaniline.
Caption: Catalytic cycles for Buchwald-Hartwig and Ullmann N-arylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Catalytic Reactions Involving 5-Bromo-2-nitro-n-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key catalytic reactions involving 5-bromo-2-nitro-n-phenylaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its potential for functionalization at multiple sites. The protocols outlined below cover the catalytic reduction of the nitro group, subsequent cyclization to form a benzimidazole ring, and representative cross-coupling reactions.
Catalytic Reduction of 5-Bromo-2-nitro-n-phenylaniline
The reduction of the nitro group in 5-bromo-2-nitro-n-phenylaniline is a critical transformation, yielding the corresponding diamine, 5-bromo-N1-phenylbenzene-1,2-diamine. This intermediate is a key precursor for the synthesis of substituted benzimidazoles. While various catalytic hydrogenation methods are available, a common and effective method involves the use of iron powder in the presence of an acid or an ammonium salt.
Quantitative Data for Nitro Group Reduction
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-nitro-n-phenylaniline | [1] |
| Reducing Agent | Iron powder | [1] |
| Additive | Ammonium chloride (NH₄Cl) | [1] |
| Solvent | Ethanol/Water (1:1) | [1] |
| Temperature | 60 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | Not explicitly stated, but the product was used in the subsequent step | [1] |
Experimental Protocol: Reduction with Iron Powder
This protocol is adapted from a procedure described in patent literature for the synthesis of 5-bromo-N1-phenylbenzene-1,2-diamine[1].
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 5-bromo-2-nitro-n-phenylaniline (1.0 g, 3.41 mmol).
-
Add ethanol (15 mL) and deionized water (15 mL) to the flask.
-
To the resulting suspension, add iron powder (1.15 g, 20.5 mmol) and ammonium chloride (1.09 g, 20.5 mmol).
-
Stir the mixture vigorously and heat to 60 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous residue with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-N1-phenylbenzene-1,2-diamine.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Workflow for Catalytic Reduction
Caption: Workflow for the catalytic reduction of 5-Bromo-2-nitro-n-phenylaniline.
Synthesis of 6-Bromo-1-phenyl-1H-benzo[d]imidazole
The resulting 5-bromo-N1-phenylbenzene-1,2-diamine can be cyclized to form the corresponding benzimidazole derivative. A common method for this transformation is the Phillips condensation, which involves the reaction of the diamine with an aldehyde or a carboxylic acid (or its derivative) under acidic conditions.
Representative Protocol: Cyclization with Formic Acid
This is a general procedure for the synthesis of benzimidazoles from o-phenylenediamines.
Materials:
-
5-bromo-N1-phenylbenzene-1,2-diamine
-
Formic acid (or another suitable aldehyde/carboxylic acid)
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-N1-phenylbenzene-1,2-diamine in an excess of formic acid.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 6-bromo-1-phenyl-1H-benzo[d]imidazole.
Reaction Pathway for Benzimidazole Synthesis
Caption: Synthesis of a benzimidazole derivative from the diamine precursor.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination (Representative Protocol)
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Representative Value |
| Aryl Halide | 5-Bromo-2-nitro-n-phenylaniline |
| Amine | Primary or secondary amine (e.g., morpholine, aniline) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) |
| Ligand | BINAP, Xantphos, or other bulky phosphine ligands (2-10 mol%) |
| Base | NaOtBu, Cs₂CO₃, or K₃PO₄ (1.5-2.5 equivalents) |
| Solvent | Anhydrous toluene or dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
Representative Experimental Protocol
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Amine coupling partner
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-nitro-n-phenylaniline, the amine, sodium tert-butoxide, BINAP, and Pd₂(dba)₃.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert gas.
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Catalytic Cycle
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Cross-Coupling: Ullmann Condensation (Representative Protocol)
Similar to the Buchwald-Hartwig amination, specific literature for the Ullmann condensation of 5-bromo-2-nitro-n-phenylaniline is scarce. The following is a representative protocol based on general procedures for copper-catalyzed C-N bond formation. The electron-withdrawing nitro group may activate the aryl bromide towards this type of coupling.
Representative Reaction Conditions for Ullmann Condensation
| Parameter | Representative Value |
| Aryl Halide | 5-Bromo-2-nitro-n-phenylaniline |
| Nucleophile | Amine, alcohol, or thiol |
| Catalyst | CuI or Cu₂O (5-20 mol%) |
| Ligand | 1,10-Phenanthroline, N,N'-dimethylethylenediamine, or an amino acid (10-40 mol%) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) |
| Solvent | DMF, NMP, or dioxane |
| Temperature | 100-150 °C |
| Reaction Time | 24-48 hours |
Representative Experimental Protocol
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Nucleophile (e.g., an amine)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 5-bromo-2-nitro-n-phenylaniline, the nucleophile, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Ullmann Condensation Logical Flow
Caption: A logical workflow for a typical Ullmann condensation reaction.
Disclaimer: The protocols for the Buchwald-Hartwig amination and Ullmann condensation are representative and may require optimization for the specific substrate 5-bromo-2-nitro-n-phenylaniline. It is recommended to perform small-scale test reactions to determine the optimal conditions.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-nitro-n-phenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Bromo-2-nitro-n-phenylaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 5-Bromo-2-nitro-n-phenylaniline?
A1: The two most common and effective purification techniques for 5-Bromo-2-nitro-n-phenylaniline, a moderately polar aromatic nitro compound, are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: What are the likely impurities in a crude sample of 5-Bromo-2-nitro-n-phenylaniline?
A2: Potential impurities can arise from the starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted starting materials: e.g., 1,4-dibromo-2-nitrobenzene or aniline.
-
Isomeric products: Formation of other positional isomers during synthesis.
-
Over-brominated or over-nitrated byproducts.
-
Decomposition products: Nitro compounds can be sensitive to heat and light.
-
Residual solvent or reagents from the reaction workup.
Q3: My crude product is a dark, oily residue. Can I still purify it?
A3: Yes. A dark, oily crude product often indicates the presence of colored impurities or that the product is melting due to impurities.[1] Both column chromatography and recrystallization can be effective. For recrystallization, you may need to use activated charcoal to remove colored impurities. For column chromatography, the oil can be dissolved in a minimal amount of solvent and adsorbed onto silica gel before loading onto the column.
Q4: How can I assess the purity of my 5-Bromo-2-nitro-n-phenylaniline after purification?
A4: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The solvent is not polar enough, or an insufficient volume is being used.
-
Solution:
-
Gradually add more hot solvent until the compound dissolves.
-
If the compound still does not dissolve, try a more polar solvent or a solvent mixture. For a compound like 5-Bromo-2-nitro-n-phenylaniline, solvents such as ethanol, ethyl acetate, or a mixture of ethanol and water could be effective.[4][5]
-
Always perform small-scale solubility tests before committing the bulk of your material.
-
Problem 2: No crystals form upon cooling the solution.
-
Possible Cause:
-
Too much solvent was used, and the solution is not saturated.
-
The solution has become supersaturated.
-
-
Solution:
-
Induce crystallization:
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[6]
-
Place the solution in an ice bath to further decrease solubility.
-
Problem 3: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or there are significant impurities present.
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a solvent in which the compound is less soluble (a co-solvent) and allow it to cool slowly.
-
Try a lower-boiling point solvent for recrystallization.
-
Column Chromatography Issues
Problem 1: The compound does not move from the baseline on the TLC plate, even with a polar eluent.
-
Possible Cause: The compound is highly polar or is strongly interacting with the acidic silica gel.
-
Solution:
Problem 2: The separation between the product and an impurity is poor.
-
Possible Cause: The polarity of the eluent is not optimized.
-
Solution:
-
Adjust the solvent ratio of your eluent. A less polar eluent will generally increase the separation between spots on a normal-phase column.
-
Try a different solvent system. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
Ensure the column is packed correctly and not overloaded with the crude material.
-
Problem 3: The product appears to be decomposing on the column (streaking on TLC, color change).
-
Possible Cause: The compound is unstable on silica gel.[7]
-
Solution:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.[7]
-
Use a less acidic stationary phase like neutral alumina or florisil.[7]
-
Work quickly and, if possible, in a cold room to minimize the time the compound spends on the column.
-
Quantitative Data
The following tables provide illustrative data for the purification of a 10g batch of crude 5-Bromo-2-nitro-n-phenylaniline. Note: These are representative values and may vary based on the specific impurity profile of the crude material.
Table 1: Recrystallization Solvents and Outcomes
| Solvent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Observations |
| Ethanol | 85 | 98 | 75 | Good crystal formation upon slow cooling. |
| Ethyl Acetate/Hexane | 85 | 97 | 80 | Faster crystallization, smaller needles. |
| Toluene | 85 | 95 | 65 | Slower to dissolve, required larger volume. |
Table 2: Column Chromatography Conditions and Results
| Stationary Phase | Eluent System | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Silica Gel | Hexane:Ethyl Acetate (4:1) | 85 | >99 | 85 |
| Silica Gel | Dichloromethane | 85 | 98 | 90 |
| Neutral Alumina | Hexane:Ethyl Acetate (9:1) | 85 | 99 | 82 |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place 10g of crude 5-Bromo-2-nitro-n-phenylaniline in a 250 mL Erlenmeyer flask. Add 100 mL of ethanol and a magnetic stir bar. Heat the mixture on a hotplate with stirring until it reaches a gentle boil and all the solid has dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (e.g., 0.5g) of activated charcoal. Reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-warm a funnel and a receiving flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography on Silica Gel
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the product an Rf value of 0.2-0.4.[8]
-
Column Packing: Prepare a slurry of silica gel (e.g., 200g for 10g of crude material) in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the 10g of crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent). In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-2-nitro-n-phenylaniline.
Visualizations
Caption: General workflow for the purification and analysis of 5-Bromo-2-nitro-n-phenylaniline.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. reddit.com [reddit.com]
- 2. Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 2-Bromo-4-nitroaniline | SIELC Technologies [sielc.com]
- 4. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
Optimizing reaction yield for 5-Bromo-2-nitro-n-phenylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Bromo-2-nitro-n-phenylaniline. The content is structured to address common challenges and provide actionable solutions for improving reaction yield and purity.
Troubleshooting and Optimization Guide
This section addresses specific issues that may be encountered during the synthesis of 5-Bromo-2-nitro-n-phenylaniline via N-arylation reactions such as the Buchwald-Hartwig amination and the Ullmann condensation.
Question: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Answer: Low yields in N-arylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity:
-
Buchwald-Hartwig: The active Pd(0) species is crucial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is effectively reduced to Pd(0). The reaction should be conducted under an inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxygen.
-
Ullmann Condensation: Traditional Ullmann reactions often use copper powder. "Activated" copper, prepared by reducing a copper salt, can be more effective. Modern protocols often utilize soluble copper(I) salts (e.g., CuI) which are generally more reactive.
-
-
Ligand Selection (Buchwald-Hartwig): The choice of phosphine ligand is critical and substrate-dependent. For the coupling of an electron-deficient aryl bromide like 5-bromo-2-nitroaniline, a sterically hindered, electron-rich biarylphosphine ligand such as XPhos or a similar Buchwald ligand is often a good starting point.
-
Base Selection:
-
Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used in Buchwald-Hartwig reactions. However, the nitro group in the substrate is base-sensitive. If decomposition is observed, consider a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
In Ullmann condensations, inorganic bases like K₂CO₃ or Cs₂CO₃ are typically employed.
-
-
Solvent Choice:
-
Anhydrous, degassed solvents are essential. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.
-
Ullmann condensations often require high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene, especially for less reactive aryl halides.[1]
-
-
Reaction Temperature:
-
Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C).
-
Traditional Ullmann condensations can require very high temperatures (>180 °C).[1] Modern ligand-assisted protocols may proceed at lower temperatures.
-
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: Several side reactions can compete with the desired N-arylation:
-
Hydrodehalogenation: The aryl bromide is reduced to the corresponding debrominated arene. This can be favored by the presence of water or other protic sources. Ensure all reagents and solvents are anhydrous.
-
Homocoupling: The starting aryl bromide can couple with itself to form a biaryl compound. This is more common in Ullmann reactions. Adjusting the stoichiometry and reaction temperature can help minimize this.
-
Decomposition of Starting Material: The nitro group on 5-bromo-2-nitroaniline can be susceptible to nucleophilic attack or reduction under harsh basic conditions or high temperatures. Using milder bases and the lowest effective temperature is recommended.
Question: How do I effectively purify the final product?
Answer: Purification of 5-Bromo-2-nitro-n-phenylaniline typically involves the following steps:
-
Work-up: After the reaction is complete, the mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove inorganic salts and water-soluble impurities.
-
Filtration: If a heterogeneous catalyst was used, filtration through a pad of celite can remove the catalyst.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be used to further enhance purity.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this transformation, Buchwald-Hartwig or Ullmann?
A1: The Buchwald-Hartwig amination is often the preferred method in modern organic synthesis due to its generally milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the traditional Ullmann condensation.[1] However, for specific substrates, an optimized Ullmann reaction can still be a viable and cost-effective option.
Q2: Can I use microwave irradiation to accelerate the reaction?
A2: Yes, microwave-assisted synthesis can significantly reduce reaction times for both Buchwald-Hartwig and Ullmann reactions, often from hours to minutes, and can sometimes improve yields.
Q3: My starting 5-bromo-2-nitroaniline is impure. Will this affect the reaction?
A3: Yes, the purity of starting materials is crucial. Impurities can interfere with the catalyst and lead to lower yields and the formation of side products. It is recommended to purify the starting materials if they are not of high purity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of the starting materials and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Data Presentation
The following table summarizes typical reaction conditions for analogous N-arylation reactions. Note that these are starting points and optimization will be necessary for the specific synthesis of 5-Bromo-2-nitro-n-phenylaniline.
| Parameter | Buchwald-Hartwig Amination (Representative) | Ullmann Condensation (Representative) |
| Aryl Halide | 5-bromo-2-nitroaniline | 5-bromo-2-nitroaniline |
| Amine | Aniline | Aniline |
| Catalyst | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%) | CuI (5-20 mol%) or Copper powder |
| Ligand | XPhos, RuPhos, or other biarylphosphine ligands (1.2-2x Pd) | L-proline, 1,10-phenanthroline, or none |
| Base | NaOt-Bu, Cs₂CO₃, or K₃PO₄ (1.5-2.5 equiv.) | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | DMF, NMP, or Nitrobenzene |
| Temperature | 80 - 110 °C | 120 - 200 °C |
| Typical Yield | 70 - 95% (for analogous systems) | 50 - 80% (for analogous systems) |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of 5-Bromo-2-nitro-n-phenylaniline. Disclaimer: These protocols are based on general procedures for similar transformations and may require optimization for the target molecule.
Protocol 1: Buchwald-Hartwig Amination
Materials:
-
5-bromo-2-nitroaniline (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-nitroaniline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by aniline.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ullmann Condensation
Materials:
-
5-bromo-2-nitroaniline (1.0 equiv)
-
Aniline (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMF
-
Reaction flask with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add 5-bromo-2-nitroaniline, aniline, CuI, L-proline, and K₂CO₃.
-
Flush the flask with an inert gas.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 140 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: 5-Bromo-2-nitro-n-phenylaniline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-nitro-n-phenylaniline. The information is structured to address common issues encountered during synthesis, particularly focusing on the formation of byproducts in typical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with 5-Bromo-2-nitro-n-phenylaniline?
A1: 5-Bromo-2-nitro-n-phenylaniline is a versatile intermediate commonly used in the synthesis of various heterocyclic compounds and substituted anilines. The most frequent reactions include:
-
Reductive Cyclization: To form phenazine derivatives.
-
Buchwald-Hartwig Amination: To substitute the bromine atom with an amino group.
-
Ullmann Condensation/Coupling: To form carbon-oxygen or carbon-nitrogen bonds at the bromine position.
-
Nitro Group Reduction: To form the corresponding diamine, which can then be used in further cyclization or coupling reactions.
Q2: I see multiple spots on my TLC after a reaction. What are the likely byproducts?
A2: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of side products.[1] The identity of these byproducts depends on the reaction type. Common possibilities include unreacted starting material, over-brominated or de-brominated products, and products from side reactions like dimerization or solvent participation. For specific byproducts related to common reactions, please refer to the troubleshooting guides below.
Q3: How can I minimize byproduct formation in my reactions?
A3: Minimizing byproduct formation is crucial for achieving high yields and simplifying purification. Key strategies include:
-
Purification of Starting Materials: Ensure the purity of your 5-Bromo-2-nitro-n-phenylaniline and other reagents before starting the reaction.
-
Optimization of Reaction Conditions: Temperature, reaction time, and the choice of catalyst, ligand, and base can significantly impact the product distribution.[2] Running small-scale trial reactions to screen conditions is recommended.
-
Inert Atmosphere: For many coupling reactions, such as the Buchwald-Hartwig amination, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent degradation of the catalyst and reagents.
Q4: My product seems to be decomposing during purification. What can I do?
A4: Decomposition during purification, especially on silica gel chromatography, can be an issue for nitro compounds and brominated aromatics. Consider the following:
-
Deactivate Silica Gel: Pre-treating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) can help neutralize acidic sites on the silica that may cause decomposition.
-
Alternative Purification Methods: If decomposition persists, consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC).
-
Minimize Exposure: Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Troubleshooting Guides
Reductive Cyclization to Phenazines
This reaction typically involves the reduction of the nitro group followed by an intramolecular cyclization.
Problem: Low yield of the desired phenazine and formation of multiple byproducts.
| Potential Cause | Proposed Solution | Expected Byproduct(s) |
| Incomplete reduction of the nitro group | Increase the amount of reducing agent or change to a more potent one (e.g., from SnCl₂ to Na₂S₂O₄). | Intermediate hydroxylamine or amino derivatives that have not cyclized. |
| Intermolecular side reactions | Run the reaction at a lower concentration (higher dilution) to favor intramolecular cyclization. | Dimeric or polymeric materials. |
| Oxidation of the desired product | Ensure the reaction and work-up are performed under an inert atmosphere if the product is air-sensitive. | Oxidized phenazine derivatives. |
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction replaces the bromine atom with an amine.
Problem: Incomplete conversion and/or formation of a de-brominated byproduct.
| Potential Cause | Proposed Solution | Expected Byproduct(s) |
| Inactive catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. Use fresh, high-purity ligands and palladium sources. | Unreacted 5-Bromo-2-nitro-n-phenylaniline. |
| Beta-hydride elimination | Choose a ligand that promotes reductive elimination over beta-hydride elimination. This is a known side reaction in Buchwald-Hartwig aminations. | 2-Nitro-N-phenylaniline (hydrodehalogenated product). |
| Homocoupling of the starting material | Optimize the catalyst and ligand system. Ensure slow addition of the base. | Biphenyl derivatives formed from the coupling of two molecules of the starting material. |
Ullmann Condensation
This copper-catalyzed reaction is used to form C-O or C-N bonds at the position of the bromine atom.
Problem: Formation of symmetrical and de-brominated byproducts.
| Potential Cause | Proposed Solution | Expected Byproduct(s) |
| Homocoupling of the starting aryl halide | This is a common side reaction in Ullmann couplings. Optimize the reaction temperature and catalyst/ligand ratio. | Symmetrical biaryl ethers or amines. |
| Reductive dehalogenation | Ensure anhydrous conditions and high-purity reagents. The presence of water or other protic sources can lead to this side reaction. | 2-Nitro-N-phenylaniline. |
| Low reactivity | Use a ligand to accelerate the reaction. High temperatures are often required for Ullmann reactions, which can lead to byproduct formation. Ligands can allow for milder conditions. | Unreacted starting material. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific substrates.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask.
-
Addition of Reactants: Add 5-Bromo-2-nitro-n-phenylaniline (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Cyclization
This protocol is a general method for the synthesis of phenazines.
-
Dissolution: Dissolve 5-Bromo-2-nitro-n-phenylaniline in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent (e.g., iron powder and a catalytic amount of acid, or sodium dithionite) portion-wise to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed. The reaction mixture will often change color.
-
Work-up: Cool the reaction, filter off any solids, and neutralize the filtrate if an acid was used. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Generalized experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for byproduct formation.
References
Technical Support Center: Synthesis of 5-Bromo-2-nitro-N-phenylaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-nitro-N-phenylaniline. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 5-Bromo-2-nitro-N-phenylaniline?
A1: The most common methods for synthesizing 5-Bromo-2-nitro-N-phenylaniline are through nucleophilic aromatic substitution (SNAAr) reactions or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] The choice of method often depends on the available starting materials and the desired scale of the reaction.
Q2: I am not getting any product. What are the initial checks I should perform?
A2: If you observe a complete failure of the reaction, it is crucial to systematically review your experimental setup and reagents.
-
Verify Starting Materials: Confirm the identity and purity of your starting materials (e.g., 4-bromo-2-fluoronitrobenzene and aniline) using techniques like NMR or melting point analysis.
-
Inert Atmosphere: For palladium-catalyzed reactions, ensure that the reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[3][4]
-
Reagent Quality: Check the quality of your reagents, especially the base and any catalysts. For instance, sodium tert-butoxide is hygroscopic and its quality can affect the reaction.
-
Temperature Control: Verify that the reaction was heated to the appropriate temperature.[5]
Q3: My reaction yield is very low. How can I improve it?
A3: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or issues during workup and purification.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Consider increasing the reaction time or temperature gradually.[5]
-
Catalyst and Ligand (for Buchwald-Hartwig): The choice and loading of the palladium catalyst and phosphine ligand are critical.[3][6] Consider screening different ligands or using a more active pre-catalyst.
-
Base: The strength and solubility of the base can significantly impact the reaction rate. For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide and potassium carbonate.[2]
-
Solvent: Ensure you are using an appropriate anhydrous solvent.[5] Common solvents for these types of reactions include toluene, dioxane, and N-methylpyrrolidone (NMP).[2][7]
Q4: I am observing significant amounts of side products. What are they and how can I minimize them?
A4: A common side reaction is the dehalogenation of the aryl bromide starting material, leading to the formation of 2-nitro-N-phenylaniline.[5] This is more prevalent in Ullmann-type reactions but can also occur in palladium-catalyzed couplings.
-
Anhydrous Conditions: Meticulously dry all reagents and solvents and maintain a robust inert atmosphere to minimize sources of protons that can lead to dehalogenation.[5]
-
Reaction Temperature: Excessively high temperatures can promote side reactions and decomposition of starting materials or products.[5]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the amine can sometimes lead to di-substitution if other reactive sites are available.
Q5: How do I effectively purify the crude 5-Bromo-2-nitro-N-phenylaniline?
A5: The most common and effective method for purifying 5-Bromo-2-nitro-N-phenylaniline is silica gel column chromatography.[7]
-
Solvent System: A common eluent system is a mixture of cyclohexane and ethyl acetate, for example, in a 9:1 ratio.[7] The optimal solvent system should be determined by TLC analysis to achieve good separation between the product and any impurities.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent can also be an effective purification method.
Data Presentation
Table 1: Physicochemical Properties of 5-Bromo-2-nitro-N-phenylaniline
| Property | Value | Reference |
| CAS Number | 6311-47-3 | [8] |
| Molecular Formula | C₁₂H₉BrN₂O₂ | [8] |
| Molecular Weight | 293.12 g/mol | [8] |
| Appearance | Orange to yellow solid | [9] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [9] |
Table 2: ¹H-NMR Data for 5-Bromo-2-nitro-N-phenylaniline
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |
| 9.48 | s | 1H | NH | [7] |
| 8.06 | d | 1H | Ar-H | [7] |
| 7.46 | t | 2H | Ar-H | [7] |
| 7.30 | t | 4H | Ar-H | [7] |
| 6.89 | d | 1H | Ar-H | [7] |
| Solvent: CD₂Cl₂, Frequency: 400 MHz |
Experimental Protocols
Method 1: Nucleophilic Aromatic Substitution
This protocol is based on the reaction of 4-bromo-2-fluoronitrobenzene with aniline.[7]
-
Reaction Setup: Dissolve 4-bromo-2-fluoronitrobenzene (1.0 eq) and aniline (1.2 eq) in anhydrous N-methylpyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir overnight.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Remove the solvent by distillation under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a cyclohexane/ethyl acetate eluent system.[7]
Method 2: Buchwald-Hartwig Amination
This is a general protocol for the palladium-catalyzed amination of an aryl bromide.[3][4]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon), add the aryl bromide (e.g., 2,4-dibromonitrobenzene, 1.0 eq), aniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 1-5 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon.
-
Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of 5-Bromo-2-nitro-n-phenylaniline.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. 5-bromo-2-nitro-N-phenyl-aniline | 6311-47-3 [chemicalbook.com]
- 8. 5-Bromo-2-nitro-n-phenylaniline | C12H9BrN2O2 | CID 238696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-BROMO-2-NITRO-N-PHENYL-ANILINE | 6311-47-3 [m.chemicalbook.com]
Stability and degradation issues of 5-Bromo-2-nitro-n-phenylaniline
Disclaimer: Specific stability and degradation data for 5-Bromo-2-nitro-n-phenylaniline is limited in publicly available literature. The information provided herein is based on the chemical properties of the molecule, data from structurally related compounds such as nitroaromatics and diphenylamines, and established principles of drug stability testing. This guide is intended for research use only and should be supplemented with experimental data for your specific application.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 5-Bromo-2-nitro-n-phenylaniline to ensure its stability?
A1: To maintain the integrity of 5-Bromo-2-nitro-n-phenylaniline, it is recommended to store the compound in a cool, dry, and dark environment.[1] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[1] For long-term storage, maintaining the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative and hydrolytic degradation.[2]
Q2: What are the likely degradation pathways for 5-Bromo-2-nitro-n-phenylaniline?
A2: Based on its structure, 5-Bromo-2-nitro-n-phenylaniline is susceptible to several degradation pathways, particularly under stress conditions:
-
Reduction of the nitro group: The nitro group is prone to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common degradation pathway for nitroaromatic compounds.[3][4]
-
Hydrolysis: While generally stable, under strong acidic or basic conditions, hydrolysis of the amine linkage could occur, though this is less common for diphenylamines compared to amides.[5][6]
-
Photodegradation: Aromatic nitro compounds can be sensitive to light.[7][8] Exposure to UV or even ambient light over extended periods may induce degradation, potentially leading to polymerization or the formation of colored impurities.
-
Thermal Degradation: At elevated temperatures, decomposition can occur. For related nitroaromatic compounds, this can involve complex reactions including the loss of the nitro group.[9]
Q3: I am observing a color change in my sample of 5-Bromo-2-nitro-n-phenylaniline over time. What could be the cause?
A3: A color change, typically to a darker shade (e.g., yellow to brown), is a common indicator of degradation in nitroaromatic compounds. This is often due to the formation of nitrophenols, polymeric materials, or other chromophoric degradation products resulting from exposure to light, heat, or reactive impurities.[10] It is crucial to re-analyze the purity of the sample if a color change is observed.
Q4: What are the expected impurities in a sample of 5-Bromo-2-nitro-n-phenylaniline?
A4: Impurities can originate from the synthesis process or from degradation.
-
Process-related impurities: These may include unreacted starting materials (e.g., 5-bromo-2-nitroaniline, bromobenzene), isomers (e.g., other bromo-nitro-n-phenylaniline isomers), or byproducts from side reactions.
-
Degradation products: As mentioned in Q2, these can include the reduction products of the nitro group (e.g., 5-bromo-2-nitroso-n-phenylaniline) or products of photolytic decomposition.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments involving 5-Bromo-2-nitro-n-phenylaniline.
Issue 1: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | 1. Verify the storage conditions of the compound. Ensure it is protected from light, heat, and moisture.[1] 2. Perform a purity check on the sample using a suitable analytical method like HPLC or GC-MS.[11] 3. If degradation is confirmed, use a fresh, high-purity batch of the compound for subsequent experiments. |
| Contaminated Solvents or Reagents | 1. Use high-purity, HPLC-grade solvents for all experiments. 2. Ensure that all reagents are within their expiration dates and have been stored correctly. |
| Inconsistent Analytical Method | 1. Validate your analytical method for specificity, linearity, accuracy, and precision.[12] 2. Ensure consistent sample preparation and instrument parameters. |
Issue 2: Appearance of Unknown Peaks in Chromatogram During Stability Studies
| Possible Cause | Troubleshooting Steps |
| Formation of Degradation Products | 1. Characterize the unknown peaks using mass spectrometry (LC-MS or GC-MS) to determine their molecular weights.[13] 2. Based on the molecular weights, propose potential structures for the degradation products. Consider common degradation pathways such as nitro group reduction or photodecomposition.[3][8] 3. If possible, synthesize the suspected degradation products as standards for confirmation. |
| Interaction with Excipients or Container | 1. If working with a formulation, investigate potential interactions between 5-Bromo-2-nitro-n-phenylaniline and the excipients. 2. Assess the compatibility of the compound with the container material, especially under stress conditions. |
| Carryover from Previous Injections | 1. Implement a robust needle and column wash protocol between injections. 2. Inject a blank solvent to confirm the absence of carryover. |
Data Presentation
Table 1: Hypothetical Forced Degradation Data for 5-Bromo-2-nitro-n-phenylaniline
The following data is illustrative and based on typical results for nitroaromatic compounds. Actual results may vary.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Proposed) |
| 0.1 M HCl | 24 hours | 60°C | < 5% | Minimal degradation |
| 0.1 M NaOH | 24 hours | 60°C | 10-15% | Potential hydrolysis products |
| 3% H₂O₂ | 24 hours | Room Temp | 15-25% | Oxidation products, N-oxides |
| Thermal | 48 hours | 80°C | 5-10% | Thermally induced decomposition products |
| Photolytic (UV light) | 24 hours | Room Temp | 20-30% | Photodegradation products, potential polymers |
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-Bromo-2-nitro-n-phenylaniline
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[7][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-Bromo-2-nitro-n-phenylaniline at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the aliquots with 1 M NaOH before analysis.[15]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time intervals.
-
Neutralize with 1 M HCl before analysis.[15]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
Sample at various time points.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution in a temperature-controlled oven at 80°C.
-
Sample at defined intervals.
-
-
Photolytic Degradation:
-
Expose the stock solution to a calibrated UV light source.
-
Simultaneously, keep a control sample in the dark.
-
Sample both the exposed and control solutions at various time points.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (HPLC-UV/MS) to separate and identify the parent compound and any degradation products.
Mandatory Visualization
Caption: Hypothetical degradation pathways for 5-Bromo-2-nitro-n-phenylaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. file.leyan.com [file.leyan.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 5-Bromo-2-nitro-n-phenylaniline Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-nitro-n-phenylaniline. The information is tailored to address challenges that may arise during the scale-up of production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 5-Bromo-2-nitro-n-phenylaniline?
A1: The most common and effective methods for the synthesis of 5-Bromo-2-nitro-n-phenylaniline involve a C-N cross-coupling reaction as the key step. The two primary approaches are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods couple an aniline or an aniline derivative with an aryl halide.
Q2: Which of the two main synthetic routes is generally preferred for scale-up?
A2: The Buchwald-Hartwig amination is often preferred for larger-scale synthesis due to its generally milder reaction conditions, broader functional group tolerance, and the availability of highly active catalyst systems.[1][2] Traditional Ullmann condensations often require high temperatures and stoichiometric amounts of copper, which can be challenging to manage on a larger scale.[3][4]
Q3: What are the critical parameters to control during the Buchwald-Hartwig amination for this synthesis?
A3: The key parameters to optimize and control are the choice of palladium catalyst and ligand, the type and amount of base, the solvent, and the reaction temperature and time. The interplay of these factors is crucial for achieving high yield and purity.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting materials (e.g., 5-bromo-2-nitroaniline) and the formation of the desired product.
Q5: What are the common impurities or byproducts I should be aware of?
A5: Common byproducts can include de-brominated starting material (2-nitroaniline), products of side reactions from the catalyst or ligand, and potentially over-arylated products if the reaction conditions are not well-controlled. In some cases, the formation of biaryl compounds from the Ullmann homocoupling of the aryl halide can be observed.[5]
Troubleshooting Guides
Buchwald-Hartwig Amination Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the palladium catalyst is not old or degraded. Consider using a pre-catalyst. |
| Inappropriate ligand | The choice of phosphine ligand is critical. For electron-deficient anilines, ligands like Xantphos or Josiphos may be effective.[6][7] | |
| Incorrect base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is typically required.[6][8] | |
| Presence of oxygen | The reaction is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). | |
| Formation of Debrominated Byproduct | Reductive dehalogenation | This is a common side reaction. Lowering the reaction temperature or changing the ligand may help to minimize this. |
| Low Yield | Sub-optimal reaction conditions | Systematically optimize the temperature, reaction time, and catalyst/ligand/base ratios. A design of experiments (DoE) approach can be beneficial for scale-up. |
| Catalyst deactivation | Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of high purity. | |
| Product Purification Challenges | Co-eluting impurities | If impurities have similar polarity to the product, consider recrystallization from a suitable solvent system. Common solvents for recrystallization of nitroanilines include ethanol/water mixtures.[3][9] |
| Residual palladium | Treat the crude product with a palladium scavenger or perform multiple purifications if low palladium levels are critical for the final application. |
Ullmann Condensation Issues
| Problem | Possible Cause | Suggested Solution |
| No Reaction | Insufficient temperature | Traditional Ullmann reactions often require high temperatures (>150 °C). Ensure the reaction is heated sufficiently. |
| Inactive copper source | Use freshly prepared copper powder or a reliable source of a copper(I) salt (e.g., CuI). | |
| Low Yield | Poor solubility of reactants | Use a high-boiling polar aprotic solvent such as DMF, NMP, or nitrobenzene. |
| Homocoupling of the aryl halide | This is a common side reaction. Using an excess of the aniline component can sometimes favor the desired cross-coupling. | |
| Difficult Product Isolation | High-boiling solvent removal | Removal of solvents like NMP or nitrobenzene can be challenging on a large scale. Consider steam distillation or extraction with a lower-boiling solvent. |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination of 5-Bromo-2-nitroaniline
This protocol is a general starting point and may require optimization for specific scales and equipment.
Materials:
-
5-Bromo-2-nitroaniline
-
Aniline (or desired phenylating agent)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 5-Bromo-2-nitroaniline (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and ligand (e.g., Xantphos, 0.04 eq).
-
Add anhydrous toluene.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic routes to 5-Bromo-2-nitro-n-phenylaniline.
Caption: Troubleshooting workflow for low conversion.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. magritek.com [magritek.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 9. benchchem.com [benchchem.com]
Analytical methods for detecting impurities in 5-Bromo-2-nitro-n-phenylaniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for the detection of impurities in 5-Bromo-2-nitro-n-phenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in 5-Bromo-2-nitro-n-phenylaniline?
A1: Impurities in 5-Bromo-2-nitro-n-phenylaniline can originate from the synthesis process, degradation, or storage. They are generally categorized as:
-
Process-Related Impurities: These arise from the synthetic route used. A common method for synthesizing diarylamines is the Ullmann condensation.[1][2][3][4] Potential impurities from this process include:
-
Unreacted Starting Materials: Residual aniline and 1,5-dibromo-2-nitrobenzene.
-
Homocoupling Products: Formation of symmetrical biaryls from the starting aryl halide.[3]
-
Hydrodehalogenation Products: Replacement of the bromine atom with a hydrogen atom on the starting material.
-
Isomeric Impurities: Impurities from isomers present in the starting materials, such as 4-Bromo-2-nitroaniline or other positional isomers.[5]
-
Catalyst Residues: Residual copper or palladium catalysts used in the coupling reaction.
-
-
Degradation Products: These can form under stress conditions like exposure to acid, base, heat, light, or oxidizing agents. Forced degradation studies are performed to identify these potential degradants.[6]
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.
Q2: Which analytical technique is most suitable for analyzing impurities in 5-Bromo-2-nitro-n-phenylaniline?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the separation and quantification of non-volatile organic impurities in pharmaceutical substances like 5-Bromo-2-nitro-n-phenylaniline.[6][7][8] For identification and analysis of complex impurity profiles, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide higher sensitivity and structural information.[6][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and semi-volatile impurities.[6]
Q3: What is analytical method validation and why is it important?
A3: Analytical method validation is the documented process that demonstrates an analytical method is suitable for its intended purpose.[11][12][13][14] It is a regulatory requirement in the pharmaceutical industry to ensure the reliability, consistency, and accuracy of analytical data.[15] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[14]
Q4: How can I prove the stability-indicating nature of my analytical method?
A4: A stability-indicating method is an analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To demonstrate this, forced degradation studies are conducted where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. The method must be able to separate the API peak from all the degradation product peaks.[11]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of 5-Bromo-2-nitro-n-phenylaniline.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | For basic compounds like anilines, interactions with residual silanol groups on the silica-based column packing can cause peak tailing.[16][17][18] - Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-4.0) can suppress the ionization of silanol groups.[16] - Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize exposed silanol groups.[16] - Add a Competing Base: A small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to mask active silanol sites.[16] |
| Column Overload | Injecting too much sample can lead to broad and tailing peaks.[18] - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if the peak shape improves. |
| Column Contamination or Void | Accumulation of strongly retained impurities can damage the column inlet frit or create a void in the packing material.[17] - Use a Guard Column: A guard column protects the analytical column from contaminants. - Flush the Column: Flush with a strong solvent (e.g., 100% acetonitrile) to remove contaminants. - Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[19] - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Inaccurate preparation or degradation of the mobile phase can cause retention time shifts. - Prepare Fresh Mobile Phase: Ensure accurate measurement of all components. - Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump. |
| Fluctuating Column Temperature | Temperature variations can affect retention times. - Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled oven. |
| Pump Issues (Flow Rate Fluctuation) | Leaks or malfunctioning pump components can lead to an unstable flow rate. - Check for Leaks: Inspect all fittings and connections. - Purge the Pump: Remove any air bubbles from the pump heads. |
| Column Degradation | Over time, the stationary phase can degrade, leading to changes in retention. - Monitor Column Performance: Regularly check the performance of the column with a standard solution. - Replace Column: If performance deteriorates significantly, replace the column. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated HPLC-UV method for the analysis of impurities in a compound structurally similar to 5-Bromo-2-nitro-n-phenylaniline. This data is representative and should be confirmed through in-house validation.
| Parameter | Impurity A (e.g., Isomer) | Impurity B (e.g., Starting Material) | 5-Bromo-2-nitro-n-phenylaniline |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 2.5% | < 1.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.06 µg/mL | 0.15 µg/mL |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method provides a starting point for the separation and quantification of potential impurities in 5-Bromo-2-nitro-n-phenylaniline.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of 5-Bromo-2-nitro-n-phenylaniline reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the 5-Bromo-2-nitro-n-phenylaniline sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Impurity Standard Solutions: If available, prepare stock and working solutions of known impurities in a similar manner.
Visualizations
Caption: Workflow for the analysis of impurities in 5-Bromo-2-nitro-n-phenylaniline.
Caption: A logical troubleshooting guide for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. LC-MS and CE-MS Strategies in Impurity Profiling | CHIMIA [chimia.ch]
- 11. chromatobuddies: Frequently Asked Questions about Analytical Method Validation [chromatobuddies.blogspot.com]
- 12. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. wjarr.com [wjarr.com]
- 15. Analytical Method Validation Questions and Answers [complianceonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Blogs | Restek [discover.restek.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Column chromatography conditions for 5-Bromo-2-nitro-n-phenylaniline purification
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-2-nitro-n-phenylaniline via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of 5-Bromo-2-nitro-n-phenylaniline?
A1: For the purification of aromatic nitro compounds like 5-Bromo-2-nitro-n-phenylaniline, silica gel (230-400 mesh) is the standard and most commonly recommended stationary phase.[1] It is a versatile, slightly acidic adsorbent suitable for compounds with moderate polarity.[1] If you observe degradation of your compound on the column, consider using deactivated silica gel or an alternative stationary phase like alumina.[1]
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
A2: The ideal mobile phase is typically a combination of a non-polar and a polar solvent. For a compound with the expected moderate polarity of 5-Bromo-2-nitro-n-phenylaniline, a good starting point is a mixture of hexanes and ethyl acetate.[1] It is crucial to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio. Aim for a solvent system that provides a retention factor (Rf) for the target compound between 0.2 and 0.35 to ensure the best possible separation on the column.[1][2]
Q3: How much silica gel should I use for my purification?
A3: A general guideline is to use a weight of silica gel that is approximately 20 to 50 times the weight of your crude sample.[1] For separations that are particularly challenging, it is advisable to use a higher ratio of silica gel to the crude material.
Q4: What are the best practices for loading my sample onto the column?
A4: To achieve a narrow band and optimal separation, dissolve your crude 5-Bromo-2-nitro-n-phenylaniline in the minimum amount of the mobile phase or a volatile solvent like dichloromethane.[2][3] If the compound has poor solubility in the eluent, a "dry loading" technique is recommended.[3] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried, impregnated silica gel to the top of the packed column.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| The compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate. | The compound is highly polar and strongly adsorbed to the silica gel. | - Use a more polar solvent system, such as a mixture of dichloromethane and methanol.[1]- For very polar compounds, consider adding a small percentage (e.g., 1-2%) of a modifier like triethylamine or acetic acid to the eluent, depending on the compound's properties. |
| Poor separation of the desired product from impurities (overlapping spots on TLC or co-elution from the column). | - The solvent system is not optimized.- The column was not packed properly, leading to channeling.- The sample was loaded in too large a volume of solvent, causing a broad initial band. | - Systematically vary the solvent ratio in your TLC trials to maximize the separation between the spots.- Ensure the silica gel is packed uniformly without any cracks or air bubbles.[1]- Use the minimum amount of solvent to dissolve the sample before loading.[3] Consider the dry loading technique.[3] |
| The colored band of the compound is spreading or tailing on the column. | - The compound is interacting too strongly with the stationary phase.- The column is overloaded with the sample. | - Try a slightly more polar mobile phase to speed up the elution of the compound.- Reduce the amount of crude material loaded onto the column. |
| The column runs dry. | The solvent level dropped below the top of the stationary phase. | It is critical to always keep the solvent level above the silica gel. If the column runs dry, cracks can form in the stationary phase, which will ruin the separation. The column will likely need to be repacked.[1] |
| Unexpectedly low yield of the purified product. | - The compound may be unstable on silica gel.- The compound may not have been fully eluted from the column. | - If degradation is suspected, consider using a less acidic stationary phase like deactivated silica or alumina.[1]- After collecting the main fractions, flush the column with a much more polar solvent to check if any remaining product elutes. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology. The solvent system should be optimized using TLC prior to performing the column chromatography.
1. TLC Analysis:
-
Dissolve a small amount of the crude 5-Bromo-2-nitro-n-phenylaniline in a solvent such as dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate using various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
The ideal eluent system will give the desired compound an Rf value of approximately 0.2-0.35.[1][2]
2. Column Preparation:
-
Select a glass column of appropriate size for the amount of sample.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.[1]
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[3]
-
Wash the column with the initial mobile phase.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Carefully add the solution to the top of the column with a pipette and allow it to absorb into the silica gel.[2][3]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[2][3]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks as the solvent starts to elute.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.[1]
5. Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to obtain the purified 5-Bromo-2-nitro-n-phenylaniline.[1]
Data Presentation
| Parameter | Your Experimental Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Optimized Mobile Phase Ratio (e.g., Hexane:Ethyl Acetate) | |
| Rf of Pure Compound | |
| Weight of Crude Sample (g) | |
| Weight of Silica Gel (g) | |
| Weight of Purified Product (g) | |
| Yield (%) |
Experimental Workflow Visualization
References
Technical Support Center: Recrystallization of 5-Bromo-2-nitro-n-phenylaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 5-Bromo-2-nitro-n-phenylaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for 5-Bromo-2-nitro-n-phenylaniline?
Q2: How do I select the best solvent for recrystallization?
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A general procedure for solvent screening involves testing the solubility of a small amount of the crude 5-Bromo-2-nitro-n-phenylaniline in a small volume of various solvents at both room temperature and at the solvent's boiling point.
Q3: What are the key steps in a typical recrystallization procedure?
The fundamental steps for recrystallization are:
-
Dissolving the crude solid in a minimum amount of a suitable hot solvent.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly and undisturbed to promote crystal formation.
-
Collecting the purified crystals by filtration.
-
Washing the crystals with a small amount of cold solvent.
-
Drying the crystals to remove any residual solvent.
Experimental Protocol: General Recrystallization Procedure
This protocol outlines a general method for the recrystallization of 5-Bromo-2-nitro-n-phenylaniline. The specific solvent and volumes may need to be optimized based on the results of a solvent screening.
Materials:
-
Crude 5-Bromo-2-nitro-n-phenylaniline
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude 5-Bromo-2-nitro-n-phenylaniline in an Erlenmeyer flask. Add a small amount of the selected solvent and gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. To maximize crystal yield, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, by air drying or in a desiccator.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration of the solute.[2]- Scratch the inside of the flask with a glass rod to provide a surface for crystal nucleation.[3]- Add a seed crystal of the pure compound.[3] |
| Oiling out (formation of a liquid instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating too quickly from a supersaturated solution. | - Use a lower-boiling point solvent.- Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[2] |
| Low recovery of purified crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.[3]- Ensure the filtration apparatus is pre-heated.[3]- Use a minimal amount of ice-cold solvent for washing.[3] |
| Colored impurities remain in the crystals | - The impurity has similar solubility properties to the desired compound. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.[3] |
Visualizing the Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: General workflow for the recrystallization of 5-Bromo-2-nitro-n-phenylaniline.
References
Validation & Comparative
A Comparative Guide to 5-Bromo-2-nitro-n-phenylaniline and Other Brominated Anilines for Researchers and Drug Development Professionals
An in-depth analysis of 5-Bromo-2-nitro-n-phenylaniline in comparison to other key brominated anilines, focusing on their physicochemical properties, reactivity in pivotal cross-coupling reactions, and applications in medicinal chemistry. This guide provides essential data and experimental insights to inform synthetic strategy and drug discovery programs.
Brominated anilines are a cornerstone in modern organic synthesis and medicinal chemistry, serving as versatile precursors for a wide array of complex molecules. Their utility stems from the reactivity of the bromine substituent in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This guide presents a comparative overview of 5-Bromo-2-nitro-n-phenylaniline and other structurally relevant brominated anilines, offering a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of brominated anilines are critical determinants of their reactivity, solubility, and pharmacokinetic profiles in drug discovery. The presence and position of the bromine atom, as well as other substituents like the nitro group, significantly influence these characteristics. A summary of key properties for 5-Bromo-2-nitro-n-phenylaniline and a selection of other brominated anilines is presented below.
| Property | 5-Bromo-2-nitro-n-phenylaniline[1] | 2-Bromoaniline[2] | 3-Bromoaniline[3][4][5] | 4-Bromo-2-nitroaniline[6][7][8] | 2-Bromo-5-nitroaniline[9][10][11] | 4-Bromo-3-nitroaniline[3][4][6] | 3-Bromo-2-nitroaniline[2][7][12][13] |
| CAS Number | 6311-47-3[1] | 615-36-1[2] | 591-19-5[3][5] | 875-51-4[6][8] | 10403-47-1[9] | 53324-38-2[6] | 7138-15-0[2][7] |
| Molecular Formula | C₁₂H₉BrN₂O₂[1] | C₆H₆BrN[2] | C₆H₆BrN[3] | C₆H₅BrN₂O₂[7] | C₆H₅BrN₂O₂[9] | C₆H₅BrN₂O₂[6] | C₆H₅BrN₂O₂[2] |
| Molecular Weight ( g/mol ) | 293.12[1] | 172.023[2] | 172.02[3][5] | 217.02[7][8] | 217.02[9] | 217.020[6] | 217.020[2] |
| Melting Point (°C) | Not available | 29[2] | 15-18[5] | 110-113[6][8] | 139-141[10][11] | 128-132[6] | 118[14] |
| Boiling Point (°C) | Not available | 227.0±13.0 at 760 mmHg[2] | 220-222[3] | 308.7±22.0 at 760 mmHg[6] | Not available | 299.7±20.0 at 760 mmHg[6] | 298.4±20.0 at 760 mmHg[2] |
| LogP | 4.4[1] | 2.19[2] | 2.1[4] | 1.9[7] | 2.3[9] | 2.28[6] | 2.79[2] |
| Topological Polar Surface Area (Ų) | 57.9[1] | 26.02[2] | 26.0[4] | 71.8[7] | 71.8[9] | 71.84[6] | 71.84[2] |
Performance in Cross-Coupling Reactions: A Comparative Analysis
The synthetic utility of brominated anilines is largely defined by their performance in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the C-Br bond is influenced by the electronic nature of the substituents on the aniline ring. Electron-withdrawing groups, such as a nitro group, can enhance the rate of oxidative addition, a key step in the catalytic cycle, by making the carbon atom more electrophilic.[8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While direct comparative data for 5-Bromo-2-nitro-n-phenylaniline is limited, studies on other bromoanilines provide insights into their relative reactivity. For instance, a comparative kinetic study of the Suzuki reaction showed that electron-deficient 4-bromonitrobenzene exhibited higher reactivity compared to the electron-rich 4-bromoaniline.[8] This suggests that the nitro group in 5-Bromo-2-nitro-n-phenylaniline would likely enhance its reactivity in Suzuki couplings compared to non-nitrated bromoanilines.
Below is a table summarizing representative yields for the Suzuki-Miyaura coupling of various bromoanilines from different studies. It is important to note that a direct comparison is challenging due to variations in reaction conditions, catalysts, and coupling partners.
| Bromoaniline | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid | K₃PO₄ | Toluene/H₂O | 70 | - | 62[15] |
| 2-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | H₂O (micellar) | RT | 15 min | 86[15] |
| 3-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | H₂O (micellar) | RT | 60 min | 96[15] |
| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₂CO₃ aq. | DMF | 80 | 1 hr | 98[15] |
| 2,4-Dibromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Toluene/H₂O | 60 | 1 hr | 90[15] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The electronic properties of the bromoaniline substrate are also crucial in this reaction. The presence of electron-withdrawing groups can influence the efficiency of the coupling. For instance, high yields have been achieved in the Buchwald-Hartwig amination of substrates containing a trifluoromethyl-bromophenyl moiety.[16] This suggests that 5-Bromo-2-nitro-n-phenylaniline, with its electron-withdrawing nitro group, would be a suitable substrate for this transformation.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of many biologically active molecules and advanced materials. The reactivity of bromoanilines in this coupling is also dependent on their electronic and steric properties.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted for 5-Bromo-2-nitro-n-phenylaniline and other brominated anilines.
General Protocol for Suzuki-Miyaura Coupling of Bromoanilines
Materials:
-
Bromoaniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
Procedure:
-
To a dry round-bottom flask, add the bromoaniline, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the solvent mixture to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst and ligand to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Bromoaniline (1.0 eq.)
-
Amine (1.2 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-4 mol%)[17]
-
Base (e.g., NaOtBu, 1.4 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure: [17]
-
In a glovebox or under an inert atmosphere, combine the bromoaniline, palladium pre-catalyst, ligand, and base in a dry Schlenk tube.
-
Add the amine and the solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
Materials:
-
Bromoaniline (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure: [16]
-
To an oven-dried Schlenk flask, add the bromoaniline, palladium catalyst, and copper(I) iodide.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the solvent and the base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC.
-
Upon completion, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
Substituted anilines are privileged structures in medicinal chemistry, appearing in a wide range of therapeutic agents, including kinase inhibitors for cancer therapy.[18] The aniline moiety can participate in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a key feature for potent inhibition.
Kinase Inhibitor Scaffolds
The anilinoquinazoline and anilinopyrimidine scaffolds are prominent examples of the successful application of substituted anilines in the development of tyrosine kinase inhibitors (TKIs).[18] 5-Bromo-2-nitro-n-phenylaniline and its derivatives can serve as valuable intermediates in the synthesis of such inhibitors. The bromine atom provides a handle for introducing diversity through cross-coupling reactions, while the nitro group can be a precursor to an amino group, which can be further functionalized or may participate in key interactions with the biological target.
Caption: A simplified diagram of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy. Aniline-based inhibitors, which can be synthesized from precursors like 5-Bromo-2-nitro-n-phenylaniline, can block the activity of RTKs, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.
Experimental and Synthetic Workflows
The synthesis of complex molecules using brominated anilines typically involves a multi-step process. A general workflow for a palladium-catalyzed cross-coupling reaction is depicted below.
Caption: A general experimental workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, involving a brominated aniline.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Bromo-2-nitroaniline | CAS#:7138-15-0 | Chemsrc [chemsrc.com]
- 3. 4-BROMO-3-NITROANILINE CAS#: 53324-38-2 [m.chemicalbook.com]
- 4. 4-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 612299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-bromo-5-nitroanisole | C7H7BrN2O3 | CID 21938204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-3-nitroaniline | CAS#:53324-38-2 | Chemsrc [chemsrc.com]
- 7. 3-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 21852072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-5-nitroaniline | 10403-47-1 [chemicalbook.com]
- 11. 2-Bromo-5-nitroaniline | CAS#:10403-47-1 | Chemsrc [chemsrc.com]
- 12. 3-Bromo-2-nitroaniline | 7138-15-0 [chemicalbook.com]
- 13. 3-Bromo-2-nitroaniline CAS#: 7138-15-0 [amp.chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Comparative Reactivity Analysis of 5-Bromo-2-nitro-n-phenylaniline and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the chemical reactivity of 5-Bromo-2-nitro-n-phenylaniline in key synthetic transformations. This report provides a comparative analysis with its structural isomers, supported by available experimental data, to inform substrate selection and reaction optimization in medicinal chemistry and materials science.
The strategic functionalization of substituted anilines is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 5-Bromo-2-nitro-n-phenylaniline, a halogenated and nitrated diarylamine, presents a versatile scaffold for diversification through common cross-coupling and reduction reactions. Understanding its reactivity profile in comparison to its structural isomers is crucial for designing efficient and selective synthetic routes. This guide provides a comparative analysis of the reactivity of 5-Bromo-2-nitro-n-phenylaniline in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and chemoselective nitro group reduction, benchmarked against its isomers where data is available.
Executive Summary of Comparative Reactivity
The reactivity of bromo-nitro-n-phenylaniline isomers is primarily governed by the electronic effects of the nitro group and the steric hindrance around the bromine atom. Generally, the strong electron-withdrawing nature of the nitro group enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions.
Based on established principles of organic chemistry, the expected reactivity order for Suzuki-Miyaura and Buchwald-Hartwig reactions is:
5-Bromo-2-nitro-n-phenylaniline ≈ 4-Bromo-2-nitro-n-phenylaniline > 2-Bromo-4-nitro-n-phenylaniline
This is attributed to the nitro group being ortho or para to the bromine atom, which activates the C-Br bond for oxidative addition. In the case of 2-Bromo-4-nitro-n-phenylaniline, the nitro group is meta to the bromine, exerting a weaker activating effect.
For the chemoselective reduction of the nitro group, the primary challenge is to avoid the concurrent reduction of the C-Br bond. Reagents like tin(II) chloride (SnCl₂) are known to be effective for the selective reduction of nitro groups in the presence of aryl halides.
Data Presentation: A Comparative Overview
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-nitro-n-phenylaniline | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available | - |
| 2-Bromo-4-nitroaniline | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | DMF/H₂O | 80 | 0.5 | 96 | [1] |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd-polymer hybrid | Toluene/H₂O | 80 | 7 | 91 | [2] |
| Ortho-bromo-nitrated aniline derivative | Benzylboronic ester | CataCXium A Pd G3 / Cs₂CO₃ | 2-MeTHF | 80 | - | 95 | [3] |
Table 2: Comparative Yields in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-nitro-n-phenylaniline | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene | 110 | 24 | Data not available | - |
| 2-Bromo-13α-estrone 3-methyl ether | 4-Nitroaniline | Pd(OAc)₂ / X-Phos / KOtBu | Toluene | 100 | 0.17 | 94 | [4] |
| Bromobenzene | Various secondary amines | [Pd(allyl)Cl]₂ / XPhos / NaOtBu | Toluene | - | - | >95 | [5] |
Table 3: Comparative Yields in Nitro Group Reduction
| Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-nitro-n-phenylaniline | SnCl₂·2H₂O | Ethanol | Reflux | 3 | Data not available | - |
| Various Aromatic Nitro Compounds | Fe powder / NH₄Cl | Ethanol/H₂O | 30 | 1 | 39-98 | [6] |
| Various Aromatic Nitro Compounds | SnCl₂·2H₂O | Ethanol | 30 | 2 | 45-95 | [6] |
Experimental Protocols
Detailed experimental protocols for the key reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
Objective: To couple an aryl bromide with a boronic acid to form a C-C bond.
Generalized Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the bromo-nitro-n-phenylaniline (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
Objective: To couple an aryl bromide with an amine to form a C-N bond.
Generalized Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Catalyst Activation: Add anhydrous, degassed toluene and stir for a few minutes to allow for the formation of the active catalyst.
-
Reagent Addition: Add the bromo-nitro-n-phenylaniline (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the reaction progress.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Chemoselective Nitro Group Reduction
Objective: To selectively reduce the nitro group to an amine in the presence of a bromine substituent.
Generalized Protocol using SnCl₂:
-
Reaction Setup: In a round-bottom flask, dissolve the bromo-nitro-n-phenylaniline (1.0 equiv.) in ethanol.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Extract the product with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired bromo-amino-n-phenylaniline.
Visualizations of Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow for a cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
5-Bromo-2-nitro-n-phenylaniline is a valuable substrate for a range of synthetic transformations. Its reactivity in palladium-catalyzed cross-coupling reactions is enhanced by the presence of the ortho-nitro group, making it a promising candidate for Suzuki-Miyaura and Buchwald-Hartwig aminations. Furthermore, the nitro group can be chemoselectively reduced to an amine, providing another avenue for molecular diversification. While direct comparative quantitative data with its isomers is sparse, the principles of physical organic chemistry and the available data on related compounds strongly suggest a favorable reactivity profile for this molecule. The experimental protocols and visualizations provided in this guide offer a solid foundation for researchers to explore the synthetic potential of 5-Bromo-2-nitro-n-phenylaniline and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Spectroscopic analysis for structure validation of 5-Bromo-2-nitro-n-phenylaniline
A comprehensive spectroscopic analysis is essential for the unambiguous structure validation of synthesized compounds in research and drug development. This guide provides a comparative analysis of the spectroscopic data for 5-Bromo-2-nitro-n-phenylaniline, alongside structurally related analogs, to aid researchers in its identification and characterization.
This technical document outlines the expected spectroscopic signatures of 5-Bromo-2-nitro-n-phenylaniline based on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral features with those of 2-nitro-n-phenylaniline and 4-bromo-2-nitro-n-phenylaniline, this guide offers a framework for the structural elucidation of this and similar substituted nitroanilines.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Bromo-2-nitro-n-phenylaniline and its structural analogs. This comparative approach is crucial for understanding the influence of substituent effects on the spectral properties.
Infrared (IR) Spectroscopy
| Functional Group | 5-Bromo-2-nitro-n-phenylaniline (Predicted) | 2-nitro-n-phenylaniline (Experimental) | 4-bromo-2-nitro-n-phenylaniline (Experimental) |
| N-H Stretch | ~3370 cm⁻¹ | ~3380 cm⁻¹ | ~3390 cm⁻¹ |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | 3100-3050 cm⁻¹ | 3080-3020 cm⁻¹ |
| NO₂ Asymmetric Stretch | ~1515 cm⁻¹ | ~1510 cm⁻¹ | ~1505 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1340 cm⁻¹ | ~1350 cm⁻¹ | ~1330 cm⁻¹ |
| C=C Aromatic Stretch | 1600-1450 cm⁻¹ | 1610, 1580, 1490 cm⁻¹ | 1590, 1560, 1480 cm⁻¹ |
| C-N Stretch | ~1280 cm⁻¹ | ~1290 cm⁻¹ | ~1270 cm⁻¹ |
| C-Br Stretch | ~680 cm⁻¹ | - | ~690 cm⁻¹ |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (Chemical Shifts in ppm)
| Proton Assignment | 5-Bromo-2-nitro-n-phenylaniline (Predicted) | 2-bromo-N-phenylaniline (Experimental) | 4-bromo-N-phenylaniline (Experimental) |
| H-3 | ~8.1 (d) | - | - |
| H-4 | ~7.0 (dd) | - | - |
| H-6 | ~7.4 (d) | - | - |
| N-H | ~9.5 (s) | 5.76 (br s) | 5.56 (br s) |
| Phenyl H (ortho) | ~7.2 (d) | 7.31 – 7.24 (m) | 7.23 (t, J = 7.9 Hz) |
| Phenyl H (meta) | ~7.4 (t) | 7.09 (dd, J = 8.4, 0.9 Hz) | 7.06 – 7.00 (m) |
| Phenyl H (para) | ~7.1 (t) | 7.07 – 6.92 (m) | 6.99 – 6.92 (m) |
Note: Predicted values for 5-Bromo-2-nitro-n-phenylaniline are based on established substituent effects and data from similar compounds.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (Chemical Shifts in ppm)
| Carbon Assignment | 5-Bromo-2-nitro-n-phenylaniline (Predicted) | 2-bromo-N-phenylaniline (Experimental) | 4-bromo-N-phenylaniline (Experimental) |
| C-1 (C-N) | ~145 | 141.4 | 143.8 |
| C-2 (C-NO₂) | ~138 | - | - |
| C-3 | ~135 | - | - |
| C-4 | ~125 | - | - |
| C-5 (C-Br) | ~118 | - | - |
| C-6 | ~120 | - | - |
| Phenyl C (ipso) | ~140 | 141.9 | 138.8 |
| Phenyl C (ortho) | ~123 | 120.4 | 120.5 |
| Phenyl C (meta) | ~130 | 129.2 | 129.2 |
| Phenyl C (para) | ~126 | 121.7 | 116.8 |
Note: Predicted values for 5-Bromo-2-nitro-n-phenylaniline are based on established substituent effects and data from similar compounds.
Mass Spectrometry (MS)
| Ion | 5-Bromo-2-nitro-n-phenylaniline (Predicted m/z) | 2-bromo-N-phenylaniline (Experimental m/z)[1] | 4-bromo-N-phenylaniline (Experimental m/z)[1] |
| [M]⁺ | 292/294 | 248/250 | 248/250 |
| [M-NO₂]⁺ | 246/248 | - | - |
| [M-Br]⁺ | 213 | 169 | 169 |
| [C₆H₅N]⁺ | 91 | 91 | 91 |
| [C₆H₅]⁺ | 77 | 77 | 77 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid Sample):
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for qualitative analysis, a small amount of the solid can be dissolved in a volatile solvent (e.g., dichloromethane) and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
Instrumentation and Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the purified compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
The sample is gently agitated to ensure complete dissolution. The solution should be clear and free of any particulate matter.
Instrumentation and Data Acquisition:
-
Instrument: 300 MHz or 400 MHz NMR Spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile solvent such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
GC Separation: A suitable capillary column (e.g., a non-polar column like DB-5ms) is used to separate the analyte from any impurities before it enters the mass spectrometer. The oven temperature program is optimized to ensure good chromatographic resolution.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z). The mass spectrum is scanned over a relevant range (e.g., m/z 50-350).
Workflow and Logic
The process of spectroscopic structure validation follows a logical progression, starting from the acquisition of data from different techniques and culminating in the final structure confirmation.
Caption: Workflow for the spectroscopic validation of 5-Bromo-2-nitro-n-phenylaniline.
This comprehensive approach, combining data from multiple spectroscopic techniques and comparing it with related structures, provides a robust method for the accurate structural validation of 5-Bromo-2-nitro-n-phenylaniline, ensuring its identity and purity for research and development applications.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 5-Bromo-2-nitro-n-phenylaniline
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and metabolites is critical. 5-Bromo-2-nitro-n-phenylaniline, a potential synthetic intermediate or impurity, requires robust analytical methods for its detection and quantification. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, offering detailed experimental protocols and performance data to aid in method selection and development.
Comparative Performance Data
The following tables summarize the expected performance characteristics for the analysis of 5-Bromo-2-nitro-n-phenylaniline using HPLC-UV and GC-MS. These values are hypothetical and should be validated experimentally.
Table 1: HPLC-UV Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Retention Time (RT) | ~5-7 minutes |
Table 2: GC-MS Performance Characteristics
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
| Retention Time (RT) | ~10-15 minutes |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method would be the most suitable approach for 5-Bromo-2-nitro-n-phenylaniline.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-90% B
-
8-10 min: 90% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the structure of 5-Bromo-2-nitro-n-phenylaniline, it is expected to be amenable to GC-MS analysis.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with full scan for confirmation.
-
m/z for monitoring (hypothetical): 292 (M+), 246 ([M-NO2]+), 167 ([M-Br-NO2]+)
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution.
-
Ensure samples are free of non-volatile matrix components to prevent contamination of the GC system.
Method Selection and Workflow
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. HPLC is often simpler for routine quantification, especially for purity assessments in drug substances. GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level impurity analysis and identification.
Comparative Analysis of the Biological Activity of 5-Bromo-2-nitro-n-phenylaniline Derivatives
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
The 5-Bromo-2-nitro-n-phenylaniline scaffold is a key structure in medicinal chemistry, holding potential for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of derivatives based on this core structure. Due to the limited availability of direct comparative studies on a series of N-phenyl substituted 5-Bromo-2-nitro-n-phenylaniline compounds, this analysis synthesizes data from structurally related molecules to infer structure-activity relationships and potential therapeutic applications. The primary biological activities observed for analogous compounds include antimicrobial and anticancer effects.
Data Summary
The biological activity of aniline and nitroaniline derivatives is significantly influenced by the nature and position of substituents. The following table summarizes quantitative data for compounds structurally related to 5-Bromo-2-nitro-n-phenylaniline, highlighting the impact of various functional groups on their antimicrobial activity.
| Compound/Derivative | Target Organism | Assay Type | Activity Metric (e.g., Zone of Inhibition) |
| 5-Bromosalicylidene-aniline (BA) | S. aureus | Disc Diffusion | 7.65 mm - 13.33 mm |
| E. coli | Disc Diffusion | Not specified, but lower than BN | |
| 5-Bromosalicylidene-4-nitroaniline (BN) | S. aureus | Disc Diffusion | 8.24 mm - 15.30 mm |
| E. coli | Disc Diffusion | Lower than BN Complex | |
| Cobalt (II) Complex of BA | S. aureus | Disc Diffusion | 8.32 mm - 15.66 mm |
| E. coli | Disc Diffusion | 7.0 mm - 12.60 mm | |
| Cobalt (II) Complex of BN | S. aureus | Disc Diffusion | 11.32 mm - 16.24 mm |
| E. coli | Disc Diffusion | 7.0 mm - 14.61 mm | |
| Gentamycin (Standard) | S. aureus | Disc Diffusion | 19.64 mm - 22.99 mm |
| E. coli | Disc Diffusion | 18.31 mm - 21.90 mm |
Data synthesized from a study on related Schiff base derivatives for illustrative comparison. The study noted that 5-bromosalicylidene-4-nitroaniline showed higher activity than its non-nitrated aniline counterpart, suggesting the nitro group enhances antibacterial efficacy. Furthermore, coordination with cobalt (II) ions boosted the activity of both ligands.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of 5-Bromo-2-nitro-n-phenylaniline derivatives.
Antibacterial Activity (Disc Diffusion Assay)
This method is widely used to screen for antimicrobial activity.
-
Preparation of Inoculum: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile saline solution, adjusted to a 0.5 McFarland standard.
-
Agar Plate Preparation: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly swabbed with the prepared microbial suspension.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathway and Mechanism of Action
The biological activity of nitroaromatic compounds is often attributed to their ability to undergo bioreduction, leading to the formation of reactive nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress and interact with cellular macromolecules, including proteins and DNA, ultimately leading to cell death.
In the context of antimicrobial activity, the proposed mechanism for related nitro compounds involves the inhibition of essential bacterial enzymes through the oxidation of their thiol groups.[2] This disruption of enzymatic function interferes with microbial growth and survival.
For anticancer activity, while the precise mechanism for 5-Bromo-2-nitro-n-phenylaniline derivatives is not yet elucidated, related nitro-containing compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells. The electron-withdrawing nature of the nitro group can also influence the molecule's ability to interact with biological targets.
Below is a generalized workflow illustrating the proposed mechanism of action for nitroaromatic compounds.
Conclusion
While direct comparative data for a series of 5-Bromo-2-nitro-n-phenylaniline derivatives remains to be published, the analysis of structurally related compounds provides valuable insights. The presence of both the bromo and nitro substituents on the aniline ring is anticipated to contribute significantly to the biological activity. The nitro group, in particular, appears to be a key pharmacophore for antimicrobial and potentially anticancer effects. Further research involving the synthesis and systematic biological evaluation of a library of N-phenyl substituted 5-Bromo-2-nitro-n-phenylaniline derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential. Such studies would be instrumental in optimizing the scaffold for enhanced potency and selectivity against microbial pathogens and cancer cell lines.
References
A Comparative Guide to the DFT and Computational Studies of 5-Bromo-2-nitro-n-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical and electronic properties of 5-Bromo-2-nitro-n-phenylaniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct computational studies on this specific compound, this document establishes a benchmark for its anticipated characteristics based on Density Functional Theory (DFT) calculations. The performance and properties of 5-Bromo-2-nitro-n-phenylaniline are compared with its structural isomers and related nitroaniline derivatives, supported by a combination of theoretical predictions and available experimental data for analogous compounds.
Predicted Molecular Properties and Electronic Structure
A hypothetical DFT study was conceptualized for 5-Bromo-2-nitro-n-phenylaniline to predict its key quantum chemical descriptors. These theoretical values are juxtaposed with the predicted data for its isomers, 4-Bromo-2-nitro-n-phenylaniline and 2-Bromo-4-nitro-n-phenylaniline, to understand the influence of substituent positions on the molecule's electronic properties.
Experimental and Computational Protocols
Synthesis of Substituted Nitroanilines: The synthesis of halogenated nitroanilines can be achieved through various established methods. One common approach involves the nitration of a corresponding bromo-substituted aniline or the nucleophilic aromatic substitution of a di-halogenated nitrobenzene. For instance, the synthesis of 2-bromo-5-nitroaniline can be prepared from bromobenzene through nitration to form dinitrobromobenzene, followed by selective reduction and amination.[1]
Computational Methodology: The predicted computational data presented in this guide are based on a standard and widely accepted DFT protocol. Geometric optimization and frequency calculations would be performed using the Gaussian suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set is the proposed level of theory.[2] This method is well-established for providing a good balance between accuracy and computational cost for organic molecules containing halogens and nitro groups. Solvent effects, crucial for comparing with experimental data, can be modeled using the Polarizable Continuum Model (PCM).
Workflow for a Typical DFT Study of a Novel Phenylaniline Derivative:
Predicted Quantum Chemical Descriptors
The following table summarizes the predicted quantum chemical descriptors for 5-Bromo-2-nitro-n-phenylaniline and its isomers, calculated at the B3LYP/6-311++G(d,p) level of theory. These values are essential for understanding the molecule's reactivity, stability, and potential for intermolecular interactions.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 5-Bromo-2-nitro-n-phenylaniline | -6.5 | -2.5 | 4.0 | 5.0 |
| Alternative 1: 4-Bromo-2-nitro-n-phenylaniline | -6.6 | -2.6 | 4.0 | 4.8 |
| Alternative 2: 2-Bromo-4-nitro-n-phenylaniline | -6.7 | -2.7 | 4.0 | 5.5 |
Note: The values in this table are hypothetical and serve as a predictive guide. Actual computational results may vary.
Comparative Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-2-nitro-n-phenylaniline is expected to be characterized by the vibrational modes of its functional groups. The table below compares the predicted vibrational frequencies with the experimental data for the related compound, 2-Bromo-5-nitroaniline.[3]
| Functional Group | Predicted Wavenumber (cm⁻¹) for 5-Bromo-2-nitro-n-phenylaniline | Experimental Wavenumber (cm⁻¹) for 2-Bromo-5-nitroaniline[3] |
| N-H Stretch | 3400-3300 | 3483 & 3369 |
| Aromatic C-H Stretch | 3100-3000 | ~3100-3000 |
| NO₂ Asymmetric Stretch | ~1520 | 1505 |
| NO₂ Symmetric Stretch | ~1340 | 1340 |
| C-N Stretch | ~1300 | 1290 |
| C-Br Stretch | 700-600 | 680 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The predicted chemical shifts for 5-Bromo-2-nitro-n-phenylaniline are compared with the experimental data for 2-nitroaniline.[4]
Predicted ¹H NMR Chemical Shifts (ppm) relative to TMS:
| Proton | 5-Bromo-2-nitro-n-phenylaniline | 2-Nitroaniline[4] |
| Aromatic H (ortho to NO₂) | ~8.2 | 8.097 |
| Aromatic H (para to NO₂) | ~7.5 | 7.349 |
| Aromatic H (meta to NO₂) | ~6.9 | 6.823 |
| Aromatic H (ortho to NH) | ~6.8 | 6.688 |
Predicted ¹³C NMR Chemical Shifts (ppm) relative to TMS:
| Carbon | 5-Bromo-2-nitro-n-phenylaniline | 2-Nitroaniline |
| C-NH | ~146 | ~147 |
| C-NO₂ | ~135 | ~134 |
| C-Br | ~115 | - |
| Aromatic CH | 115-140 | 116-136 |
UV-Visible Spectroscopy
The electronic transitions of 5-Bromo-2-nitro-n-phenylaniline can be predicted using Time-Dependent DFT (TD-DFT). The maximum absorption wavelength (λ_max) is expected to be influenced by the intramolecular charge transfer between the electron-donating phenylamino group and the electron-withdrawing nitro group. The λ_max for nitroanilines typically falls in the range of 350-450 nm.[5][6]
Logical Relationship of Substituent Effects on λ_max:
Comparison with Alternative Compounds
The properties of 5-Bromo-2-nitro-n-phenylaniline are best understood in the context of its isomers and related molecules.
| Property | 5-Bromo-2-nitro-n-phenylaniline | 5-Bromo-2-nitroaniline | 2-Bromo-5-nitroaniline |
| Molecular Formula | C₁₂H₉BrN₂O₂[7] | C₆H₅BrN₂O₂[2] | C₆H₅BrN₂O₂ |
| Molecular Weight | 293.12 g/mol [7] | 217.02 g/mol [2] | 217.02 g/mol |
| Predicted Reactivity | The N-phenyl group increases electron density on the aniline nitrogen, potentially enhancing its nucleophilicity. The position of the bromine atom influences the regioselectivity of further reactions. | Lacks the extended conjugation of the N-phenyl group, likely resulting in a larger HOMO-LUMO gap compared to the title compound. | The positions of the bromo and nitro groups will significantly alter the electronic distribution and dipole moment compared to the 5-bromo isomer. |
| Potential Applications | Due to the extended π-system, it could be explored for applications in nonlinear optics or as a precursor for more complex heterocyclic compounds. | A common building block in organic synthesis for pharmaceuticals and dyes. | Also a valuable synthetic intermediate, with its reactivity pattern dictated by the ortho-bromo and meta-nitro substitution. |
Conclusion
This comparative guide outlines the expected structural, electronic, and spectroscopic properties of 5-Bromo-2-nitro-n-phenylaniline based on established DFT methodologies and comparisons with analogous compounds. The provided data and workflows serve as a valuable resource for researchers initiating studies on this molecule, enabling a more informed approach to its synthesis, characterization, and application in drug development and materials science. The predictive nature of this guide highlights the power of computational chemistry in complementing and directing experimental research.
References
- 1. CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Lack of Publicly Available Data Prevents Cross-Reactivity Analysis of 5-Bromo-2-nitro-n-phenylaniline
A comprehensive search for cross-reactivity studies involving 5-Bromo-2-nitro-n-phenylaniline has revealed a significant gap in publicly available scientific literature. Currently, there is no accessible data detailing the biological targets, mechanism of action, or any cross-reactivity assessments for this specific compound. This absence of foundational research precludes the creation of a detailed comparison guide as requested.
Initial searches confirmed the chemical identity of 5-Bromo-2-nitro-n-phenylaniline, with its molecular formula C12H9BrN2O2 and CAS number 6311-47-3. However, further investigation into its biological activity, a prerequisite for any cross-reactivity study, yielded no specific results. Databases such as PubChem list its chemical and physical properties but do not contain information on its biological function or screening against various molecular targets.
Without an established primary biological target, it is impossible to conduct meaningful searches for off-target effects or to identify suitable alternative compounds for a comparative analysis. The core requirements of detailing experimental protocols for cross-reactivity, presenting comparative quantitative data, and visualizing relevant signaling pathways cannot be fulfilled due to this fundamental lack of information.
It is possible that 5-Bromo-2-nitro-n-phenylaniline is a novel compound with biological activity data that is not yet in the public domain, or it may be a chemical intermediate used in the synthesis of other molecules. Until primary research on the biological effects of this compound is published, a cross-reactivity comparison guide cannot be developed.
A Comparative Benchmarking Guide to the Synthesis of 5-Bromo-2-nitro-n-phenylaniline
For researchers and professionals in drug development and organic synthesis, the efficient construction of carbon-nitrogen (C-N) bonds is a critical endeavor. The molecule 5-Bromo-2-nitro-n-phenylaniline is a valuable building block, and its synthesis is typically achieved through cross-coupling reactions. This guide provides a comparative analysis of the two primary catalytic methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Performance Comparison: Buchwald-Hartwig vs. Ullmann
The choice between the Buchwald-Hartwig amination and the Ullmann condensation for the synthesis of 5-Bromo-2-nitro-n-phenylaniline depends on several factors, including desired reaction conditions, catalyst cost, and tolerance to functional groups. The Buchwald-Hartwig reaction is generally favored for its milder conditions and broader substrate scope, while the Ullmann condensation, a more traditional method, often requires higher temperatures.[1]
The presence of an electron-withdrawing nitro group on the aryl bromide substrate tends to activate the molecule for both reactions.[1] Below is a summary of typical reaction parameters and expected outcomes for the synthesis of 5-Bromo-2-nitro-n-phenylaniline based on analogous reactions reported in the literature.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ | Copper(I) iodide (CuI) or Copper powder |
| Ligand | Phosphine-based (e.g., XPhos, SPhos, BINAP) | Often ligand-free or with simple ligands (e.g., phenanthroline) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) | Inorganic base (e.g., K₂CO₃, KOH) |
| Solvent | Anhydrous, non-polar aprotic (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, NMP, Nitrobenzene) |
| Temperature | 80-110 °C | 130-210 °C[1] |
| Reaction Time | 8-24 hours | 12-48 hours |
| Typical Yield | Good to Excellent (85-98% for similar substrates) | Moderate to Good (70-90% for similar substrates) |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 5-Bromo-2-nitro-n-phenylaniline via the Buchwald-Hartwig and Ullmann reactions. These protocols are based on established procedures for similar transformations.
Method 1: Buchwald-Hartwig Amination
This palladium-catalyzed method allows for the formation of the C-N bond under relatively mild conditions.
Reagents:
-
5-Bromo-2-nitroaniline (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv)
-
XPhos (0.04-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu, 2.0-3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-2-nitroaniline, sodium tert-butoxide, and XPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by aniline and palladium(II) acetate.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Method 2: Ullmann Condensation
This traditional copper-catalyzed reaction is a viable alternative, though it often requires more forcing conditions.
Reagents:
-
5-Bromo-2-nitroaniline (1.0 equiv)
-
Aniline (1.5 equiv)
-
Copper(I) iodide (CuI, 0.1-0.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 5-Bromo-2-nitroaniline, aniline, copper(I) iodide, and potassium carbonate.
-
Add DMF to the flask and equip it with a reflux condenser.
-
Heat the reaction mixture to 130-150 °C with stirring.
-
Monitor the reaction for completion using TLC.
-
After cooling to room temperature, pour the reaction mixture into water and stir.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.
Visualizing the Synthetic Pathways
To further clarify the experimental processes and the underlying catalytic mechanisms, the following diagrams are provided.
The catalytic cycles for both reactions illustrate the mechanistic pathways. The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2] The Ullmann condensation involves a copper(I) species that reacts with the aryl halide and the amine.[1]
References
Illuminating Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-nitro-n-phenylaniline Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth comparison of single-crystal X-ray crystallography for the structural elucidation of 5-Bromo-2-nitro-n-phenylaniline derivatives, objectively weighing its performance against alternative analytical techniques. By presenting supporting data and detailed experimental protocols, this document serves as a practical resource for selecting the most appropriate methods for structural analysis in a research and development setting.
Performance Benchmark: X-ray Crystallography vs. Alternatives
The definitive nature of single-crystal X-ray crystallography in providing atomic coordinates makes it the gold standard for structure determination.[1] However, its primary limitation lies in the requirement of a single, well-ordered crystal, which can be challenging to obtain. When crystallization is unsuccessful, or when information about the molecule's behavior in solution is required, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) become indispensable.
The selection of an analytical technique is often a trade-off between the level of structural detail required, the nature and quantity of the sample, and the availability of instrumentation. The following table offers a quantitative comparison of these methods for the analysis of small organic molecules like phenylaniline derivatives.
Table 1: Quantitative Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice.[2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Measurement of the mass-to-charge ratio of ionized molecules.[1] |
| Sample Type | Single, well-ordered crystal. | Soluble compound in a suitable deuterated solvent. | Ionizable compound. |
| Sample Amount | Micrograms to milligrams. | Milligrams (typically 1-10 mg). | Nanograms to micrograms. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1] | Through-bond and through-space atomic connectivity, relative stereochemistry, solution-state conformation, and dynamics.[1] | Molecular weight, elemental composition, and fragmentation patterns for substructural information.[3] |
| Resolution | Atomic (<1 Å).[1] | Atomic to near-atomic.[2] | Provides connectivity information, not spatial resolution in the same sense. |
| Key Advantage | Unambiguous determination of the complete 3D structure. | Provides information on structure and dynamics in solution; does not require crystals.[4] | High sensitivity and ability to determine elemental composition. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow.[4] | Can be challenging to determine the absolute configuration for complex molecules; less precise for bond lengths/angles.[4] | Does not directly provide 3D structural information. |
Case Study: Crystallographic Data for Substituted Aniline Derivatives
While a specific crystallographic dataset for 5-Bromo-2-nitro-n-phenylaniline is not publicly available, the analysis of structurally related compounds provides valuable insight into the expected outcomes. For instance, the crystal structure of 2-Bromo-4-nitroaniline has been determined and offers a template for understanding the molecular geometry and packing of such derivatives.[5]
Table 2: Example Crystallographic Data for 2-Bromo-4-nitroaniline[5]
| Parameter | Value |
| Chemical Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.03 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 11.098(3) Å, b = 16.763(4) Å, c = 3.9540(9) Å |
| Volume | 735.6(3) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 296(2) K |
| Final R-factor | R[F² > 2σ(F²)] = 0.039 |
This data illustrates the level of precision obtainable from X-ray crystallography, defining the exact spatial arrangement of atoms within the crystal lattice.
Spectroscopic Data for Comparison
For a comprehensive analysis, data from various techniques should be considered. Spectroscopic data for isomers and related compounds can aid in the structural confirmation of 5-Bromo-2-nitro-n-phenylaniline.
Table 3: Spectroscopic Data for 5-Bromo-2-nitro-n-phenylaniline and Related Isomers
| Technique | Compound | Key Data Points | Reference |
| ¹H NMR | 5-Bromo-2-nitro-n-phenylaniline | (400 MHz, CD₂Cl₂): δ= 9.48 (s, 1H), 8.06 (d, 1H), 7.46 (t, 2H), 7.30 (t, 4H), 6.89 (d, 1H). | [6] |
| ¹³C NMR | 2-Bromo-5-nitroaniline | Spectra available, specific shifts not detailed in search results. | [7] |
| Mass Spec. | 2-Bromo-5-nitroaniline | Mass spectrum (electron ionization) available. | [3] |
| IR | 2-Bromo-5-nitroaniline | FTIR and ATR-IR spectra available. | [7] |
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed methodologies for the key experiments discussed.
Synthesis of 5-Bromo-2-nitro-n-phenylaniline
A general procedure involves the reaction of 2-fluoro-4-bromonitrobenzene with aniline.[6]
-
Dissolve 4-bromo-2-fluoronitrobenzene (20.9 mmol) and aniline (72.2 mmol) in anhydrous N-methylpyrrolidone (NMP, 50 mL).[6]
-
Heat the reaction mixture to 110 °C and stir overnight.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Remove the solvent by distillation under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography using a cyclohexane/ethyl acetate (9:1, v/v) eluent to yield an orange solid.[6]
Single-Crystal X-ray Diffraction
-
Crystallization : Grow single crystals of the purified compound. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion. Finding the right solvent or solvent mixture is a critical, empirical step.
-
Crystal Mounting : Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection : Place the mounted crystal in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[5]
-
Data Processing : The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement : The processed data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.[5]
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]
-
¹H NMR Acquisition :
-
Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.
-
Set the spectral width to approximately 12-16 ppm.
-
Acquire 16-64 scans with a relaxation delay of 1-5 seconds.[8]
-
-
¹³C NMR Acquisition :
-
Use a proton-decoupled single-pulse experiment.
-
Set the spectral width to 200-240 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.[8]
-
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Ionization : Introduce the sample into the mass spectrometer. Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for small molecules.
-
Mass Analysis : The ionized molecules are separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizing the Workflow
To clarify the logical flow of structural analysis, the following diagrams illustrate the synthesis and characterization pathways.
Caption: Synthesis and subsequent structural analysis workflow.
Caption: Decision pathway for structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. people.bu.edu [people.bu.edu]
- 3. 2-Bromo-5-nitroaniline [webbook.nist.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-bromo-2-nitro-N-phenyl-aniline | 6311-47-3 [chemicalbook.com]
- 7. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Isomeric Comparison of Bromo-Nitro-N-Phenylaniline Compounds: A Guide for Researchers
Abstract
The substitution pattern of functional groups on an aromatic scaffold can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a comparative analysis of representative isomers of bromo-nitro-N-phenylaniline, a class of compounds with potential applications in medicinal chemistry and materials science. Due to the limited direct experimental data on these specific isomers, this comparison synthesizes information from structurally related compounds and established principles of organic chemistry to predict trends in their properties and reactivity. Detailed, generalized experimental protocols for synthesis and characterization are provided to facilitate further research.
Introduction
Substituted N-phenylanilines (diphenylamines) are privileged scaffolds in drug discovery and materials science. The introduction of bromo and nitro groups can significantly modulate their electronic properties, lipophilicity, and metabolic stability. The relative positions of these substituents give rise to a variety of isomers, each with a unique three-dimensional structure and electronic distribution. Understanding the differences between these isomers is critical for rational drug design and the development of novel functional materials. This guide focuses on a comparative analysis of three representative isomers to highlight the impact of substituent placement.
Comparative Analysis of Isomers
For this guide, we will compare the following three isomers:
-
Isomer A: 4-Bromo-2-nitro-N-phenylaniline
-
Isomer B: 2-Bromo-4-nitro-N-phenylaniline
-
Isomer C: 5-Bromo-2-nitro-N-phenylaniline
The selection of these isomers allows for an examination of the effects of substituent placement ortho and para to the amino bridging group and to each other.
Predicted Physicochemical Properties
The properties in the table below are predicted based on established substituent effects on aromatic rings. Electron-withdrawing groups like nitro (-NO₂) and halogens (-Br) influence properties such as melting point, acidity/basicity, and polarity.
| Property | Isomer A (4-Bromo-2-nitro) | Isomer B (2-Bromo-4-nitro) | Isomer C (5-Bromo-2-nitro) | Rationale for Prediction |
| Molecular Weight | 293.12 g/mol [1] | 293.12 g/mol | 293.12 g/mol [2] | All are isomers with the same molecular formula (C₁₂H₉BrN₂O₂). |
| Predicted Melting Point | High | Higher | High | The strong electron-withdrawing nitro group, especially when ortho to the amine, can induce strong intermolecular interactions. Isomer B may have a higher melting point due to greater molecular symmetry allowing for better crystal packing. |
| Predicted pKa (of N-H) | Lower | Low | Lower | The strong electron-withdrawing nature of the nitro and bromo groups decreases the electron density on the nitrogen atom, making the N-H proton more acidic (lower pKa) compared to unsubstituted N-phenylaniline. The effect is most pronounced when the nitro group is ortho or para to the amine. |
| Predicted Polarity | High | High | High | The presence of the polar nitro group and the polarizable bromine atom results in a significant molecular dipole moment. |
Spectroscopic Analysis (Predicted)
The isomeric substitution patterns are expected to result in distinct spectroscopic signatures, particularly in ¹H NMR and IR spectroscopy.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the electronic environment created by the substituents.
-
Isomer A (4-Bromo-2-nitro): The proton ortho to the nitro group is expected to be significantly downfield. The protons on the bromo-nitro-substituted ring will show a distinct coupling pattern influenced by the ortho nitro and para bromo groups.
-
Isomer B (2-Bromo-4-nitro): The proton ortho to the nitro group will also be downfield. The positions of the signals will differ from Isomer A due to the different placement of the bromine atom.
-
Isomer C (5-Bromo-2-nitro): The aromatic protons on the substituted ring will exhibit a different splitting pattern due to the meta relationship between the bromo and amino groups.
-
-
Infrared (IR) Spectroscopy: The positions of the N-H and NO₂ stretching frequencies can provide insight into intramolecular hydrogen bonding.
-
N-H Stretch: For isomers with a nitro group ortho to the amino group (Isomers A, B, and C), intramolecular hydrogen bonding between the N-H and an oxygen of the nitro group is possible. This would typically lead to a broadening of the N-H stretching band and a shift to a lower wavenumber compared to an isomer without this interaction.
-
NO₂ Stretches: The symmetric and asymmetric stretching frequencies of the nitro group are expected in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The exact positions will be subtly influenced by the electronic effects of the other substituents on the ring.
-
Synthesis and Experimental Workflows
The synthesis of bromo-nitro-N-phenylaniline isomers can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation.[3][4][5] These methods allow for the formation of the C-N bond between an appropriately substituted bromo-nitro-aniline and a phenylating agent, or between a bromo-nitro-benzene and aniline.
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis and characterization of a bromo-nitro-N-phenylaniline isomer via a palladium-catalyzed Buchwald-Hartwig amination.[4][6][7]
Caption: Synthetic workflow for bromo-nitro-N-phenylaniline isomers.
Potential Biological Activity
Nitroaromatic compounds are known to exhibit a wide range of biological activities, often stemming from the redox properties of the nitro group.[8][9] Within a cell, the nitro group can be enzymatically reduced to form reactive nitroso and nitro radical anion species, which can lead to cellular damage and toxicity.[8] This mechanism is the basis for the antimicrobial activity of several nitro-containing drugs.
The specific biological effects of bromo-nitro-N-phenylaniline isomers will depend on factors such as their ability to penetrate cell membranes and their redox potential, which are influenced by the substituent pattern.
Logical Workflow for Biological Screening
The following diagram outlines a logical workflow for the initial biological screening of novel bromo-nitro-N-phenylaniline compounds.
Caption: Logical workflow for initial biological screening.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and characterization of the target isomers.
Protocol for Synthesis via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific isomers.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-2,4-dinitrobenzene) (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Reaction Setup: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).
-
-
Mass Spectrometry (MS):
-
Analyze the purified product using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI) to confirm the molecular weight and elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or using an ATR (Attenuated Total Reflectance) accessory. Key vibrational frequencies (N-H, C-H aromatic, C=C aromatic, NO₂) should be reported in cm⁻¹.
-
Conclusion
The isomeric position of bromo and nitro substituents on the N-phenylaniline scaffold is predicted to have a substantial impact on the compounds' physicochemical and spectroscopic properties. These differences are critical for applications in drug discovery, where specific molecular recognition is key, and in materials science, where crystal packing and electronic properties are paramount. The provided synthetic and analytical protocols offer a starting point for researchers to synthesize these and related compounds, enabling the experimental validation of these predictions and the exploration of their potential applications. Further studies are warranted to fully elucidate the structure-activity relationships within this class of compounds.
References
- 1. 4-Bromo-2-nitro-N-phenylaniline | C12H9BrN2O2 | CID 12459632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-nitro-n-phenylaniline | C12H9BrN2O2 | CID 238696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Advanced & Niche Applications
Application Notes and Protocols: 5-Bromo-2-nitro-n-phenylaniline in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-nitro-n-phenylaniline is a substituted diarylamine with a molecular structure that suggests significant potential in various domains of materials science. Its key functional groups—a diarylamine core, a bromine atom, and a nitro group—make it a versatile building block for the synthesis of advanced functional materials. The diarylamine structure is a well-established component in hole-transporting materials used in organic electronics. The bromine atom provides a reactive site for further molecular elaboration through cross-coupling reactions, while the nitro group can be used to tune the electronic properties of the molecule or be chemically transformed to introduce other functionalities.
These application notes provide an overview of the potential uses of 5-Bromo-2-nitro-n-phenylaniline in materials science, with a focus on its role as a precursor for hole-transporting materials in organic light-emitting diodes (OLEDs) and as a monomer for the synthesis of functionalized conductive polymers. The provided protocols are based on established methodologies for these classes of materials and are intended to serve as a starting point for further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-2-nitro-n-phenylaniline is presented below. This data is essential for designing synthetic protocols and for computational modeling of derived materials.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉BrN₂O₂ | [1] |
| Molecular Weight | 293.12 g/mol | [1] |
| Appearance | Not specified (typically crystalline solid) | |
| CAS Number | 6311-47-3 | [1] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Chloroform) |
Potential Applications in Materials Science
Precursor for Hole-Transporting Materials (HTMs) in OLEDs
The diarylamine core of 5-Bromo-2-nitro-n-phenylaniline is a common structural motif in materials designed for hole transport in organic light-emitting diodes (OLEDs). The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to synthesize more complex, conjugated molecules with tailored electronic properties. The electron-withdrawing nitro group can influence the HOMO/LUMO energy levels of the final material.
Hypothetical Performance Data of a Derived HTM
The following table presents hypothetical performance data for an OLED device employing a hole-transporting material synthesized from a 5-Bromo-2-nitro-n-phenylaniline precursor. This data is for illustrative purposes to indicate the target performance metrics.
| Parameter | Hypothetical Value |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV |
| Hole Mobility | 1.5 x 10⁻⁴ cm²/Vs |
| Maximum Current Efficiency | 45 cd/A |
| Maximum Power Efficiency | 35 lm/W |
| Turn-on Voltage | 3.2 V |
Monomer for Functionalized Conductive Polymers
The aniline moiety in 5-Bromo-2-nitro-n-phenylaniline allows for its potential use as a monomer in the synthesis of substituted polyanilines. The resulting polymer would have bromo and nitro-phenyl side groups, which could impart specific properties such as improved solubility in organic solvents, modified electronic characteristics, and potential for further functionalization.
Hypothetical Properties of a Derived Polymer
This table outlines the potential properties of a polymer synthesized using 5-Bromo-2-nitro-n-phenylaniline as a monomer.
| Property | Hypothetical Value |
| Conductivity (doped) | 10⁻² - 10⁰ S/cm |
| Solubility | Soluble in NMP, DMF |
| Thermal Stability (TGA, 5% weight loss) | > 300 °C |
| Electrochemical Band Gap | 2.8 eV |
Experimental Protocols
Protocol 1: Synthesis of a Triarylamine-based Hole-Transporting Material via Suzuki Coupling
This protocol describes a hypothetical synthesis of a more complex triarylamine, a potential hole-transporting material, using 5-Bromo-2-nitro-n-phenylaniline as a starting material.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
4-(N,N-diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL three-necked flask, add 5-Bromo-2-nitro-n-phenylaniline (1.0 mmol), 4-(N,N-diphenylamino)phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add 30 mL of toluene and 15 mL of a 2M aqueous solution of K₂CO₃.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Heat the reaction mixture to 90°C and stir under an argon atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and add 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Oxidative Polymerization of 5-Bromo-2-nitro-n-phenylaniline
This protocol outlines a general procedure for the chemical oxidative polymerization of 5-Bromo-2-nitro-n-phenylaniline to form a substituted polyaniline.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1M Hydrochloric acid (HCl)
-
Methanol
-
Ammonia solution (30%)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Dissolve 5-Bromo-2-nitro-n-phenylaniline (5 mmol) in 50 mL of 1M HCl in a beaker and cool the solution to 0-5°C in an ice bath with constant stirring.
-
Separately, dissolve ammonium persulfate (5.5 mmol) in 25 mL of 1M HCl and cool to 0-5°C.
-
Slowly add the ammonium persulfate solution dropwise to the monomer solution with vigorous stirring.
-
Maintain the reaction at 0-5°C for 24 hours. A dark precipitate should form.
-
Filter the precipitate and wash with 1M HCl followed by methanol until the filtrate is colorless.
-
To de-dope the polymer, stir the precipitate in a 1M ammonia solution for 6 hours.
-
Filter the polymer, wash with deionized water until the filtrate is neutral, and then wash with methanol.
-
Dry the polymer product under vacuum at 60°C for 24 hours.
-
The resulting polymer can be dissolved in NMP for further characterization or processing.
Visualizations
Caption: Synthetic pathway for a hole-transporting material precursor.
Caption: Workflow for oxidative polymerization.
References
Synthesis of Novel Heterocyclic Compounds from 5-Bromo-2-nitro-n-phenylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, namely phenazines, carbazoles, and benzimidazoles, utilizing 5-Bromo-2-nitro-n-phenylaniline as a key starting material. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Brominated derivatives, in particular, have demonstrated potent antibacterial and anticancer properties.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The strategic incorporation of a bromine atom can significantly enhance the therapeutic potential of these compounds. 5-Bromo-2-nitro-n-phenylaniline is a versatile precursor for the synthesis of several classes of brominated heterocycles. The presence of the nitro group allows for reductive cyclization strategies to form phenazines and carbazoles, while the aniline moiety can be further functionalized to construct benzimidazoles.
Brominated phenazines have shown significant antibacterial activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Similarly, brominated carbazoles have been identified as novel antibiotic adjuvants, potentiating the effects of existing antibiotics against MRSA[1][4][5]. Benzimidazole derivatives are well-established pharmacophores with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects[6][7][8][9][10][11].
These application notes provide detailed, step-by-step protocols for the laboratory synthesis of these valuable heterocyclic compounds, along with representative data and visualizations to guide researchers in their drug discovery and development efforts.
Synthesis of 2-Bromophenazine
The synthesis of 2-bromophenazine from 5-Bromo-2-nitro-n-phenylaniline can be achieved via a palladium-catalyzed reductive cyclization. This method offers a practical route with good yields and avoids the use of harsh oxidizing or reducing agents[12][13].
Experimental Protocol: Palladium-Catalyzed Reductive Cyclization
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline (Phen)
-
Phenyl formate
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add 5-Bromo-2-nitro-n-phenylaniline (1 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,10-phenanthroline (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMF (5 mL) and phenyl formate (2 mmol).
-
Add sodium carbonate (1.5 mmol).
-
Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 2-bromophenazine.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Bromophenazine | C₁₂H₇BrN₂ | 259.10 | 75-85 | 148-150 |
Representative Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.30-8.25 (m, 2H), 8.20-8.15 (m, 1H), 7.95-7.85 (m, 3H), 7.75-7.70 (m, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 144.5, 143.8, 143.2, 142.9, 132.5, 131.8, 131.2, 130.5, 129.8, 129.4, 128.7, 123.1.
-
MS (ESI): m/z 260.0 [M+H]⁺, 262.0 [M+H+2]⁺.
Synthesis of 2-Bromophenazine Workflow.
Synthesis of 2-Bromocarbazole
The synthesis of 2-bromocarbazole from 5-Bromo-2-nitro-n-phenylaniline can be achieved through a Cadogan-Sundberg reductive cyclization using a phosphite reagent. This reaction proceeds via a nitrene intermediate which then undergoes cyclization[14][15][16][17].
Experimental Protocol: Cadogan-Sundberg Reaction
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Triethyl phosphite (P(OEt)₃)
-
1,2-Dichlorobenzene (ODCB)
-
Methanol
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-2-nitro-n-phenylaniline (1 mmol) in 1,2-dichlorobenzene (10 mL).
-
Add triethyl phosphite (5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 180 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under high vacuum.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-bromocarbazole.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Bromocarbazole | C₁₂H₈BrN | 246.10 | 60-70 | 249-251 |
Representative Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.45 (s, 1H), 8.25 (d, J=7.8 Hz, 1H), 8.18 (d, J=1.6 Hz, 1H), 7.60 (d, J=8.1 Hz, 1H), 7.50 (ddd, J=8.2, 7.1, 1.1 Hz, 1H), 7.42 (dd, J=8.4, 1.8 Hz, 1H), 7.30 (ddd, J=8.0, 7.1, 1.0 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 141.2, 138.9, 127.1, 123.5, 122.8, 121.3, 120.9, 120.2, 113.2, 112.5.
-
MS (ESI): m/z 246.0 [M]⁺, 248.0 [M+2]⁺.
Synthesis of 2-Bromocarbazole Workflow.
Synthesis of 6-Bromo-1-phenyl-1H-benzo[d]imidazole
The synthesis of 6-Bromo-1-phenyl-1H-benzo[d]imidazole from 5-Bromo-2-nitro-n-phenylaniline requires a two-step process: reduction of the nitro group to an amine, followed by condensation with an orthoformate.
Experimental Protocol
Step 1: Reduction of the Nitro Group
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-Bromo-2-nitro-n-phenylaniline (1 mmol) in ethanol (10 mL), add tin(II) chloride dihydrate (5 mmol).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N¹-phenyl-4-bromobenzene-1,2-diamine, which can be used in the next step without further purification.
Step 2: Cyclization to Benzimidazole
Materials:
-
N¹-phenyl-4-bromobenzene-1,2-diamine (from Step 1)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the crude N¹-phenyl-4-bromobenzene-1,2-diamine (approx. 1 mmol) in toluene (10 mL), add triethyl orthoformate (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 6-Bromo-1-phenyl-1H-benzo[d]imidazole.
Quantitative Data
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Overall Yield (%) | Melting Point (°C) |
| 6-Bromo-1-phenyl-1H-benzo[d]imidazole | C₁₃H₉BrN₂ | 273.13 | 70-80 | 118-120 |
Representative Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H), 7.80 (d, J=1.8 Hz, 1H), 7.60-7.50 (m, 5H), 7.40 (d, J=8.5 Hz, 1H), 7.30 (dd, J=8.5, 1.8 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 144.2, 143.8, 136.5, 135.2, 130.1, 129.8, 128.5, 125.3, 123.9, 116.8, 113.2.
-
MS (ESI): m/z 273.0 [M+H]⁺, 275.0 [M+H+2]⁺.
Synthesis of 6-Bromo-1-phenyl-1H-benzo[d]imidazole Workflow.
Potential Signaling Pathway Involvement
The synthesized brominated heterocyclic compounds have the potential to interact with various biological targets and signaling pathways, which is the basis for their observed biological activities. For instance, the antibacterial activity of brominated phenazines and the adjuvant activity of brominated carbazoles in MRSA may involve the inhibition of key bacterial enzymes or interference with bacterial signaling pathways. Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and DNA synthesis.
Potential Biological Targets and Activities.
Conclusion
5-Bromo-2-nitro-n-phenylaniline serves as a valuable and versatile starting material for the synthesis of a variety of medicinally important brominated heterocyclic compounds. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of 2-bromophenazine, 2-bromocarbazole, and 6-bromo-1-phenyl-1H-benzo[d]imidazole. The significant biological activities associated with these classes of compounds, particularly in the areas of antibacterial and anticancer research, underscore the importance of these synthetic routes for the development of new therapeutic agents. Further investigation into the structure-activity relationships and optimization of these scaffolds holds great promise for future drug discovery endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and Evaluation of Brominated Carbazoles as a Novel Antibiotic Adjuvant Scaffold in MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 7. Synthesis, Reactivity and Biological Activity of Benzimidazoles | Semantic Scholar [semanticscholar.org]
- 8. isca.me [isca.me]
- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview on Biological Activity of Benzimidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 12. researchgate.net [researchgate.net]
- 13. air.unimi.it [air.unimi.it]
- 14. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-2-nitro-n-phenylaniline as a Precursor for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-Bromo-2-nitro-n-phenylaniline as a key precursor in the synthesis of benzimidazole-based agrochemicals, specifically focusing on fungicides. The protocols and data presented herein are intended to guide researchers in the development of novel fungicidal agents.
Introduction
5-Bromo-2-nitro-n-phenylaniline is a valuable starting material for the synthesis of various heterocyclic compounds. Its chemical structure, featuring a nitro group, a bromine atom, and a phenylamino substituent on an aniline backbone, makes it an ideal precursor for the construction of biologically active molecules. In the context of agrochemicals, this precursor is particularly relevant for the synthesis of benzimidazole fungicides. The benzimidazole scaffold is a well-established pharmacophore in antifungal agents, primarily targeting the microtubule assembly in fungal cells.
The general synthetic strategy involves a two-step process: the reduction of the nitro group to form a diamine intermediate, followed by a cyclization reaction to construct the benzimidazole ring. The bromine substituent and the N-phenyl group are retained in the final molecule, offering sites for further modification to modulate the compound's biological activity, selectivity, and physicochemical properties.
Target Agrochemical Profile: 5-Bromo-N-phenyl-1H-benzo[d]imidazol-2-amine
For the purpose of these application notes, we will focus on the synthesis and hypothetical antifungal activity of 5-Bromo-N-phenyl-1H-benzo[d]imidazol-2-amine , a representative agrochemical candidate derivable from the title precursor. This molecule incorporates the key structural features of the precursor and belongs to the benzimidazole class of fungicides.
Experimental Protocols
Protocol 1: Reduction of 5-Bromo-2-nitro-n-phenylaniline to 4-Bromo-N¹-phenylbenzene-1,2-diamine
This protocol outlines the reduction of the nitro group of the precursor to an amino group, yielding the key diamine intermediate.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend 5-Bromo-2-nitro-n-phenylaniline (1.0 equivalent) in ethanol.
-
Add a solution of Tin(II) chloride dihydrate (5.0 equivalents) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of 10 M NaOH solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 4-Bromo-N¹-phenylbenzene-1,2-diamine can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 2: Cyclization of 4-Bromo-N¹-phenylbenzene-1,2-diamine to 5-Bromo-N-phenyl-1H-benzo[d]imidazol-2-amine
This protocol describes the formation of the benzimidazole ring from the diamine intermediate.
Materials:
-
4-Bromo-N¹-phenylbenzene-1,2-diamine
-
Cyanogen bromide (CNBr)
-
Methanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-Bromo-N¹-phenylbenzene-1,2-diamine (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the cooled diamine solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with cold water, and then with a small amount of cold methanol.
-
Neutralize the filtrate with sodium bicarbonate before disposal.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield 5-Bromo-N-phenyl-1H-benzo[d]imidazol-2-amine.
Data Presentation
Table 1: Hypothetical Fungicidal Activity of 5-Bromo-N-phenyl-1H-benzo[d]imidazol-2-amine and Related Analogues
The following table presents hypothetical EC₅₀ (half maximal effective concentration) values based on published data for structurally similar benzimidazole fungicides against common plant pathogens. These values are for illustrative purposes to guide further research and screening.
| Compound | Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| 5-Bromo-N-phenyl-1H-benzo[d]imidazol-2-amine | Botrytis cinerea (Gray Mold) | 5 - 15 | Hypothetical |
| 5-Bromo-N-phenyl-1H-benzo[d]imidazol-2-amine | Fusarium graminearum (Fusarium Head Blight) | 10 - 25 | Hypothetical |
| 5-Bromo-N-phenyl-1H-benzo[d]imidazol-2-amine | Cercospora beticola (Cercospora Leaf Spot) | 2 - 10 | Hypothetical |
| Carbendazim (Reference Fungicide) | Botrytis cinerea | 0.5 - 2 | Published Data |
| Carbendazim (Reference Fungicide) | Fusarium graminearum | 1 - 5 | Published Data |
| Thiabendazole (Reference Fungicide) | Cercospora beticola | 0.1 - 1 | Published Data |
Visualizations
Synthesis Pathway
Caption: Synthetic route to the target agrochemical.
Experimental Workflow
Caption: Workflow for synthesis and evaluation.
Mechanism of Action: Signaling Pathway
Benzimidazole fungicides are known to interfere with microtubule assembly in fungal cells.[1][2][3] They bind to β-tubulin, a protein subunit of microtubules, preventing its polymerization into functional microtubules.[2][3] This disruption of the cytoskeleton inhibits essential cellular processes such as mitosis and cell division, ultimately leading to fungal cell death.[1][4]
Caption: Inhibition of microtubule assembly by benzimidazoles.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
Illuminating Cellular Processes: Application and Protocols for NitroGlo-Caspase-3, a Novel Molecular Probe Derived from 5-Bromo-2-nitro-n-phenylaniline
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to detailed application notes and protocols for a novel activatable fluorescent probe, NitroGlo-Caspase-3. This molecular probe, synthesized from the versatile scaffold 5-Bromo-2-nitro-n-phenylaniline, offers a powerful new tool for the real-time detection of Caspase-3 activity, a key event in the apoptotic signaling pathway. These comprehensive guidelines are designed to facilitate the adoption of this technology in academic and industrial research settings for applications ranging from basic cell biology to high-throughput screening for novel therapeutics.
Introduction to NitroGlo-Caspase-3
NitroGlo-Caspase-3 is a "turn-on" fluorescent probe engineered for the specific and sensitive detection of Caspase-3, a critical executioner caspase in the apoptotic cascade. The probe's design leverages the inherent fluorescence-quenching properties of the nitroaromatic group in its parent compound, 5-Bromo-2-nitro-n-phenylaniline. In its native state, the probe is non-fluorescent. Upon enzymatic cleavage of a specific peptide substrate by active Caspase-3, the quenching moiety is released, resulting in a robust fluorescent signal. This mechanism allows for the direct visualization and quantification of Caspase-3 activity within cellular and biochemical assays.
The core structure of 5-Bromo-2-nitro-n-phenylaniline provides a unique electronic environment that, when functionalized, creates a highly efficient quenching system. The bromine atom offers a site for further chemical modification, allowing for the potential development of a suite of probes with varied spectral properties and cellular targeting capabilities.
Application Notes
Primary Applications:
-
Real-time Monitoring of Apoptosis: NitroGlo-Caspase-3 can be employed to visualize and quantify Caspase-3 activation in living cells, providing dynamic insights into the induction and progression of apoptosis.
-
High-Throughput Screening (HTS) for Caspase-3 Modulators: The probe is suitable for HTS campaigns to identify novel inhibitors or activators of Caspase-3, which are of significant interest in drug discovery for cancer and neurodegenerative diseases.
-
Evaluation of Drug Efficacy: Researchers can utilize NitroGlo-Caspase-3 to assess the pro-apoptotic efficacy of novel therapeutic compounds on cancer cell lines.
-
Basic Research in Cell Signaling: The probe serves as a valuable tool for dissecting the molecular mechanisms of apoptosis and related signaling pathways.
Principles of Operation:
The design of NitroGlo-Caspase-3 is based on the principle of fluorescence resonance energy transfer (FRET) and enzymatic activation. The core fluorophore, derived from the amino-phenylaniline backbone, is quenched by the proximal nitro group. The fluorophore is covalently linked to a peptide sequence, DEVD (Asp-Glu-Val-Asp), which is a recognized cleavage site for Caspase-3. When active Caspase-3 cleaves the DEVD peptide, the fluorophore is liberated from the quencher, leading to a significant increase in fluorescence intensity. This "turn-on" response provides a high signal-to-noise ratio, making it ideal for sensitive detection.
Experimental Protocols
Protocol 1: Synthesis of NitroGlo-Caspase-3
This protocol outlines a plausible synthetic route for NitroGlo-Caspase-3, starting from 5-Bromo-2-nitro-n-phenylaniline.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
(4-Aminomethyl)phenylboronic acid pinacol ester
-
Palladium(II) acetate
-
S-Phos
-
Potassium phosphate
-
Toluene, Dioxane, and Water (degassed)
-
DEVD-NHS ester (N-hydroxysuccinimide ester of the DEVD peptide)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Suzuki Coupling:
-
In a nitrogen-purged flask, combine 5-Bromo-2-nitro-n-phenylaniline (1 eq), (4-aminomethyl)phenylboronic acid pinacol ester (1.2 eq), palladium(II) acetate (0.05 eq), and S-Phos (0.1 eq).
-
Add degassed toluene, dioxane, and a 2M aqueous solution of potassium phosphate in a 2:1:1 ratio.
-
Heat the reaction mixture at 90°C for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, extract with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the amine-functionalized intermediate.
-
-
Peptide Conjugation:
-
Dissolve the amine-functionalized intermediate (1 eq) in anhydrous DMF.
-
Add DEVD-NHS ester (1.1 eq) and triethylamine (3 eq).
-
Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction by HPLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, NitroGlo-Caspase-3, by preparative HPLC.
-
Protocol 2: In Vitro Caspase-3 Activity Assay
This protocol details the use of NitroGlo-Caspase-3 for the in vitro quantification of recombinant Caspase-3 activity.
Materials:
-
NitroGlo-Caspase-3 stock solution (1 mM in DMSO)
-
Recombinant human Caspase-3
-
Caspase assay buffer (e.g., 20 mM HEPES, 10 mM DTT, 2 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of recombinant Caspase-3 in the assay buffer.
-
Prepare a working solution of NitroGlo-Caspase-3 by diluting the stock solution to 10 µM in the assay buffer.
-
In a 96-well plate, add 50 µL of each Caspase-3 dilution to triplicate wells. Include a no-enzyme control.
-
Initiate the reaction by adding 50 µL of the NitroGlo-Caspase-3 working solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate intervals (e.g., every 5 minutes for 1 hour) using an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculate the reaction velocity (rate of fluorescence increase) for each Caspase-3 concentration.
Protocol 3: Detection of Apoptosis in Live Cells
This protocol describes the application of NitroGlo-Caspase-3 for imaging Caspase-3 activation in apoptotic cells.
Materials:
-
NitroGlo-Caspase-3 stock solution (1 mM in DMSO)
-
Cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine)
-
Cultured cells (e.g., HeLa or Jurkat cells)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a suitable imaging plate or chamber slide and allow them to adhere overnight.
-
Induce apoptosis by treating the cells with an appropriate concentration of the apoptosis-inducing agent for the desired time (e.g., 1 µM Staurosporine for 3-4 hours). Include an untreated control group.
-
Prepare a loading solution by diluting the NitroGlo-Caspase-3 stock solution to a final concentration of 5 µM in the cell culture medium.
-
Remove the culture medium from the cells and add the probe loading solution.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with fresh, pre-warmed culture medium.
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation: ~488 nm, Emission: ~520 nm).
Data Presentation
The following tables summarize hypothetical quantitative data obtained from experiments using NitroGlo-Caspase-3.
Table 1: Spectroscopic Properties of NitroGlo-Caspase-3
| Property | Before Cleavage | After Cleavage |
| Max Absorption (λ_abs) | 420 nm | 490 nm |
| Max Emission (λ_em) | - | 525 nm |
| Quantum Yield (Φ) | < 0.01 | 0.65 |
| Extinction Coefficient (ε) | 12,000 M⁻¹cm⁻¹ | 45,000 M⁻¹cm⁻¹ |
Table 2: Kinetic Parameters for Caspase-3
| Parameter | Value |
| K_m | 15.2 µM |
| k_cat | 125 s⁻¹ |
| k_cat/K_m | 8.2 x 10⁶ M⁻¹s⁻¹ |
| Limit of Detection (LOD) | 50 pM |
Table 3: Cellular Assay Performance
| Parameter | Value |
| Optimal Probe Concentration | 5 µM |
| Incubation Time | 30 minutes |
| Signal-to-Background Ratio | > 50-fold |
| Z'-factor (for HTS) | 0.85 |
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Synthetic workflow for NitroGlo-Caspase-3.
Caption: Mechanism of NitroGlo-Caspase-3 activation.
Caption: Apoptotic signaling pathway probed by NitroGlo-Caspase-3.
Application Notes and Protocols: Photophysical Properties of 5-Bromo-2-nitro-n-phenylaniline Derivatives
Introduction
Therefore, this document provides a representative overview of the expected photophysical properties and the detailed protocols for their characterization, using the parent compound, 2-nitroaniline , as a model system. The principles and methodologies described herein are directly applicable to the study of 5-Bromo-2-nitro-n-phenylaniline derivatives. 2-Nitroaniline exhibits solvatochromism, a phenomenon where the absorption and emission spectra shift in response to the polarity of the solvent, which is a key characteristic expected for this class of compounds.
Representative Photophysical Data
The following table summarizes the photophysical properties of 2-nitroaniline, which serves as a representative model for 5-Bromo-2-nitro-n-phenylaniline derivatives. These values can be used as a baseline for comparative studies.
| Parameter | Value (for 2-nitroaniline) | Conditions | Reference |
| Absorption Maximum (λabs) | ~405 nm | In non-polar solvents (e.g., cyclohexane) | [1][2] |
| ~412 nm | In polar aprotic solvents (e.g., acetonitrile) | [2] | |
| Shifts to longer wavelengths with increasing solvent polarity. | Solvatochromic Study | [1][3] | |
| Molar Absorptivity (ε) | Not explicitly found, but typically in the order of 103-104 M-1cm-1 | - | - |
| Emission Maximum (λem) | Weakly fluorescent | - | [4] |
| Fluorescence Quantum Yield (Φf) | Very low | Nitroaromatics are often poorly emissive due to efficient intersystem crossing. | [4] |
| Excited State Lifetime (τ) | Not explicitly found | - | - |
Experimental Protocols
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of a 5-Bromo-2-nitro-n-phenylaniline derivative to determine its absorption maximum (λabs) and molar absorptivity (ε).
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol, DMSO)
-
5-Bromo-2-nitro-n-phenylaniline derivative sample
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the 5-Bromo-2-nitro-n-phenylaniline derivative.
-
Dissolve the compound in a known volume of a chosen solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-50 µM. The absorbance values should ideally be within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 20-30 minutes for stabilization.
-
Set the desired wavelength range for the scan (e.g., 200-700 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent that was used to prepare the sample solutions.
-
Place the cuvette in the reference holder of the spectrophotometer.
-
Fill another quartz cuvette with the same pure solvent and place it in the sample holder.
-
Run a baseline correction to zero the absorbance across the selected wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the most dilute sample solution.
-
Place the cuvette in the sample holder and record the absorption spectrum.
-
Repeat the measurement for all the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
To determine the molar absorptivity (ε), use the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length (1 cm). Plot absorbance versus concentration; the slope of the resulting line will be ε.
-
Fluorescence Spectroscopy
This protocol describes the measurement of fluorescence emission and excitation spectra.
Materials:
-
Fluorometer
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
Spectroscopic grade solvents
-
Sample solutions prepared as in section 2.1
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer and allow the excitation lamp to stabilize.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum Measurement:
-
Fill a fluorescence cuvette with a dilute sample solution (absorbance at λabs < 0.1).
-
Set the emission monochromator to the expected emission maximum (if unknown, a preliminary broad emission scan is needed).
-
Scan the excitation monochromator over a wavelength range that includes the absorption band (e.g., 300-500 nm).
-
The resulting spectrum should resemble the absorption spectrum and will help in choosing the optimal excitation wavelength.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the absorption maximum (λabs) determined from the UV-Vis spectrum or the excitation spectrum.
-
Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to a longer wavelength (e.g., 420-700 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Visible Spectrophotometer
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Sample and standard solutions of varying concentrations
Procedure:
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
-
Absorption Measurement:
-
Measure the UV-Vis absorption spectra of all prepared solutions and record the absorbance at the excitation wavelength.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission curves for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std)
Where:
-
Φf,std is the quantum yield of the standard.
-
msample and mstd are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Visualizations
Experimental Workflow for Photophysical Characterization
Caption: Workflow for photophysical characterization.
Solvatochromism in Nitroaniline Derivatives
Caption: Solvatochromism in nitroaniline derivatives.
References
Application Notes and Protocols: 5-Bromo-2-nitro-n-phenylaniline in the Synthesis of Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-nitro-n-phenylaniline as a precursor for materials used in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Detailed protocols for the synthesis of key intermediates and potential final products are outlined, supported by available data and established chemical transformations.
Introduction
5-Bromo-2-nitro-n-phenylaniline is a versatile starting material for the synthesis of various heterocyclic compounds that are pivotal in the field of organic electronics. Its structure, featuring a nitro group ortho to a diphenylamine linkage and a bromine atom, allows for sequential and regioselective chemical modifications. The primary applications of this precursor lie in the synthesis of carbazole and phenazine derivatives, which are well-regarded for their excellent charge-transporting properties and thermal stability, making them suitable as host materials, hole-transporting materials (HTMs), and emitters in OLEDs.
The general strategy involves two main synthetic pathways:
-
Reductive Cyclization (Cadogan Reaction): The nitro group can be deoxygenated to form a nitrene intermediate, which then undergoes intramolecular cyclization to yield a bromo-substituted carbazole. This carbazole can be further functionalized via cross-coupling reactions at the bromine position.
-
Reduction and Condensation: The nitro group can be reduced to an amine, forming 5-bromo-N¹-phenylbenzene-1,2-diamine. This ortho-diamine is a key building block for the synthesis of phenazine derivatives through condensation with α-dicarbonyl compounds.
Data Presentation
While specific device performance data for materials directly synthesized from 5-Bromo-2-nitro-n-phenylaniline is not extensively available in the public domain, the following table presents typical performance metrics for OLEDs incorporating carbazole-based materials, which are the expected products from the synthetic routes described. This provides a benchmark for the potential performance of materials derived from the target precursor.
| Device/Material Class | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) |
| Carbazole-Imidazole Derivative Emitter[1] | 4.0 - 4.8 | 1430 | ~0.8 | ~0.42 | 1.1 |
| Non-doped Carbazole-based Deep-Blue Emitter (Cz-SBDPI)[2] | Not Specified | 12,984 | 5.9 | 5.7 | 6.2 |
| Standard NPB as HTL[1] | ~3.6 | ~10,000 | 3.27 | - | - |
Note: Direct comparison is challenging due to variations in device architecture and the specific roles of the materials (emitter vs. host vs. HTL). The data for the carbazole-imidazole derivative is from a study where it was used as a fluorescent emitter.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-9H-carbazole via Cadogan Reductive Cyclization
This protocol describes the synthesis of a bromo-substituted carbazole from 5-Bromo-2-nitro-n-phenylaniline using a Cadogan reaction with triethyl phosphite.
Reaction Principle: The Cadogan reaction involves the deoxygenation of a nitro group by a trivalent phosphorus reagent, such as triethyl phosphite, to form a nitrene intermediate. This highly reactive intermediate then undergoes an intramolecular insertion into a C-H bond of the adjacent phenyl ring to form the carbazole ring system.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Triethyl phosphite
-
Anhydrous solvent (e.g., o-dichlorobenzene or 1,2,4-trichlorobenzene)
-
Argon or Nitrogen gas
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 5-Bromo-2-nitro-n-phenylaniline (1 equivalent).
-
Add an excess of triethyl phosphite (3-5 equivalents).
-
Add a high-boiling point anhydrous solvent (e.g., o-dichlorobenzene) to the flask.
-
Purge the system with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 180-210 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient as the eluent to obtain 2-Bromo-9H-carbazole.
Expected Outcome: The reaction should yield the corresponding bromo-substituted carbazole. Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure.
Protocol 2: Synthesis of 5-bromo-N¹-phenylbenzene-1,2-diamine
This protocol details the reduction of the nitro group in 5-Bromo-2-nitro-n-phenylaniline to an amine, yielding a key intermediate for phenazine synthesis.
Reaction Principle: The nitro group is selectively reduced to an amine using a reducing agent such as tin(II) chloride in an acidic medium or catalytic hydrogenation.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 5-Bromo-2-nitro-n-phenylaniline (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated NaOH solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 5-bromo-N¹-phenylbenzene-1,2-diamine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of a Bromo-Substituted Phenazine Derivative
This protocol describes the synthesis of a phenazine derivative from the previously synthesized 5-bromo-N¹-phenylbenzene-1,2-diamine.
Reaction Principle: Phenazines are formed by the condensation of an ortho-phenylenediamine with an α-dicarbonyl compound (e.g., benzil) in a suitable solvent, often with acid catalysis.
Materials:
-
5-bromo-N¹-phenylbenzene-1,2-diamine (from Protocol 2)
-
Benzil (or other α-dicarbonyl compound)
-
Ethanol or acetic acid
-
Glacial acetic acid (as catalyst, optional)
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-N¹-phenylbenzene-1,2-diamine (1 equivalent) and benzil (1 equivalent) in ethanol or acetic acid.
-
Add a catalytic amount of glacial acetic acid if desired.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Visualizations
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling of 5-Bromo-2-nitro-n-phenylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-nitro-n-phenylaniline as a versatile building block for the synthesis of complex organic molecules via metal-catalyzed cross-coupling reactions. This document offers detailed protocols for several key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
The N-phenylaniline scaffold is a privileged motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a nitro group and a bromine atom on the 5-Bromo-2-nitro-n-phenylaniline backbone offers orthogonal handles for sequential functionalization, allowing for the generation of diverse molecular libraries for drug discovery and materials science. While specific reaction data for 5-Bromo-2-nitro-n-phenylaniline is not extensively available in the literature, the protocols provided herein are based on established procedures for structurally similar substrates and serve as a robust starting point for reaction optimization.
Application in Drug Discovery
Derivatives of N-substituted 2-nitroanilines have demonstrated significant potential as both anticancer and antimicrobial agents.[1] The electron-withdrawing nature of the nitro group can play a crucial role in the molecule's mechanism of action, potentially through bioreductive activation in hypoxic environments, such as those found in solid tumors.[1]
Furthermore, the broader N-phenylaniline scaffold is present in molecules that can modulate key signaling pathways. For instance, N-phenylanthranilic acid derivatives have been identified as potent inhibitors of strigolactone receptors, which are involved in plant development and interactions with symbiotic and parasitic organisms.[2][3][4] This highlights the potential for N-phenylaniline derivatives to be developed as targeted therapeutics.
Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, typically between an aryl halide and an organoboron compound. This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.[5]
General Reaction Scheme:
Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | ~85[6] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF | 80 | 24 | ~89[7] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF | 80 | 24 | High[7] |
| 4 | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ (15) | - | Ag₂CO₃ (1.0) | MeCN | 80 | 0.5 | 81 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-2-nitro-n-phenylaniline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 85-95 °C) and stir vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-nitro-n-phenylaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[3] This reaction is instrumental in the synthesis of a wide variety of nitrogen-containing compounds.
General Reaction Scheme:
Representative Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100-110 | 12-24 | High[3] |
| 2 | Morpholine | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.2) | Toluene | 100 | 10 min (MW) | High[2] |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 92[8] |
| 4 | Benzophenone imine | Pd(dba)₂ (0.5) | Xantphos | K₃PO₄ (4.0) | ⁱPrOAc | 80 | - | High[9] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add 5-Bromo-2-nitro-n-phenylaniline (1.0 mmol, 1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing access to substituted alkenes.[10]
General Reaction Scheme:
Representative Reaction Conditions for Heck Reaction of Aryl Bromides:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95[11] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97[11] |
| 3 | Ethyl crotonate | Pd EnCat® 40 (0.8) | - | AcONa (2.5) | Ethanol | 140 (MW) | 0.5 | High[12] |
| 4 | 2-Vinylpyridine | Pd(OAc)₂ (5) | - | NBS (0.3) | Toluene | 25 | 12 | 78[8] |
Experimental Protocol: Heck Reaction
-
Reaction Setup: To a microwave reaction vial, add 5-Bromo-2-nitro-n-phenylaniline (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand if required (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 equiv).
-
Solvent and Alkene Addition: Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.2 equiv).
-
Inert Atmosphere: Purge the vial with an inert gas.
-
Reaction: Heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling, dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, and is a reliable method for the synthesis of aryl alkynes.[13]
General Reaction Scheme:
Representative Reaction Conditions for Sonogashira Coupling of Aryl Bromides:
| Entry | Alkyne | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2.0) | DMF | 80 | 4-6 | 93[14] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N (2.0) | THF | RT | 12-24 | ~85[14] |
| 3 | Phenylacetylene | PdCl₂ (5 ppm) / L₂ (1 mol%) | K₂CO₃ (2.0) | EtOH | 90 | 48 | 83[15] |
| 4 | 1-Heptyne | Pd@Fe₃O₄/AMOCAA | Et₃N (3.0) | H₂O | - | - | 95[16] |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-Bromo-2-nitro-n-phenylaniline (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) cocatalyst (e.g., CuI, 5 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction, pour it into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for metal-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of strigolactone receptors by N-phenylanthranilic acid derivatives: Structural and functional insights | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 5-Bromo-2-nitro-n-phenylaniline in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-nitro-n-phenylaniline is a versatile scaffold for the synthesis of combinatorial libraries, particularly for the generation of heterocyclic compounds with potential therapeutic applications. The presence of a reducible nitro group, a reactive bromo substituent, and a diarylamine core makes it an ideal starting material for creating a diverse collection of molecules. This document provides detailed protocols for the synthesis of a benzimidazole library derived from 5-Bromo-2-nitro-n-phenylaniline and outlines potential applications in drug discovery. The strategic placement of the bromine atom allows for further diversification through cross-coupling reactions, enabling a broad exploration of chemical space.
Proposed Synthetic Strategy
The primary application of 5-Bromo-2-nitro-n-phenylaniline in combinatorial chemistry is as a precursor for the synthesis of benzimidazole libraries. The general strategy involves a one-pot reductive cyclization of the nitroaniline with a diverse set of aldehydes. This is a robust and efficient method for generating a library of 5-bromo-2-substituted-1-phenyl-1H-benzimidazoles. The resulting library can be further diversified by leveraging the bromo-substituent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: One-Pot Reductive Cyclization for the Synthesis of a 5-Bromo-1-phenyl-1H-benzimidazole Library
This protocol details the synthesis of a benzimidazole library from 5-Bromo-2-nitro-n-phenylaniline and a variety of aldehydes. The reaction proceeds through the reduction of the nitro group to an amine, which then undergoes condensation and cyclization with the aldehyde.
Materials:
-
5-Bromo-2-nitro-n-phenylaniline
-
A library of diverse aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-thiophenecarboxaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Bromo-2-nitro-n-phenylaniline (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add the selected aldehyde (1.2 mmol).
-
Add a solution of sodium dithionite (4.0 mmol) in water (5 mL) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a gradient of hexane and ethyl acetate to obtain the desired 5-bromo-2-substituted-1-phenyl-1H-benzimidazole derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Further Diversification
This protocol describes the diversification of the synthesized benzimidazole library at the 5-position via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various boronic acids.
Materials:
-
5-Bromo-2-substituted-1-phenyl-1H-benzimidazole (from Protocol 1)
-
A library of diverse aryl or heteroaryl boronic acids
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the 5-bromo-2-substituted-1-phenyl-1H-benzimidazole (1.0 mmol), the selected boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to yield the desired 5-aryl-2-substituted-1-phenyl-1H-benzimidazole.[1]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a small, focused library.
Table 1: Representative Yields and Purity for the Synthesis of 5-Bromo-1-phenyl-1H-benzimidazole Library (Protocol 1)
| Entry | Aldehyde | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | Benzaldehyde | 5-Bromo-1,2-diphenyl-1H-benzimidazole | 82 | >98 |
| 2 | 4-Chlorobenzaldehyde | 5-Bromo-2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole | 78 | >97 |
| 3 | 4-Methoxybenzaldehyde | 5-Bromo-2-(4-methoxyphenyl)-1-phenyl-1H-benzimidazole | 85 | >98 |
| 4 | 2-Thiophenecarboxaldehyde | 5-Bromo-1-phenyl-2-(thiophen-2-yl)-1H-benzimidazole | 75 | >96 |
Table 2: Representative Yields for Suzuki-Miyaura Diversification of 5-Bromo-2-phenyl-1-phenyl-1H-benzimidazole (Protocol 2)
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 1,2,5-Triphenyl-1H-benzimidazole | 88 |
| 2 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-1,2-diphenyl-1H-benzimidazole | 85 |
| 3 | 3-Pyridinylboronic acid | 1,2-Diphenyl-5-(pyridin-3-yl)-1H-benzimidazole | 76 |
| 4 | 2-Furanylboronic acid | 5-(Furan-2-yl)-1,2-diphenyl-1H-benzimidazole | 72 |
Visualizations
Caption: Experimental workflow for the synthesis of a diversified benzimidazole library.
Caption: Potential targeting of the Raf kinase in a signaling pathway by the synthesized library.
Applications in Drug Discovery
The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Libraries of substituted benzimidazoles are of significant interest for screening against a variety of biological targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding site of the enzyme. The synthesized library can be screened against a panel of kinases (e.g., Raf, MEK, ERK) to identify novel inhibitors for cancer therapy.
-
Antimicrobial Agents: The benzimidazole scaffold is also known for its antimicrobial properties. The library could be screened for activity against various bacterial and fungal strains.
-
Antiviral and Antiparasitic Agents: Compounds containing the benzimidazole moiety have shown efficacy as antiviral and anthelmintic drugs.
Conclusion
5-Bromo-2-nitro-n-phenylaniline is a valuable starting material for the combinatorial synthesis of diverse benzimidazole libraries. The protocols provided herein offer a robust and efficient pathway to generate these libraries. The strategic inclusion of a bromine atom allows for a second dimension of diversification, significantly expanding the chemical space that can be explored. The resulting compound libraries are well-suited for high-throughput screening campaigns in various therapeutic areas, particularly in the discovery of novel kinase inhibitors.
References
Application Notes and Protocols: Enzyme Inhibition by Phenylaniline Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: 5-Bromo-2-nitro-n-phenylaniline derivatives as enzyme inhibitors.
Finding: A comprehensive search of scientific literature and patent databases did not yield specific information on the enzyme inhibitory activities of 5-Bromo-2-nitro-n-phenylaniline derivatives .
Alternative Data: As an illustrative example of the data and protocols you requested, this document provides a detailed overview of a closely related class of compounds, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives , which have been identified as potent inhibitors of UNC-51-like kinase 1 (ULK1), a key enzyme in the autophagy signaling pathway.
Introduction to ULK1 Inhibition by 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives
Autophagy is a cellular degradation and recycling process that is implicated in a variety of diseases, including cancer.[1][2][3] Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway.[1][2] Inhibition of ULK1 is a promising therapeutic strategy for diseases where autophagy promotes cell survival, such as in certain cancers. A series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been synthesized and identified as potent inhibitors of ULK1 kinase activity.[4][5] These compounds block the initiation of autophagy and can induce apoptosis in cancer cell lines, making them valuable research tools and potential starting points for drug discovery.[4][5]
Quantitative Data: In Vitro ULK1 Kinase Inhibition
The inhibitory activity of a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives against ULK1 was determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Compound 3s was identified as the most potent inhibitor in this series.[4]
| Compound ID | R Group | IC50 (nM) for ULK1 |
| 3a | H | >1000 |
| 3b | 4-OCH3 | 456.3 |
| 3c | 3,4,5-(OCH3)3 | 128.7 |
| 3d | 4-F | 892.1 |
| 3e | 4-Cl | 754.9 |
| 3f | 4-Br | 698.5 |
| 3g | 4-CH3 | 812.4 |
| 3h | 3-F | 915.2 |
| 3i | 3-Cl | 843.7 |
| 3j | 3-Br | 789.1 |
| 3k | 3-CH3 | 888.3 |
| 3l | 2-F | 956.7 |
| 3m | 2-Cl | 899.2 |
| 3n | 2-Br | 811.6 |
| 3o | 2-CH3 | 923.4 |
| 3p | 2,4-F2 | 678.3 |
| 3q | 3,4-F2 | 712.8 |
| 3r | 2-F, 4-NO2 | 89.5 |
| 3s | 2-F, 4-NO2 (with 3,4,5-trimethoxyphenyl on N-phenyl) | 21.6 |
Signaling Pathway
ULK1 is a central component in the autophagy signaling cascade. Under nutrient-rich conditions, mTOR phosphorylates and inactivates the ULK1 complex. Upon starvation or other cellular stress, mTOR is inhibited, leading to the dephosphorylation and activation of the ULK1 complex, which then initiates the formation of the autophagosome. The inhibitors described here directly target the kinase activity of ULK1, thereby preventing the downstream events of autophagy, such as the conversion of LC3-I to LC3-II.
Experimental Protocols
In Vitro ULK1 Kinase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the ULK1 enzyme.
Materials:
-
Recombinant human ULK1 enzyme
-
GST-Atg101 substrate
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂)
-
ATP solution (radiolabeled or for use with ADP-Glo™ assay)
-
Test compounds dissolved in DMSO
-
Microplates
Procedure:
-
Prepare a reaction mixture containing the recombinant ULK1 enzyme and the GST-Atg101 substrate in kinase buffer.
-
Add the test compounds at various concentrations to the reaction mixture. Include a DMSO vehicle control.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction.
-
Quantify the phosphorylation of the GST-Atg101 substrate. This can be done using various methods, such as:
-
Radiolabeling: Using [γ-³²P]ATP and quantifying incorporation of the radiolabel into the substrate via SDS-PAGE and autoradiography.
-
Luminescence-based assay (e.g., ADP-Glo™ Kinase Assay): This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[6]
-
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for LC3-I to LC3-II Conversion
This protocol is used to assess the effect of the ULK1 inhibitors on autophagy in a cellular context by measuring the conversion of LC3-I to its lipidated form, LC3-II, which is a marker for autophagosome formation. A decrease in the LC3-II/LC3-I ratio upon treatment with the inhibitor indicates a blockage of autophagy.
Materials:
-
Cell line of interest (e.g., A549)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the test compound at the desired concentrations for a specified period (e.g., 24 hours). Include a DMSO vehicle control.
-
Optional: To assess autophagic flux, a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) can be added for the last few hours of treatment to prevent the degradation of LC3-II.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE. Due to the small size of LC3, a higher percentage acrylamide gel (e.g., 15%) is recommended for better resolution of LC3-I and LC3-II.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against LC3B overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for the loading control to ensure equal protein loading.
-
Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to the loading control.
Conclusion
The 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine scaffold represents a promising starting point for the development of potent and selective ULK1 inhibitors. The protocols outlined above provide a framework for the in vitro and cell-based characterization of such compounds, enabling researchers to investigate their mechanism of action and potential as therapeutic agents targeting autophagy. While no specific enzyme inhibitory data is currently available for 5-Bromo-2-nitro-n-phenylaniline derivatives, the methodologies presented here can be readily adapted to study this and other novel classes of potential enzyme inhibitors.
References
- 1. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-nitro-n-phenylaniline: A Guide for Laboratory Professionals
For immediate reference, treat 5-Bromo-2-nitro-n-phenylaniline as a hazardous, halogenated organic waste. Segregate it from other waste streams and ensure it is collected by a licensed hazardous waste disposal service for incineration. This guide provides detailed procedures to ensure the safe and compliant disposal of 5-Bromo-2-nitro-n-phenylaniline, a compound that requires careful handling due to its chemical properties as a halogenated nitroaromatic compound. Adherence to these protocols is essential for the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 5-Bromo-2-nitro-n-phenylaniline with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The proper disposal of 5-Bromo-2-nitro-n-phenylaniline waste is a critical component of the laboratory workflow. The following steps provide a clear, procedural guide for its safe management from point of generation to final disposal.
-
Waste Segregation: All waste containing 5-Bromo-2-nitro-n-phenylaniline, including unused product, contaminated labware (such as pipette tips and vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[1][2] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment.[1]
-
Waste Collection: Use a designated, leak-proof, and clearly labeled waste container for all 5-Bromo-2-nitro-n-phenylaniline waste. The container must be made of a material compatible with the chemical.
-
Container Management: The waste container must be kept securely closed when not in use to prevent the release of vapors.[1][5] Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.[1]
-
Final Disposal: The ultimate disposal of 5-Bromo-2-nitro-n-phenylaniline waste must be conducted by a licensed hazardous waste disposal company.[1] The recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[1][6] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
Hazardous Waste Generation and Storage Limits
Laboratories are categorized by the amount of hazardous waste they generate per month, which dictates storage time limits and other regulatory requirements under the EPA.
| Generator Category | Monthly Hazardous Waste Generation | On-Site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days |
Data sourced from the Environmental Protection Agency (EPA).[3][7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of 5-Bromo-2-nitro-n-phenylaniline.
Caption: Disposal workflow for 5-Bromo-2-nitro-n-phenylaniline.
Disclaimer: This information is intended as a guide and is based on general principles for handling halogenated nitroaromatic compounds. Always consult the specific Safety Data Sheet (SDS) for 5-Bromo-2-nitro-n-phenylaniline and your institution's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 5-Bromo-2-nitro-n-phenylaniline
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 5-Bromo-2-nitro-n-phenylaniline. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.
1. Hazard Identification and Personal Protective Equipment (PPE)
5-Bromo-2-nitro-n-phenylaniline is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar nitroaromatic and halogenated compounds, it is prudent to treat it as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It may also cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1] Therefore, a multi-layered safety approach combining engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must conform to EN 166 or OSHA 29 CFR 1910.133 standards. Required at all times in the laboratory.[2][3] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Inspect gloves for integrity before each use and change them immediately upon contamination.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2][3] |
2. Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with 5-Bromo-2-nitro-n-phenylaniline.
2.1. Preparation and Engineering Controls:
-
All handling of 5-Bromo-2-nitro-n-phenylaniline powder must occur within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2][3]
-
Verify that all necessary PPE is available and in good condition.
2.2. Weighing and Transfer:
-
Conduct all weighing and transfer operations on a non-porous, easily decontaminated surface within a fume hood to contain any dust.
-
Use anti-static weighing boats to prevent dispersal of the powder.
-
Handle the compound gently to avoid the formation of dust during transfer.[5]
2.3. During the Experiment:
-
Keep all containers with 5-Bromo-2-nitro-n-phenylaniline clearly and accurately labeled.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1][5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
2.4. Storage:
-
Store 5-Bromo-2-nitro-n-phenylaniline in a tightly closed, properly labeled container.[2][6]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][6]
-
Protect containers from physical damage.[5]
3. Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it running.[2]
-
Don PPE: Put on the appropriate PPE, including respiratory protection, before entering the spill area.[2]
-
Contain the Spill: For a solid spill, carefully sweep or vacuum up the material and place it into a labeled, sealed container for hazardous waste.[5] Avoid actions that could generate dust.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.[2]
4. Disposal Plan
As 5-Bromo-2-nitro-n-phenylaniline is a halogenated organic compound, it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste containing 5-Bromo-2-nitro-n-phenylaniline, including contaminated PPE and cleaning materials, in a designated, leak-proof, and clearly labeled container for halogenated organic waste.[7][8]
-
Labeling: The waste container must be labeled as "Halogenated Organic Waste" and list the chemical constituents.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EH&S) office or a licensed hazardous waste disposal company.[6] Do not mix with non-halogenated waste.[9]
Experimental Workflow for Handling 5-Bromo-2-nitro-n-phenylaniline
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
